Product packaging for Irg1-IN-1(Cat. No.:)

Irg1-IN-1

Cat. No.: B10854922
M. Wt: 314.3 g/mol
InChI Key: DZXOXUPVMSOERA-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irg1-IN-1 is a cell-permeable inhibitor that specifically targets immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (CAD). The IRG1 enzyme catalyzes the decarboxylation of cis-aconitate to produce itaconate, an immunometabolite that plays a crucial role in linking cellular metabolism with immune defense in activated macrophages . Itaconate has been shown to possess antibacterial and immunoregulatory activities, and its production is highly upregulated under pro-inflammatory conditions . By inhibiting IRG1, this compound effectively reduces intracellular itaconate levels, allowing researchers to investigate the functional roles of the IRG1/itaconate pathway in inflammatory diseases, bacterial and viral infections, and cancer immunology . This compound is a valuable tool for studying immunometabolism and for validating IRG1 as a potential therapeutic target. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15FO4 B10854922 Irg1-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15FO4

Molecular Weight

314.3 g/mol

IUPAC Name

(3Z)-2-benzyl-3-[(4-fluorophenyl)methylidene]butanedioic acid

InChI

InChI=1S/C18H15FO4/c19-14-8-6-13(7-9-14)11-16(18(22)23)15(17(20)21)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,20,21)(H,22,23)/b16-11-

InChI Key

DZXOXUPVMSOERA-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(/C(=C/C2=CC=C(C=C2)F)/C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=CC2=CC=C(C=C2)F)C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Role of Irg1-IN-1 in Cancer Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immune-responsive gene 1 (Irg1), and its enzymatic product itaconate, have emerged as critical regulators of the tumor microenvironment (TME). Primarily expressed by myeloid cells such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), the Irg1/itaconate axis predominantly exerts an immunosuppressive function, hindering effective anti-tumor immune responses. This has positioned Irg1 as a compelling therapeutic target for cancer immunotherapy. Irg1-IN-1, a novel itaconic acid derivative and Irg1 inhibitor, represents a promising strategy to reverse this immunosuppression and enhance the efficacy of cancer treatments. This technical guide provides an in-depth overview of the function of Irg1 in cancer immunology, the mechanism of action of this compound, supporting quantitative data, and detailed experimental protocols.

The Immunosuppressive Role of Irg1/Itaconate in the Tumor Microenvironment

Irg1, also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that catalyzes the conversion of the Krebs cycle intermediate cis-aconitate to itaconate.[1][2] In the context of cancer, tumor cells can induce the expression of Irg1 in TAMs and MDSCs through pathways such as NF-κB activation.[3] The resulting accumulation of itaconate within the TME leads to a multifaceted suppression of anti-tumor immunity:

  • Inhibition of Cytotoxic T-cell Function: Itaconate secreted by myeloid cells can be taken up by CD8+ T cells, where it suppresses their proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytolytic activity. Mechanistically, itaconate can impede the biosynthesis of essential amino acids like aspartate and serine/glycine in T cells, thereby limiting their effector functions.

  • Reduced T-cell Infiltration: Itaconate can inhibit TET DNA dioxygenases in macrophages, leading to a dampened expression of inflammatory genes, including the chemokines CXCL9 and CXCL10. These chemokines are crucial for recruiting CXCR3-expressing CD8+ T cells to the tumor site. By downregulating these chemokines, itaconate effectively reduces the infiltration of cytotoxic T cells into the tumor.

  • Promotion of T-cell Exhaustion: The Irg1/itaconate axis has been implicated in promoting the expression of exhaustion markers, such as PD-1 and TIM-3, on CD8+ T cells.

  • Polarization of Macrophages: While the role of itaconate in macrophage polarization is complex and context-dependent, in the TME, it is often associated with promoting a pro-tumoral, M2-like phenotype.

The culmination of these effects is the creation of an immunosuppressive TME that allows tumors to evade immune destruction and resist immunotherapies like immune checkpoint blockade.

This compound: A Novel Inhibitor Targeting the Irg1/Itaconate Axis

This compound is an itaconic acid derivative that functions as an inhibitor of the Irg1 enzyme. By blocking the production of itaconate, this compound aims to reverse the immunosuppressive effects mediated by this metabolite. The therapeutic rationale is to reprogram the TME into a more pro-inflammatory state, thereby enhancing anti-tumor immunity.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Irg1, leading to a reduction in itaconate levels. This has several downstream consequences within the TME:

  • Restoration of T-cell Effector Function: By reducing itaconate levels, this compound is expected to alleviate the suppression of CD8+ T-cell proliferation and cytokine production.

  • Enhanced T-cell Infiltration: Inhibition of Irg1 can lead to increased expression of chemokines like CXCL9 and CXCL10 by macrophages, promoting the recruitment of cytotoxic T cells into the tumor.

  • Reprogramming of Myeloid Cells: this compound can potentially shift the polarization of TAMs towards a more anti-tumoral, M1-like phenotype and reduce the suppressive activity of MDSCs.

This mechanism suggests that this compound could be effective both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1/PD-L1 antibodies, to achieve a more robust and durable anti-tumor response.

Quantitative Data for Irg1 Inhibitors

The following tables summarize the available quantitative data for this compound and another reported Irg1 inhibitor, ERG344.

Table 1: In Vitro Activity of this compound

AssayCell Line/SystemConcentrationEffectReference
Itaconic Acid ProductionLPS-stimulated hMDMs0.5 mM; 2 mMReduction in itaconic acid production
TNFα SecretionLPS-stimulated hMDMs0.5 mM; 2 mMReduction in TNFα secretion
Cell ProliferationC-IRG1-9 rat glioma cells0.5 mM; 1 mMInhibition of proliferation
Cell ProliferationTCR-activated hCD8+ T cells10 nMIncreased proliferation
Histone MethylationTCR-activated hCD8+ T cells10 µMDepletion of H3K4me3

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor ModelDosage & AdministrationKey FindingsReference
C57BL/6 miceCT26 colorectal tumors0.2 mg/kg; i.p.; 27 days- Increased survival- Decreased intratumoral frequency of M-MDSCs

Table 3: Activity of ERG344 (for comparison)

Assay/ModelSystemValue/DosageEffectReference
IC50C6 rat glioblastoma cells expressing Irg1~150 µMInhibition of itaconate synthesis
In Vivo EfficacySyngeneic CT26 colon cancer model0.2 mg/kg i.p. (daily) or 0.3 mg/kg p.o. (daily)- Suppressed tumor growth- Increased survival probability

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on cancer immunology.

In Vitro Macrophage Polarization Assay

This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization into M1 and M2 phenotypes.

Materials:

  • Bone marrow cells isolated from mice

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Interleukin-4 (IL-4)

  • 6-well tissue culture plates

  • This compound or other test compounds

Procedure:

  • BMDM Differentiation:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days.

    • On day 3, add fresh media containing M-CSF.

    • On day 7, detach the differentiated macrophages (M0) for subsequent experiments.

  • Macrophage Polarization:

    • Plate the M0 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.

    • To induce M2 polarization, treat the cells with 20 ng/mL IL-4.

    • For control, maintain an unstimulated M0 group.

    • To test the effect of this compound, pre-treat the cells with the desired concentration of the inhibitor for 1-2 hours before adding the polarizing stimuli.

  • Analysis (24-48 hours post-polarization):

    • Gene Expression (qPCR): Analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).

    • Protein Expression (Flow Cytometry): Stain for M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163).

    • Cytokine Secretion (ELISA/Multiplex Assay): Measure the concentration of cytokines in the culture supernatant (e.g., TNF-α, IL-6, IL-12 for M1; IL-10, TGF-β for M2).

CD8+ T-cell Suppression Assay

This assay evaluates the ability of itaconate or myeloid cells to suppress the proliferation of CD8+ T cells and the reversal of this suppression by this compound.

Materials:

  • Splenic CD8+ T cells (e.g., from OT-I transgenic mice if using ovalbumin as an antigen)

  • Antigen-presenting cells (APCs)

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or specific antigen)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Itaconate or conditioned media from macrophage cultures

  • This compound

  • 96-well round-bottom plates

Procedure:

  • T-cell Labeling:

    • Isolate CD8+ T cells from the spleen.

    • Label the T cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.

  • Co-culture Setup:

    • In a 96-well plate, co-culture the CFSE-labeled CD8+ T cells with APCs and a T-cell stimulus (e.g., anti-CD3/CD28 beads or a specific peptide antigen).

    • In separate wells, add itaconate at various concentrations or conditioned media from M1-polarized macrophages (with or without this compound treatment).

    • Include a control group with no suppressive agent.

  • Analysis (72 hours post-stimulation):

    • Harvest the cells and analyze by flow cytometry.

    • Gate on the CD8+ T-cell population and measure the dilution of the CFSE signal.

    • The percentage of proliferated cells and the number of cell divisions can be quantified. A reduction in CFSE dilution indicates suppression of proliferation.

In Vivo Syngeneic Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 0.2 mg/kg, i.p., daily) or the vehicle control to the respective groups.

  • Monitoring and Analysis:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

    • Tumor Analysis:

      • Weigh the tumors.

      • Perform flow cytometry on single-cell suspensions of the tumors to analyze the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells, MDSCs, and macrophage subtypes).

      • Perform immunohistochemistry (IHC) to visualize immune cell infiltration and other markers of interest.

    • Survival Study: In a separate cohort, monitor the mice for survival.

Visualizations

Signaling Pathway of Irg1/Itaconate-Mediated Immunosuppression

Irg1_Pathway Irg1/Itaconate Signaling Pathway in the TME cluster_macrophage Myeloid Cell Tumor_Cell Tumor Cell NFkB NF-κB Tumor_Cell->NFkB Induces TAM_MDSC TAM / MDSC Irg1_gene Irg1 gene NFkB->Irg1_gene Activates Transcription Irg1_protein Irg1 (ACOD1) Protein Irg1_gene->Irg1_protein Translation cis_Aconitate cis-Aconitate Itaconate Itaconate cis_Aconitate->Itaconate Catalyzed by Irg1 TET_Enzymes TET Enzymes Itaconate->TET_Enzymes Inhibits T_Cell_Function T-Cell Proliferation & Function Itaconate->T_Cell_Function Suppresses Irg1_IN_1 This compound Irg1_IN_1->Irg1_protein Inhibits Chemokine_Genes Chemokine Genes (CXCL9, CXCL10) TET_Enzymes->Chemokine_Genes Activates Chemokines CXCL9, CXCL10 Chemokine_Genes->Chemokines Expression T_Cell_Infiltration T-Cell Infiltration Chemokines->T_Cell_Infiltration Promotes CD8_T_Cell CD8+ T Cell

Caption: Irg1/Itaconate-mediated immunosuppression in the TME.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow In Vivo Efficacy Study of this compound Start Start: Syngeneic Mice Implantation Tumor Cell Implantation (e.g., MC38) Start->Implantation Tumor_Growth Tumor Growth to Palpable Size (50-100 mm³) Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Group_A Group A: Vehicle Control Randomization->Group_A Group_B Group B: This compound Treatment Randomization->Group_B Monitoring Monitor Tumor Volume, Body Weight Group_A->Monitoring Group_B->Monitoring Endpoint Endpoint Criteria Met Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis Tumor_Weight Tumor Weight Analysis->Tumor_Weight Flow_Cytometry Flow Cytometry: Immune Cell Infiltration Analysis->Flow_Cytometry IHC IHC Staining Analysis->IHC

Caption: Workflow for an in vivo syngeneic tumor model study.

Conclusion

The Irg1/itaconate axis represents a significant pathway of immunosuppression within the tumor microenvironment. By inhibiting the function of cytotoxic T cells and promoting a pro-tumoral myeloid landscape, it poses a substantial barrier to effective anti-tumor immunity. The development of specific inhibitors, such as this compound, offers a promising therapeutic strategy to dismantle this immunosuppressive shield. The preclinical data, though early, suggests that targeting Irg1 can enhance anti-tumor responses and may synergize with existing immunotherapies. Further research and clinical development of Irg1 inhibitors are warranted to fully realize their potential in the treatment of cancer.

References

An In-depth Technical Guide to Irg1-IN-1 and the Itaconate Production Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the itaconate production pathway and the role of its key enzyme, Immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1). It delves into the function of itaconate as a critical immunomodulatory metabolite with significant anti-inflammatory properties. Furthermore, this guide details the characteristics and applications of Irg1-IN-1, a known inhibitor of Irg1, presenting its effects on itaconate synthesis, cellular functions, and in vivo models. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support researchers and professionals in the fields of immunology, metabolism, and drug development.

The Itaconate Production Pathway: A Nexus of Metabolism and Immunity

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central metabolic hub within the mitochondria of mammalian cells.[1] In activated macrophages, this cycle undergoes significant reprogramming to support the immune response.[1] A key event in this reprogramming is the diversion of the TCA cycle intermediate, cis-aconitate, towards the synthesis of itaconate.[2] This metabolic shift is catalyzed by the enzyme Immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1).[2][3]

The expression of the Irg1 gene is strongly induced in macrophages and other myeloid cells upon stimulation with inflammatory signals such as lipopolysaccharide (LPS), a component of Gram-negative bacteria. This induction is mediated by various signaling pathways, including those activated by Toll-like receptors (TLRs) and interferons. Specifically, TLR signaling can lead to the activation of transcription factors like NF-κB and IRF1, which in turn drive the expression of Irg1. Upon translation, the Irg1 protein localizes to the mitochondria, where it decarboxylates cis-aconitate to produce itaconate.

Itaconate is not merely a metabolic byproduct but a potent effector molecule with diverse immunomodulatory functions. Its primary roles include:

  • Anti-inflammatory Effects: Itaconate exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

  • Antimicrobial Activity: Itaconate possesses direct antimicrobial properties by inhibiting enzymes essential for the survival of certain bacteria, such as isocitrate lyase in the glyoxylate shunt of Mycobacterium tuberculosis and Salmonella enterica.

  • Modulation of Oxidative Stress: Itaconate can activate the transcription factor Nrf2, a master regulator of the antioxidant response, thereby protecting cells from oxidative damage.

  • Inhibition of Succinate Dehydrogenase (SDH): Itaconate acts as a competitive inhibitor of SDH (Complex II of the electron transport chain), leading to the accumulation of succinate, which itself has signaling roles in inflammation.

This compound: A Chemical Probe to Modulate Itaconate Synthesis

This compound is a derivative of itaconic acid that functions as an inhibitor of the Irg1 enzyme. By blocking the activity of Irg1, this compound effectively reduces the production of itaconate. This makes it a valuable research tool for elucidating the specific roles of the Irg1-itaconate axis in various physiological and pathological processes. Its potential therapeutic applications are also being explored in diseases where the modulation of itaconate levels may be beneficial, such as in certain cancers and inflammatory disorders.

The mechanism of action of Irg1 inhibitors, in general, is to prevent the decarboxylation of cis-aconitate, thereby maintaining the normal flow of the Krebs cycle and preventing the accumulation of itaconate. This can lead to a restoration of the metabolic balance within immune cells and a reduction in the downstream effects of itaconate.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound from preclinical studies.

Table 1: In Vitro Effects of this compound

Cell TypeTreatmentConcentrationEffectReference
Human Monocyte-Derived Macrophages (hMDMs)LPS stimulation + this compound0.5 mM - 2 mMReduced production of itaconic acid and secretion of TNF-α.
C-IRG1-9 Rat Glioma CellsThis compound0.5 mM - 1 mMInhibited cell proliferation.
TCR-activated Human CD8+ T CellsThis compound10 nMIncreased cell proliferation.
TCR-activated Human CD8+ T CellsThis compound10 µMDepletion of trimethylation of histone 3 at lysine 4 (H3K4me3).

Table 2: In Vivo Effects of this compound

Animal ModelTumor ModelTreatmentDosage and AdministrationEffectReference
C57BL/6 MiceCT26 Colorectal TumorThis compound (compound 6)0.2 mg/kg; intraperitoneal injection for 27 daysIncreased survival and decreased intratumoral frequency of myeloid-derived suppressor cells (M-MDSCs).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Irg1 and itaconate.

Measurement of Itaconate Levels in Cell Culture Supernatants and Cell Extracts by LC-MS/MS

This protocol is adapted from established methods for the quantification of itaconate.

1. Sample Preparation (Cell Extracts): a. Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate. b. After experimental treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). c. Add 150 µL of 80% methanol (pre-chilled to -80°C) to each well. d. Incubate at -80°C for at least 2 hours to ensure protein precipitation and metabolite extraction. e. Centrifuge the plate at 3,220 x g for 20 minutes at 4°C. f. Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

2. Sample Preparation (Culture Supernatants): a. Collect the cell culture medium. b. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. c. Transfer the supernatant to a new tube. d. For analysis, dilute the supernatant with an appropriate solvent (e.g., 80% methanol) and internal standards.

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Use a reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm). ii. Maintain the column at a constant temperature (e.g., 50°C). iii. Use a binary solvent system with a gradient elution:

  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Set a flow rate of 0.6 mL/min. b. Mass Spectrometry (MS/MS): i. Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. ii. Monitor the specific multiple reaction monitoring (MRM) transitions for itaconate (e.g., m/z 129 -> 85). iii. Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity. c. Quantification: i. Generate a standard curve using known concentrations of itaconic acid. ii. Calculate the concentration of itaconate in the samples by interpolating from the standard curve based on the peak area ratios of the analyte to the internal standard.

Quantification of Cytokine Levels in Macrophage Culture Supernatants by ELISA

This protocol provides a general procedure for a sandwich ELISA to measure cytokine concentrations (e.g., TNF-α, IL-6).

1. Plate Coating: a. Dilute the capture antibody to the recommended concentration in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5). b. Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.

2. Blocking: a. Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20). b. Add 200 µL of blocking buffer (e.g., PBS with 10% fetal bovine serum) to each well. c. Seal the plate and incubate for at least 1-2 hours at room temperature.

3. Sample and Standard Incubation: a. Prepare a serial dilution of the cytokine standard in blocking buffer. b. Wash the plate 3 times with wash buffer. c. Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. d. Seal the plate and incubate for 2 hours at room temperature.

4. Detection Antibody Incubation: a. Wash the plate 4 times with wash buffer. b. Dilute the biotinylated detection antibody to the recommended concentration in blocking buffer. c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 1 hour at room temperature.

5. Enzyme Conjugate Incubation: a. Wash the plate 4 times with wash buffer. b. Dilute the streptavidin-horseradish peroxidase (HRP) conjugate in blocking buffer. c. Add 100 µL of the diluted conjugate to each well. d. Seal the plate and incubate for 30 minutes at room temperature, protected from light.

6. Substrate Development and Measurement: a. Wash the plate 5-7 times with wash buffer. b. Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. c. Incubate at room temperature in the dark for 15-30 minutes, or until a color gradient develops. d. Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well. e. Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis: a. Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. b. Determine the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis of Irg1/ACOD1 Protein Expression

This protocol outlines the general steps for detecting Irg1/ACOD1 protein levels in cell lysates.

1. Cell Lysis: a. Wash cultured cells (e.g., macrophages) with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein extract).

2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

3. SDS-PAGE: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for Irg1/ACOD1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Itaconate_Production_Pathway cluster_Cell Macrophage cluster_Mitochondrion Mitochondrion LPS LPS TLR4 TLR4 LPS->TLR4 binds NF-kB / IRF1 NF-kB / IRF1 TLR4->NF-kB / IRF1 activates Irg1 Gene Irg1 Gene NF-kB / IRF1->Irg1 Gene transcribes Irg1/ACOD1 Irg1/ACOD1 Irg1 Gene->Irg1/ACOD1 translates Itaconate Itaconate This compound This compound This compound->Irg1/ACOD1 inhibits Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase cis-Aconitate->Itaconate Irg1/ACOD1 Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate

Caption: Itaconate Production Pathway in Macrophages.

Experimental_Workflow Start Start End End Macrophage_Culture Macrophage_Culture LPS_Stimulation Stimulation with LPS Macrophage_Culture->LPS_Stimulation 2. Irg1_IN-1_Treatment Treatment with This compound LPS_Stimulation->Irg1_IN-1_Treatment 3. Incubation Incubation Irg1_IN-1_Treatment->Incubation 4. Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant 5a. Lyse_Cells Lyse Cells Incubation->Lyse_Cells 5b. ELISA ELISA for Cytokines Collect_Supernatant->ELISA 6a. LC_MS LC-MS/MS for Metabolites Lyse_Cells->LC_MS 6b. Cytokine_Quantification Cytokine Quantification ELISA->Cytokine_Quantification 7a. Itaconate_Quantification Itaconate Quantification LC_MS->Itaconate_Quantification 7b. Cytokine_Quantification->End Itaconate_Quantification->End

Caption: Experimental workflow for assessing this compound efficacy.

Itaconate_Mechanism Itaconate Itaconate Activate_Nrf2 Activation of Nrf2 (Antioxidant Response) Itaconate->Activate_Nrf2 leads to Inhibit_Glycolysis Inhibition of Glycolysis Itaconate->Inhibit_Glycolysis leads to Anti_Inflammatory Anti-inflammatory Effects (Reduced Pro-inflammatory Cytokines) Activate_Nrf2->Anti_Inflammatory Inhibit_Glycolysis->Anti_Inflammatory Inhibit_SDH Inhibit_SDH Inhibit_SDH->Anti_Inflammatory

Caption: Mechanism of itaconate's anti-inflammatory effects.

Conclusion

The Irg1-itaconate axis represents a critical control point in the metabolic reprogramming of immune cells, with profound implications for the regulation of inflammation and host defense. Itaconate's multifaceted roles as an anti-inflammatory, antimicrobial, and antioxidant molecule make it and its production pathway attractive targets for therapeutic intervention. This compound serves as a valuable chemical tool for dissecting the intricate functions of this pathway and holds promise for the development of novel therapeutics for a range of diseases, from inflammatory disorders to cancer. This guide provides a foundational resource for researchers and drug development professionals to further explore and exploit the therapeutic potential of modulating itaconate biosynthesis.

References

The Role of Irg1-IN-1 in Modulating Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immune-responsive gene 1 (Irg1) and its enzymatic product, itaconic acid, have emerged as critical regulators of the inflammatory response. The inhibition of Irg1 presents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases, as well as for cancer immunotherapy. This technical guide provides an in-depth overview of Irg1-IN-1, a potent itaconic acid derivative that acts as an inhibitor of Irg1. We will delve into its mechanism of action, its impact on key inflammatory signaling pathways, and provide detailed experimental protocols for its characterization. Quantitative data from in vitro and in vivo studies are summarized to offer a comprehensive understanding of the therapeutic potential of this compound.

Introduction to Irg1 and Itaconate in Inflammation

Immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1), is an enzyme that catalyzes the conversion of the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, into itaconic acid.[1][2] This metabolic diversion is a hallmark of activated macrophages and other myeloid cells in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS).[3] Itaconic acid and its derivatives have demonstrated significant immunomodulatory effects, primarily acting as anti-inflammatory agents.[4] The therapeutic potential of targeting this pathway has led to the development of specific inhibitors, such as this compound.

This compound: A Potent Inhibitor of Itaconate Production

This compound is an itaconic acid derivative designed to inhibit the enzymatic activity of Irg1, thereby reducing the production of itaconic acid.[5] This inhibition serves to modulate downstream inflammatory signaling and cellular responses.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the Irg1 enzyme. By blocking the synthesis of itaconic acid, this compound prevents the subsequent effects of this metabolite on various cellular processes. The anti-inflammatory effects of itaconate are context-dependent, and its inhibition by this compound can either enhance or suppress inflammatory responses depending on the specific cellular and disease context. A key aspect of its function is the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype towards a pro-inflammatory M1-like phenotype, which is beneficial in the context of cancer immunotherapy.

Modulation of Inflammatory Signaling Pathways

This compound exerts its immunomodulatory effects by influencing several key signaling pathways that are central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines. Tumor cells can induce the expression of Irg1 in macrophages through the activation of the NF-κB pathway. The resulting itaconic acid can then, in some contexts, suppress the expression of inflammatory genes. By inhibiting itaconate production, this compound can restore the expression of certain NF-κB target genes, such as the chemokines CXCL9 and CXCL10, which are crucial for the recruitment of cytotoxic T cells to the tumor microenvironment.

NF_kB_Signaling LPS LPS / Tumor-derived factors TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Irg1_gene Irg1 gene NF_kB->Irg1_gene Chemokines CXCL9, CXCL10 NF_kB->Chemokines Activation Irg1_protein Irg1 protein Irg1_gene->Irg1_protein Itaconate Itaconate Irg1_protein->Itaconate Itaconate->Chemokines Inhibition Irg1_IN_1 This compound Irg1_IN_1->Irg1_protein T_cell_recruitment T-cell Recruitment Chemokines->T_cell_recruitment

Caption: NF-κB signaling pathway and the effect of this compound.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical signaling molecule involved in macrophage polarization and tumor progression. Overexpression of Irg1 has been shown to inhibit the M2 polarization of macrophages and suppress the secretion of the pro-tumoral chemokine CCL18. This, in turn, leads to a reduction in the phosphorylation and activation of STAT3 in cancer cells, thereby inhibiting their malignant progression. This compound, by inhibiting Irg1, would be expected to have the opposite effect in this specific context, highlighting the context-dependent nature of its action.

STAT3_Signaling cluster_macrophage Macrophage cluster_tumor_cell Tumor Cell Irg1_protein Irg1 protein Itaconate Itaconate Irg1_protein->Itaconate CCL18 CCL18 Itaconate->CCL18 Inhibition Irg1_IN_1 This compound Irg1_IN_1->Irg1_protein STAT3 STAT3 CCL18->STAT3 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Tumor_Progression Tumor Progression pSTAT3->Tumor_Progression Macrophage Macrophage Tumor_Cell Tumor Cell

Caption: STAT3 signaling pathway modulation by Irg1 and its inhibitor.
STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA. Recent evidence suggests a potential interplay between the Irg1/itaconate axis and STING signaling. While the precise mechanism of how this compound modulates this pathway is still under investigation, it is hypothesized that by altering the metabolic state of the cell, this compound may indirectly influence STING activation and downstream type I interferon responses.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and its precursor, 4-octyl itaconate (4-OI), on various inflammatory parameters.

Table 1: In Vitro Efficacy of this compound
Cell TypeTreatmentConcentrationEffectReference
Human Monocyte-Derived Macrophages (hMDMs)This compound0.5 mM; 2 mMReduction in itaconic acid production and TNF-α secretion
C-IRG1-9 Rat Glioma CellsThis compound0.5 mM; 1 mMInhibition of cell proliferation
TCR-activated hCD8+ T cellsThis compound10 nMIncreased proliferation
CR-activated hCD8+ T cellsThis compound10 µMDepletion of trimethylation of histone 3 at lysine 4 (H3K4me3)
Table 2: In Vivo Efficacy of this compound
Animal ModelTreatmentDosageEffectReference
C57BL/6 mice with CT26 colorectal tumorsThis compound0.2 mg/kg (i.p. for 27 days)Anti-tumor effect, increased survival, decreased intratumoral M-MDSCs
LPS-induced sepsis model (mice)4-Octyl itaconate (4-OI)Not specifiedAmeliorated acute lung, liver, and kidney injury; decreased serum IL-1β, IL-6, and TNF-α
Table 3: Effects of Irg1/Itaconate Pathway Modulation on Cytokine and Chemokine Expression
ConditionModelChange in ExpressionReference
Irg1 knockoutTumor-associated macrophages (TAMs) from miceIncreased Tnfα, Il-6, and Il-1β mRNA; Decreased Arg1, Cd206, and Il-10 mRNA
Irg1 overexpressionM2 macrophagesDecreased CCL18 secretion
4-Octyl itaconate (4-OI) treatmentCCI model miceIncreased IL-10 levels; Decreased IL-6, TNF-α, and IL-1β levels
Irg1 knockdownHuman blood monocyte-derived macrophages (hMDM)Increased LPS-induced TNF-α production

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on inflammatory responses.

Macrophage Polarization Assay

This protocol describes the in vitro polarization of macrophages to M1 and M2 phenotypes and the assessment of the effect of this compound on this process.

Macrophage_Polarization_Workflow start Start: Isolate Monocytes (e.g., from PBMCs or bone marrow) differentiate Differentiate into M0 Macrophages (e.g., with M-CSF) start->differentiate split Split M0 Macrophages into treatment groups differentiate->split m1_polarization Polarize to M1 (LPS + IFN-γ) split->m1_polarization Group 1 m2_polarization Polarize to M2 (IL-4 + IL-13) split->m2_polarization Group 2 treatment Treat with this compound (various concentrations) m1_polarization->treatment m2_polarization->treatment incubation Incubate for 24-48 hours treatment->incubation analysis Analyze Macrophage Phenotype incubation->analysis flow_cytometry Flow Cytometry (CD86, CD206 markers) analysis->flow_cytometry qpcr qPCR (iNOS, Arg1, cytokine mRNA) analysis->qpcr elisa ELISA (Cytokine secretion) analysis->elisa

Caption: Experimental workflow for macrophage polarization assay.

Materials:

  • Primary monocytes (from human PBMCs or mouse bone marrow)

  • Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and M-CSF)

  • M1 polarization stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

  • M2 polarization stimuli: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

  • Isolate primary monocytes and culture them in macrophage differentiation medium for 5-7 days to generate M0 macrophages.

  • Plate M0 macrophages in appropriate culture plates.

  • For M1 polarization, treat cells with LPS and IFN-γ.

  • For M2 polarization, treat cells with IL-4 and IL-13.

  • Concurrently with polarization stimuli, treat the cells with various concentrations of this compound or vehicle control.

  • Incubate for 24-48 hours.

  • Harvest cells for flow cytometry analysis of M1/M2 surface markers.

  • Harvest cell lysates for qPCR analysis of M1/M2 marker genes (e.g., iNOS, Arg1) and cytokine mRNA.

  • Collect cell culture supernatants for ELISA to measure secreted cytokines.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This protocol outlines the steps for quantifying TNF-α in macrophage culture supernatants.

Materials:

  • TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Macrophage culture supernatants (collected from the polarization assay)

  • Wash buffer

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

  • Wash the plate.

  • Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Add the stop solution to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of TNF-α in the samples based on the standard curve.

Quantitative Real-Time PCR (qPCR) for Chemokine Expression

This protocol details the measurement of CXCL9 and CXCL10 mRNA expression in macrophages treated with this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for CXCL9, CXCL10, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Lyse macrophages treated with this compound and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up qPCR reactions with SYBR Green or TaqMan master mix, primers for the target genes and housekeeping gene, and the synthesized cDNA.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative expression of CXCL9 and CXCL10, normalized to the housekeeping gene.

Western Blot for Phosphorylated STAT3

This protocol describes the detection of phosphorylated STAT3 in cell lysates to assess the activation of the STAT3 pathway.

Materials:

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells treated with this compound in lysis buffer and collect the supernatant.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

Conclusion

This compound is a valuable research tool for investigating the role of the Irg1/itaconate axis in inflammatory responses. Its ability to modulate macrophage polarization and key inflammatory signaling pathways highlights its potential as a therapeutic agent for a range of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and other modulators of this critical immunometabolic pathway. Further research is warranted to fully elucidate the intricate mechanisms of action of this compound and to translate these promising preclinical findings into clinical applications.

References

Irg1-IN-1: A Potential Therapeutic for Autoimmune Disease - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immune-responsive gene 1 (IRG1) and its enzymatic product, itaconate, have emerged as a critical nexus in immunometabolism, playing a pivotal role in the regulation of inflammatory responses. Dysregulation of the IRG1-itaconate axis is implicated in the pathogenesis of numerous autoimmune diseases. This has led to the development of IRG1 inhibitors as a promising therapeutic strategy. This technical guide provides a comprehensive overview of Irg1-IN-1, a novel small molecule inhibitor of IRG1, and its potential as a therapeutic agent for autoimmune disorders. While detailed experimental protocols for this compound are not extensively published in peer-reviewed literature, this document consolidates available data and presents representative methodologies for the evaluation of such compounds.

Introduction: The IRG1-Itaconate Axis in Autoimmunity

Immune-responsive gene 1 (IRG1), also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that catalyzes the conversion of the Krebs cycle intermediate cis-aconitate to itaconate within the mitochondria of immune cells, particularly macrophages, upon inflammatory stimulation.[1][2] Itaconate functions as an endogenous anti-inflammatory metabolite through various mechanisms, including the inhibition of succinate dehydrogenase (SDH), activation of the Nrf2 antioxidant pathway, and modulation of the JAK/STAT and NF-κB signaling pathways.[3][4]

In autoimmune diseases such as systemic lupus erythematosus (SLE), rheumatoid arthritis, and multiple sclerosis, chronic inflammation is a key driver of pathology.[5] The IRG1-itaconate axis is a crucial regulator of this inflammation, and its therapeutic modulation presents a novel approach to restoring immune homeostasis. This compound is an itaconic acid derivative designed to inhibit IRG1 activity, thereby reducing itaconate production and its downstream effects.

This compound: Mechanism of Action and Preclinical Data

This compound is a small molecule inhibitor of the IRG1 enzyme. By blocking the production of itaconate, this compound is expected to modulate the inflammatory responses in autoimmune diseases. The primary source of publicly available data on a compound believed to be this compound (referred to as compound 6 in a patent application and potentially ERG344 in conference abstracts) suggests its potential in modulating immune cell function.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from preclinical studies.

Table 1: In Vitro Activity of this compound

AssayCell TypeTreatmentConcentration(s)OutcomeReference
Itaconic Acid ProductionLPS-stimulated hMDMsThis compound0.5 mM; 2 mMReduced itaconic acid production
TNFα SecretionLPS-stimulated hMDMsThis compound0.5 mM; 2 mMReduced TNFα secretion
Cell ProliferationC-IRG1-9 rat glioma cellsThis compound0.5 mM; 1 mMInhibited proliferation
Cell ProliferationTCR-activated hCD8+ T cellsThis compound10 nMIncreased proliferation
Histone ModificationTCR-activated hCD8+ T cellsThis compound10 µMDepletion of H3K4me3

Table 2: In Vivo Efficacy of ERG344 (putative this compound)

Animal ModelCancer TypeTreatmentDosageOutcomeReference
C57BL/6 miceCT26 colorectal tumorERG344 (i.p.)0.2 mg/kgIncreased survival, decreased intratumoral M-MDSCs
C57BL/6 miceCT26 colorectal tumorERG344 (i.p.)3 mg/kg~17% complete tumor regression

Key Signaling Pathways Modulated by the IRG1-Itaconate Axis

The therapeutic effect of targeting IRG1 is predicated on its ability to influence key inflammatory signaling pathways.

IRG1-Itaconate and the Nrf2 Pathway

Itaconate is known to activate the transcription factor Nrf2, a master regulator of the antioxidant response, by alkylating cysteine residues on its negative regulator, KEAP1. This leads to the expression of antioxidant and anti-inflammatory genes.

G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Nucleus cis_aconitate cis-Aconitate irg1 IRG1 (ACOD1) cis_aconitate->irg1 itaconate_mito Itaconate irg1->itaconate_mito itaconate_cyto Itaconate itaconate_mito->itaconate_cyto keap1 KEAP1 itaconate_cyto->keap1 Alkylates Cys151 nrf2 Nrf2 keap1->nrf2 Promotes degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE nrf2_nuc->are antioxidant_genes Antioxidant & Anti-inflammatory Genes are->antioxidant_genes

Caption: IRG1-Itaconate-Nrf2 Signaling Pathway.

IRG1-Itaconate and the JAK/STAT Pathway

Recent studies have shown that itaconate and its derivatives can inhibit the JAK/STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.

G cytokine Pro-inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat Phosphorylates p_stat p-STAT stat->p_stat stat_dimer STAT Dimer p_stat->stat_dimer Dimerization inflammatory_genes Inflammatory Gene Expression stat_dimer->inflammatory_genes Nuclear Translocation & Transcription itaconate Itaconate itaconate->jak Inhibits

Caption: Itaconate Inhibition of JAK/STAT Signaling.

IRG1-Itaconate and the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. The IRG1-itaconate axis can suppress NF-κB activation, contributing to its anti-inflammatory effects.

G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Nuclear Translocation inflammatory_cytokines Pro-inflammatory Cytokines nfkb_nuc->inflammatory_cytokines irg1 IRG1 inflammatory_cytokines->irg1 Induces Expression irg1->ikk Suppresses (via A20, etc.)

Caption: IRG1-Mediated Suppression of NF-κB Signaling.

Representative Experimental Protocols

While specific protocols for this compound are not publicly detailed, the following are representative methodologies for characterizing an IRG1 inhibitor.

Recombinant IRG1 Expression and Purification
  • Objective: To produce purified, active IRG1 enzyme for in vitro inhibition assays.

  • Methodology:

    • The full-length coding sequence of human or murine IRG1 is cloned into a bacterial expression vector (e.g., pET21a) with a purification tag (e.g., 6x-His).

    • The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A large-scale culture is grown to mid-log phase, and protein expression is induced with IPTG.

    • Cells are harvested, lysed, and the soluble fraction is collected.

    • The His-tagged IRG1 protein is purified using affinity chromatography (e.g., Ni-NTA resin).

    • The purified protein is further polished by size-exclusion chromatography to ensure homogeneity and proper folding.

    • Protein concentration is determined, and purity is assessed by SDS-PAGE.

In Vitro IRG1 Enzyme Inhibition Assay
  • Objective: To determine the potency (e.g., IC50) of this compound in inhibiting IRG1 enzymatic activity.

  • Methodology:

    • The enzymatic reaction is typically performed in a buffer containing purified recombinant IRG1 and its substrate, cis-aconitate.

    • This compound is added to the reaction at a range of concentrations.

    • The reaction is incubated at 37°C for a defined period.

    • The production of itaconate is measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.

    • The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

    • The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.

Cell-Based Assay for Itaconate Production
  • Objective: To assess the ability of this compound to inhibit IRG1 activity in a cellular context.

  • Methodology:

    • A relevant cell line (e.g., RAW 264.7 murine macrophages or human monocyte-derived macrophages) is cultured.

    • Cells are pre-treated with various concentrations of this compound or vehicle for a specified time.

    • IRG1 expression and activity are induced by stimulating the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

    • After incubation, intracellular metabolites are extracted.

    • The concentration of itaconate in the cell extracts is quantified by LC-MS/MS.

    • The effect of this compound on itaconate production is determined relative to the LPS-stimulated vehicle control.

In Vivo Murine Model of Autoimmune Disease (e.g., Experimental Autoimmune Encephalomyelitis - EAE)
  • Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of multiple sclerosis.

  • Methodology:

    • EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG35-55 peptide) in complete Freund's adjuvant, followed by pertussis toxin administration.

    • Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.

    • Treatment with this compound or vehicle is initiated either prophylactically or therapeutically.

    • At the end of the study, tissues such as the spinal cord and brain are harvested for histological analysis of inflammation and demyelination.

    • Immune cell populations in the central nervous system and secondary lymphoid organs are analyzed by flow cytometry.

    • Cytokine levels in tissue homogenates or serum are measured by ELISA or multiplex assay.

G cluster_0 Preclinical Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation synthesis This compound Synthesis purification Purification & Characterization synthesis->purification enzyme_assay Recombinant IRG1 Enzyme Inhibition Assay (IC50 Determination) purification->enzyme_assay cell_assay Cell-Based Itaconate Production Assay enzyme_assay->cell_assay cytokine_assay Cytokine Profiling in Immune Cells cell_assay->cytokine_assay pk_pd Pharmacokinetics & Pharmacodynamics cytokine_assay->pk_pd autoimmune_model Efficacy in Autoimmune Disease Model (e.g., EAE) pk_pd->autoimmune_model tox Toxicology Studies autoimmune_model->tox

Caption: Experimental Workflow for this compound Evaluation.

Future Directions and Therapeutic Potential

The development of IRG1 inhibitors like this compound represents a targeted approach to modulating the metabolic state of immune cells to resolve inflammation. The preclinical data, although limited for this specific compound, are promising and align with the broader understanding of the IRG1-itaconate axis's role in immunity.

Further research is needed to:

  • Fully characterize the pharmacological properties of this compound.

  • Evaluate its efficacy and safety in a range of preclinical models of autoimmune diseases.

  • Elucidate its precise molecular interactions with the IRG1 enzyme.

  • Explore potential biomarkers to identify patient populations most likely to respond to IRG1 inhibition.

References

The Impact of Irg1 Inhibition on Myeloid-Derived Suppressor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that represent a significant barrier to effective anti-tumor immunity. A key metabolic pathway within MDSCs involves the enzyme Immune-responsive gene 1 (Irg1), which produces the metabolite itaconate. Itaconate secreted by MDSCs exerts potent immunosuppressive effects, notably on T-cell function. This guide provides an in-depth technical overview of the impact of inhibiting Irg1, using the small molecule inhibitor Irg1-IN-1 as a primary example, on the function and activity of MDSCs. We will detail the underlying signaling pathways, present quantitative data from preclinical studies, and provide comprehensive experimental protocols for researchers investigating this promising immunotherapeutic target.

Introduction: Irg1 and Itaconate in Myeloid Cell Biology

Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that catalyzes the conversion of the Krebs cycle intermediate cis-aconitate to itaconate.[1] Irg1 expression is strongly induced in myeloid cells, including macrophages and MDSCs, in response to inflammatory stimuli.[1][2] Itaconate has emerged as a critical immunometabolite with diverse functions. While it exhibits anti-inflammatory properties in macrophages by inhibiting succinate dehydrogenase (SDH) and reducing the production of mitochondrial reactive oxygen species (ROS) and pro-inflammatory cytokines, its role in the tumor microenvironment is predominantly immunosuppressive.[3][4]

MDSCs, particularly within tumors, secrete high levels of itaconate. This secreted itaconate can be taken up by cytotoxic CD8+ T-cells, where it suppresses their proliferation and effector functions, effectively acting as an immune checkpoint metabolite. Consequently, the inhibition of Irg1 presents a compelling therapeutic strategy to dismantle MDSC-mediated immunosuppression and enhance anti-tumor immunity.

This compound: A Pharmacological Inhibitor of Irg1

This compound is a derivative of itaconic acid that functions as an inhibitor of Irg1 activity. By blocking the enzymatic function of Irg1, this compound reduces the production of itaconate, thereby mitigating its downstream immunosuppressive effects. Preclinical studies have demonstrated its potential in cancer immunotherapy research.

Quantitative Data: The Effects of this compound on MDSCs and Immune Function

The following tables summarize the key quantitative findings from preclinical studies involving the Irg1 inhibitor, this compound.

Parameter Cell Type/Model Treatment/Concentration Effect Reference
Itaconic Acid ProductionLPS-stimulated hMDMs0.5 mM - 2 mMReduction in itaconic acid production
TNFα SecretionLPS-stimulated hMDMs0.5 mM - 2 mMReduction in TNFα secretion
Cell ProliferationC-IRG1-9 rat glioma cells0.5 mM - 1 mMInhibition of proliferation
CD8+ T-cell ProliferationTCR-activated hCD8+ T-cells10 nMIncreased proliferation
Parameter Animal Model Dosage and Administration Effect Reference
Anti-tumor EffectC57BL/6 mice with CT26 colorectal tumors0.2 mg/kg, i.p. for 27 daysIncreased survival
MDSC PopulationC57BL/6 mice with CT26 colorectal tumors0.2 mg/kg, i.p. for 27 daysDecreased intratumoral frequency of M-MDSCs

Signaling Pathways and Mechanisms of Action

The inhibition of Irg1 by this compound initiates a cascade of events that collectively alleviate MDSC-mediated immunosuppression. The core mechanisms and signaling pathways are depicted below.

Upstream Regulation of Irg1 Expression in MDSCs

In the tumor microenvironment, factors released by tumor cells and other stromal cells trigger signaling pathways within MDSCs that lead to the upregulation of Irg1. The NF-κB pathway is a key transcriptional regulator of Irg1.

TME_Factors Tumor Microenvironment Factors (e.g., TLR ligands, Cytokines) TLR Toll-like Receptors (TLR) TME_Factors->TLR MyD88 MyD88 TLR->MyD88 NFkB NF-κB Pathway MyD88->NFkB Irg1_Gene Irg1 Gene Transcription NFkB->Irg1_Gene

Figure 1. Upstream regulation of Irg1 expression in myeloid cells via the NF-κB pathway.

Core Mechanism of this compound Action on MDSCs and T-cells

This compound directly inhibits the Irg1 enzyme, preventing the conversion of cis-aconitate to itaconate. This reduction in itaconate has two major consequences: 1) It alleviates the direct suppression of CD8+ T-cells, restoring their proliferative capacity. 2) It alters the metabolic and signaling state of the MDSC itself, potentially impacting its differentiation and suppressive functions through pathways like STAT3 and ROS.

cluster_MDSC Myeloid-Derived Suppressor Cell (MDSC) cluster_TME Tumor Microenvironment cluster_Tcell CD8+ T-cell Mitochondrion Mitochondrion cis_Aconitate cis-Aconitate Irg1 Irg1 (ACOD1) cis_Aconitate->Irg1 Itaconate_MDSC Itaconate Irg1->Itaconate_MDSC MDSC_Functions MDSC Survival & Immunosuppressive Function (STAT3, ROS) Itaconate_MDSC->MDSC_Functions Modulates Itaconate_Secreted Secreted Itaconate Itaconate_MDSC->Itaconate_Secreted Secreted Irg1_IN_1 This compound Irg1_IN_1->Irg1 Inhibits Tcell_Prolif T-cell Proliferation & Effector Function Itaconate_Secreted->Tcell_Prolif Suppresses

Figure 2. Mechanism of this compound action on MDSC itaconate production and T-cell suppression.

Intersection with STAT3 and ROS Pathways

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor for the expansion, survival, and function of MDSCs. STAT3 activation is linked to the expression of immunosuppressive factors and the production of ROS. While direct evidence for this compound's effect on p-STAT3 in MDSCs is emerging, the known anti-inflammatory role of itaconate in other myeloid cells suggests that its reduction could lead to a more pro-inflammatory myeloid phenotype, which is often associated with reduced STAT3 signaling. This altered signaling could then lead to a decrease in the monocytic MDSC (M-MDSC) population, as observed in vivo.

Irg1_IN_1 This compound Itaconate ↓ Itaconate Production Irg1_IN_1->Itaconate STAT3 ? STAT3 Signaling Itaconate->STAT3 Potential Modulation ROS ? ROS Production STAT3->ROS MDSC_Phenotype ↓ M-MDSC Frequency & ↓ Immunosuppression STAT3->MDSC_Phenotype ROS->MDSC_Phenotype

Figure 3. Hypothesized impact of this compound on STAT3 and ROS pathways in MDSCs.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Irg1 inhibition on MDSCs.

Protocol for Isolation of MDSCs from Murine Tumors

This protocol is adapted for the isolation of MDSCs from subcutaneous solid tumors.

Materials:

  • Tumor-bearing mice

  • Sterile RPMI 1640 medium, DPBS, and FACS buffer (PBS + 2% FBS + 1mM EDTA)

  • Collagenase D (100 mg/mL), Dispase (50 U/mL), DNase I (10 mg/mL)

  • 70µm and 40µm cell strainers

  • Red Blood Cell Lysis Buffer

  • MDSC Isolation Kit (e.g., Miltenyi Biotec) or antibodies for FACS sorting (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-Ly6C)

Procedure:

  • Euthanize mice and aseptically resect tumors.

  • Mince the tumor tissue into small pieces (<1-2 mm³) in a petri dish containing RPMI 1640.

  • Transfer the minced tissue to a 50 mL conical tube and add digestion buffer (RPMI 1640 containing Collagenase D, Dispase, and DNase I).

  • Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Stop the digestion by adding FACS buffer.

  • Pass the cell suspension through a 70µm cell strainer.

  • Centrifuge at 300 x g for 10 minutes at 4°C.

  • Resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.

  • Quench the lysis buffer with excess FACS buffer and centrifuge.

  • Resuspend the single-cell suspension in FACS buffer and pass through a 40µm cell strainer.

  • Proceed with either magnetic bead-based isolation or flow cytometry-based sorting to isolate MDSC populations (PMN-MDSCs: CD11b+Ly6G+Ly6Clo; M-MDSCs: CD11b+Ly6G-Ly6Chi).

Tumor Resect Tumor Mince Mince Tissue Tumor->Mince Digest Enzymatic Digestion (Collagenase, DNase) Mince->Digest Filter70 Filter (70µm) Digest->Filter70 LyseRBC RBC Lysis Filter70->LyseRBC Filter40 Filter (40µm) LyseRBC->Filter40 Isolate Isolate MDSCs (MACS or FACS) Filter40->Isolate

Figure 4. Workflow for the isolation of MDSCs from solid tumors.

Protocol for In Vitro T-cell Suppression Assay

This assay measures the ability of MDSCs to suppress T-cell proliferation.

Materials:

  • Isolated MDSCs (effector cells)

  • Splenocytes from a healthy mouse (source of T-cells) or purified CD8+ T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • Anti-CD3 and anti-CD28 antibodies

  • Complete RPMI 1640 medium

  • 96-well round-bottom plates

  • This compound or vehicle control (DMSO)

Procedure:

  • Label splenocytes (or purified T-cells) with CFSE according to the manufacturer's protocol.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) for at least 2 hours at 37°C. Wash wells with sterile PBS.

  • Plate the CFSE-labeled T-cells at a density of 1 x 10^5 cells/well.

  • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.

  • Add isolated MDSCs at varying effector-to-target (E:T) ratios (e.g., 1:1, 1:2, 1:4).

  • Add this compound at desired concentrations (e.g., a dose-response from 1 nM to 10 µM) or vehicle control to the appropriate wells.

  • Co-culture for 72-96 hours at 37°C, 5% CO2.

  • Harvest cells and stain with antibodies for T-cell markers (e.g., CD3, CD8) and a viability dye.

  • Analyze T-cell proliferation by flow cytometry, gating on live CD8+ T-cells and measuring the dilution of the CFSE signal.

Protocol for Intracellular Phospho-STAT3 Staining

This protocol allows for the measurement of STAT3 activation in MDSCs.

Materials:

  • Isolated MDSCs

  • This compound or vehicle control

  • Fixation Buffer (e.g., BD Cytofix™)

  • Permeabilization Buffer (e.g., BD Perm™ III, cold methanol)

  • Fluorochrome-conjugated antibodies: anti-p-STAT3 (pY705), surface markers (CD11b, Ly6G, Ly6C)

  • FACS buffer

Procedure:

  • Culture isolated MDSCs with or without this compound for a specified time (e.g., 2-24 hours).

  • Harvest and wash the cells. Stain for surface markers (CD11b, Ly6G, Ly6C) for 30 minutes on ice.

  • Wash cells and fix with Fixation Buffer for 10-20 minutes at room temperature.

  • Wash and permeabilize the cells using an appropriate permeabilization buffer (e.g., ice-cold methanol for 30 minutes on ice).

  • Wash thoroughly to remove the permeabilization reagent.

  • Stain with the anti-p-STAT3 antibody for 30-60 minutes at room temperature, protected from light.

  • Wash and resuspend the cells in FACS buffer.

  • Analyze by flow cytometry, gating on the MDSC populations of interest.

Protocol for Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure intracellular ROS levels.

Materials:

  • Isolated MDSCs

  • This compound or vehicle control

  • Dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive dye

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control for ROS induction

  • Phenol red-free RPMI medium

Procedure:

  • Culture isolated MDSCs with or without this compound for the desired duration.

  • Harvest and wash the cells, then resuspend in warm, phenol red-free RPMI.

  • Load the cells with DCFDA (e.g., 2.5-5 µM) and incubate for 30 minutes at 37°C, protected from light.

  • (Optional) Add PMA (e.g., 30 ng/mL) during the last 15-30 minutes of incubation to a positive control tube.

  • Wash the cells to remove excess dye.

  • Stain for MDSC surface markers on ice.

  • Analyze immediately by flow cytometry, measuring the fluorescence of the oxidized dye in the appropriate channel (typically FITC).

Conclusion and Future Directions

The inhibition of the Irg1-itaconate axis in MDSCs represents a novel and promising strategy in cancer immunotherapy. The small molecule inhibitor this compound has demonstrated the potential to reduce the frequency of immunosuppressive M-MDSCs and restore T-cell proliferation in preclinical models. The mechanisms underpinning these effects likely involve the modulation of key signaling hubs such as STAT3 and ROS, which are critical for MDSC function.

Future research should focus on a more detailed characterization of the dose-dependent effects of this compound on both monocytic and granulocytic MDSC subsets, a deeper investigation into its direct impact on the STAT3 and ROS signaling pathways within these cells, and its efficacy in combination with other immunotherapies, such as immune checkpoint blockade. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to explore and advance this exciting therapeutic avenue.

References

Cellular Targets of Irg1-IN-1 Beyond Irg1: A Landscape of Unexplored Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Comprehensive Off-Target Profiling Data for Irg1-IN-1

As of late 2025, a comprehensive, publicly available off-target profile for the specific inhibitor this compound has not been detailed in the scientific literature. While the compound is utilized as a tool to probe the function of Immune-responsive gene 1 (Irg1), also known as Aconitate Decarboxylase 1 (ACOD1), its selectivity and potential interactions with other cellular proteins remain largely uncharacterized. This lack of data presents a significant knowledge gap for researchers in immunology, metabolism, and drug development.

This compound is an itaconic acid derivative designed to inhibit the enzymatic activity of Irg1, thereby reducing the production of itaconic acid.[1] Itaconic acid is a key immunometabolite that links cellular metabolism with immune responses.[2][3] While the on-target effects of this compound are leveraged to study the roles of Irg1 and itaconate in various pathological and physiological processes, any off-target activities could confound the interpretation of experimental results.

A product data sheet for this compound notes a potential off-target effect at higher concentrations. Specifically, at a concentration of 10µM, the compound was observed to cause a depletion of trimethylation of histone 3 at lysine 4 (H3K4me3) in TCR-activated human CD8+ T cells.[1][4] This finding suggests that this compound may interact with components of the epigenetic machinery, such as histone methyltransferases or demethylases. However, the direct molecular target responsible for this effect has not been identified.

To provide a comprehensive understanding of the cellular effects of this compound, systematic off-target profiling is necessary. Standard methodologies to achieve this include:

  • Kinome Scanning: A broad panel of kinases would be screened to determine if this compound inhibits any kinase activity. This is crucial as many small molecule inhibitors exhibit off-target effects on kinases due to the conserved nature of the ATP-binding pocket.

  • Chemical Proteomics: Techniques such as affinity-based protein profiling or thermal shift assays could identify direct binding partners of this compound across the proteome.

  • Selectivity Profiling: A panel of receptors, ion channels, and other enzymes could be tested to assess the broader selectivity of the compound.

Without such studies, any discussion of the cellular targets of this compound beyond its intended target, Irg1, remains speculative. The observed effect on H3K4me3 provides a starting point for investigation, but further research is required to identify the specific off-target(s) and the functional consequences of these interactions. Researchers using this compound should exercise caution in interpreting their data, particularly when using the compound at higher concentrations, and consider the possibility that observed phenotypes may be due to off-target effects.

Below, we provide a logical workflow for how such an investigation could be structured.

Experimental Workflow for Off-Target Identification

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Broad-Spectrum Screening cluster_3 Target Identification & Validation cluster_4 Functional Characterization phenotype Phenotypic Effect Observed (e.g., H3K4me3 depletion) hypothesis This compound has off-targets in epigenetic pathways phenotype->hypothesis leads to kinome Kinome Scan hypothesis->kinome drives proteomics Chemical Proteomics hypothesis->proteomics drives selectivity Selectivity Profiling hypothesis->selectivity drives hit_id Hit Identification kinome->hit_id generates proteomics->hit_id generates selectivity->hit_id generates binding_assay Direct Binding Assays (e.g., SPR, ITC) hit_id->binding_assay validates biochemical_assay In Vitro Activity Assays binding_assay->biochemical_assay confirms cellular_assay Cell-based Target Engagement biochemical_assay->cellular_assay verifies pathway_analysis Signaling Pathway Analysis cellular_assay->pathway_analysis enables phenotype_rescue Phenotype Rescue Experiments pathway_analysis->phenotype_rescue informs

Caption: A logical workflow for the identification and validation of off-targets for a chemical probe like this compound.

References

The Influence of Irg1/ACOD1 Inhibition on NF-κB Activation in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), and its enzymatic product, itaconate, have emerged as critical regulators of the inflammatory response in immune cells. Irg1 is robustly induced under pro-inflammatory conditions and catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate and its derivatives function as anti-inflammatory molecules, in part by modulating the activity of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This technical guide provides an in-depth overview of the influence of Irg1/ACOD1 inhibition on NF-κB activation in immune cells, focusing on the mechanism of action and providing detailed experimental protocols for its investigation. For the purpose of this guide, we will refer to the effects of pharmacological inhibitors of Irg1/ACOD1, such as the cell-permeable itaconate derivative 4-octyl itaconate (4-OI) and the naturally occurring isomer citraconate, as representative of the effects of a specific inhibitor like Irg1-IN-1.

Core Mechanism: Irg1/ACOD1 Inhibition and Attenuation of NF-κB Signaling

The canonical NF-κB signaling pathway is a central axis in the inflammatory response. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Inhibition of Irg1/ACOD1 has been shown to suppress this pathway. Studies using 4-octyl itaconate (4-OI) have demonstrated a significant reduction in the phosphorylation of the p65 subunit of NF-κB in macrophages stimulated with LPS[1][2]. This inhibitory effect on p65 phosphorylation prevents the full activation of NF-κB and consequently dampens the expression of its downstream target genes, including key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[1][2].

The proposed mechanisms for this inhibition are multifaceted. One prominent pathway involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) by itaconate derivatives[1]. Nrf2 is a master regulator of the antioxidant response and can exert anti-inflammatory effects, including the suppression of NF-κB signaling. Additionally, itaconate has been shown to modulate cellular metabolism, which is intricately linked to inflammatory signaling.

The following diagram illustrates the signaling pathway from an inflammatory stimulus to NF-κB activation and the inhibitory role of Irg1/ACOD1 activity.

NF_kappa_B_Pathway_and_Irg1_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkappaB IκBα IKK->IkappaB 3. Phosphorylation NFkB_inactive p50/p65 (Inactive) IkappaB->NFkB_inactive Inhibition NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active 4. IκBα Degradation & NF-κB Release NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus 5. Nuclear Translocation Irg1_protein Irg1 (ACOD1) Itaconate Itaconate Irg1_protein->Itaconate Production Itaconate->IKK Inhibition of Upstream Activators Irg1_IN_1 This compound (ACOD1 Inhibitor) Irg1_IN_1->Irg1_protein Inhibition DNA DNA (κB sites) NFkB_nucleus->DNA 6. DNA Binding Proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Proinflammatory_genes 7. Transcription Initiation

Figure 1. NF-κB signaling pathway and the inhibitory effect of this compound.

Data Presentation: Quantitative Effects of Irg1/ACOD1 Inhibition

The following tables summarize the quantitative effects of Irg1/ACOD1 inhibition on key markers of NF-κB activation and downstream inflammatory gene expression in macrophages. The data is compiled from studies utilizing the itaconate derivative 4-octyl itaconate (4-OI).

Table 1: Effect of Irg1/ACOD1 Inhibition on NF-κB p65 Phosphorylation

Cell TypeStimulusInhibitor (Concentration)Effect on p-p65 LevelsReference
RAW264.7LPS4-OISignificant reduction
BMDMsLPS + NG4-OISignificant reduction

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; NG: Nigericin; 4-OI: 4-octyl itaconate.

Table 2: Effect of Irg1/ACOD1 Inhibition on Pro-inflammatory Cytokine Expression

Cell TypeStimulusInhibitor (Concentration)Effect on Cytokine LevelsReference
BMDMsLPS + NG4-OISignificant reduction in IL-1β release
RAW264.7LPS4-OISignificant reduction in TNF-α, IL-6, IL-1β

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; NG: Nigericin; 4-OI: 4-octyl itaconate.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the influence of this compound on NF-κB activation.

Western Blot for Phosphorylated NF-κB p65

This protocol details the detection of phosphorylated p65 (p-p65), a key indicator of NF-κB activation, in immune cells treated with an Irg1 inhibitor.

a. Cell Culture and Treatment:

  • Seed immune cells (e.g., RAW264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 15-30 minutes.

b. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.

c. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

e. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein like β-actin or GAPDH.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

Western_Blot_Workflow start Start: Seed and Treat Cells (e.g., Macrophages + this compound) lysis Cell Lysis (RIPA buffer + inhibitors) start->lysis 1. Cell Harvest quantify Protein Quantification (BCA Assay) lysis->quantify 2. Lysate Prep sds_page SDS-PAGE quantify->sds_page 3. Sample Loading transfer Protein Transfer to PVDF sds_page->transfer 4. Electrophoresis blocking Blocking (5% milk or BSA) transfer->blocking 5. Membrane Prep primary_ab Primary Antibody Incubation (anti-p-p65) blocking->primary_ab 6. Probing secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab 7. Washing & Probing detection ECL Detection secondary_ab->detection 8. Washing analysis Image Acquisition & Densitometry detection->analysis 9. Visualization reprobe Strip and Re-probe (Total p65 or GAPDH) analysis->reprobe 10. Normalization end End: Normalized p-p65 Levels reprobe->end

Figure 2. Experimental workflow for Western blot analysis of p-p65.
NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

a. Cell Culture and Transfection:

  • One day before transfection, seed cells (e.g., HEK293T or RAW264.7) in a 96-well white, clear-bottom plate.

  • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Incubate for 24 hours.

b. Treatment and Stimulation:

  • Pre-treat the transfected cells with different concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.

c. Cell Lysis and Luciferase Measurement:

  • Remove the culture medium and wash the cells with PBS.

  • Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Add the firefly luciferase substrate to each well and immediately measure the luminescence using a plate reader.

  • Add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) to each well and measure the Renilla luminescence.

d. Data Analysis:

  • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

  • Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.

Luciferase_Assay_Workflow seed_cells 1. Seed Cells in 96-well plate transfect 2. Co-transfect with NF-κB-Firefly Luciferase & Renilla Luciferase Plasmids seed_cells->transfect incubate_24h 3. Incubate for 24h transfect->incubate_24h treat_inhibitor 4. Pre-treat with this compound incubate_24h->treat_inhibitor stimulate 5. Stimulate with Activator (e.g., TNF-α) for 6-8h treat_inhibitor->stimulate lysis 6. Cell Lysis stimulate->lysis measure_firefly 7. Measure Firefly Luminescence lysis->measure_firefly measure_renilla 8. Add Stop & Glo® and Measure Renilla Luminescence measure_firefly->measure_renilla analyze 9. Normalize Firefly/Renilla and Calculate Inhibition measure_renilla->analyze

Figure 3. Workflow for NF-κB luciferase reporter assay.
Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes

This protocol is for quantifying the mRNA expression of NF-κB target genes such as TNF-α, IL-6, and IL-1β.

a. Cell Culture and Treatment:

  • Culture and treat cells with this compound and an inflammatory stimulus as described in the Western blot protocol (section 1a), typically for a 4-6 hour stimulation period.

b. RNA Extraction and cDNA Synthesis:

  • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

c. qPCR:

  • Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Include a melt curve analysis to ensure primer specificity.

d. Data Analysis:

  • Calculate the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

  • Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.

Conclusion

The inhibition of Irg1/ACOD1 presents a compelling strategy for modulating the inflammatory response in immune cells by targeting the NF-κB signaling pathway. The data and protocols presented in this technical guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and other ACOD1 inhibitors. By utilizing robust experimental techniques such as Western blotting for p-p65, NF-κB luciferase reporter assays, and qPCR for downstream target genes, the precise mechanism and efficacy of these inhibitors can be thoroughly characterized, paving the way for novel anti-inflammatory therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Screening of Irg1 Inhibitors in RAW264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (Acod1), is a key enzyme induced in macrophages and other immune cells upon pro-inflammatory stimulation, such as exposure to lipopolysaccharide (LPS). Irg1 catalyzes the production of itaconate, a metabolite that plays a crucial role in modulating inflammatory responses. Itaconate and its derivatives, such as 4-octyl itaconate (4-OI), have been shown to possess anti-inflammatory and antioxidant properties. These effects are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines, reduction of reactive oxygen species (ROS) production, and modulation of signaling pathways like NF-κB and MAPK.[1][2] Therefore, the Irg1-itaconate axis represents a promising target for the development of novel anti-inflammatory therapeutics.

These application notes provide a detailed protocol for an in vitro assay to screen for and characterize inhibitors of Irg1, such as a hypothetical "Irg1-IN-1," using the RAW264.7 murine macrophage cell line. The protocol outlines the methodology for cell culture, LPS-induced Irg1 expression, treatment with the inhibitor, and subsequent analysis of downstream markers of Irg1 activity.

Key Signaling Pathway

The activation of RAW264.7 macrophages with LPS triggers a signaling cascade that leads to the expression of Irg1 and the subsequent production of itaconate. Itaconate then exerts its anti-inflammatory effects by modulating downstream pathways.

cluster_0 RAW264.7 Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates Irg1_gene Irg1 Gene Transcription NFkB->Irg1_gene induces Irg1_protein Irg1 Protein (in Mitochondria) Irg1_gene->Irg1_protein translates to cis_aconitate cis-Aconitate Itaconate Itaconate cis_aconitate->Itaconate catalyzed by Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Itaconate->Pro_inflammatory_Cytokines inhibits ROS ROS Production Itaconate->ROS inhibits Anti_inflammatory_effects Anti-inflammatory Effects Itaconate->Anti_inflammatory_effects leads to Irg1_IN_1 This compound (Inhibitor) Irg1_IN_1->Irg1_protein inhibits

Caption: LPS-induced Irg1 signaling pathway in RAW264.7 cells.

Experimental Protocols

Materials and Reagents
  • RAW264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (or other potential Irg1 inhibitors)

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, iScript™ cDNA Synthesis Kit, SYBR® Green)

  • ELISA kits for TNF-α and IL-6

  • Reagents for ROS detection (e.g., DCFDA-Cellular ROS Detection Assay Kit)

  • Cell lysis buffer

  • BCA Protein Assay Kit

Cell Culture
  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

In Vitro Assay Workflow

A Seed RAW264.7 cells in 24-well plates B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (e.g., 100 ng/mL) B->C D Incubate for a defined period (e.g., 6-24 hours) C->D E Collect Supernatant and Cells D->E F Analyze Supernatant: - Cytokine levels (ELISA) E->F G Analyze Cells: - Irg1 mRNA expression (qPCR) - ROS levels (fluorescence assay) E->G

References

Application Notes and Protocols for In Vivo Administration of Irg1-IN-1 in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of Irg1-IN-1, a small molecule inhibitor of Immunoresponsive Gene 1 (Irg1), in C57BL/6 mice. Irg1, also known as aconitate decarboxylase (ACOD1), is a key enzyme in the metabolic reprogramming of immune cells, particularly macrophages. It catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate has emerged as a critical immunomodulatory metabolite with primarily anti-inflammatory functions. The inhibition of Irg1, therefore, presents a promising therapeutic strategy for conditions where excessive itaconate production contributes to pathology, such as in certain cancers where it can promote an immunosuppressive tumor microenvironment. These protocols are intended to provide a comprehensive guide for researchers investigating the therapeutic potential of Irg1 inhibition in preclinical mouse models.

Introduction

Immunoresponsive Gene 1 (Irg1) is highly expressed in macrophages and other myeloid cells upon inflammatory stimuli. The enzyme it encodes, ACOD1, diverts cis-aconitate from the Krebs cycle to produce itaconate[1][2]. Itaconate exerts its biological effects through multiple mechanisms, including the inhibition of the enzyme succinate dehydrogenase (SDH), which leads to the accumulation of succinate and subsequent modulation of inflammatory responses[3][4]. Additionally, itaconate can influence various signaling pathways, including the activation of the transcription factor Nrf2, which regulates antioxidant responses, and the inhibition of the NLRP3 inflammasome.

In the context of cancer, tumor-associated macrophages (TAMs) can express high levels of Irg1. The resulting itaconate production can contribute to an immunosuppressive tumor microenvironment, hindering anti-tumor immunity[5]. Therefore, inhibiting Irg1 activity is a compelling strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies.

This compound is an itaconic acid derivative that functions as an inhibitor of Irg1 activity. In vitro studies have demonstrated its ability to reduce the production of itaconic acid in human monocyte-derived macrophages. This document outlines the protocol for the in vivo application of this compound in C57BL/6 mice, based on available preclinical data.

Signaling Pathway of Irg1 and Mechanism of Action of this compound

The following diagram illustrates the metabolic pathway involving Irg1 and the inhibitory action of this compound.

Irg1_Pathway Irg1 Signaling Pathway and Inhibition by this compound cluster_krebs Krebs Cycle cluster_irg1 Irg1-mediated Itaconate Production cluster_downstream Downstream Effects of Itaconate Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Irg1 Irg1 (ACOD1) cis-Aconitate->Irg1 Substrate Itaconate Itaconate Irg1->Itaconate Catalyzes SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibits Modulation of Inflammation Modulation of Inflammation SDH->Modulation of Inflammation Irg1_IN_1 This compound Irg1_IN_1->Irg1 Inhibits

Caption: Irg1 (ACOD1) converts cis-aconitate from the Krebs cycle into itaconate, which inhibits SDH. This compound blocks this pathway by inhibiting Irg1.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo administration of this compound in C57BL/6 mice.

ParameterValueAnimal ModelCell LineAdministration DetailsOutcomeReference
Dosage 0.2 mg/kgC57BL/6 miceCT26 colorectal tumorIntraperitoneal (i.p.) injection, daily for 27 daysIncreased survival, decreased intratumoral frequency of monocytic myeloid-derived suppressor cells (M-MDSCs)
Solubility (in formulation) ≥ 2.5 mg/mLN/AN/ASee formulation protocols belowN/A

Experimental Protocols

Materials
  • This compound (solid, white to off-white)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Corn oil

  • C57BL/6 mice (age and gender as per experimental design)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Formulation of this compound for In Vivo Administration

Note: this compound is soluble in DMSO at 100 mg/mL. The following are protocols for preparing dosing solutions for intraperitoneal (i.p.) injection. Prepare fresh daily or store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light and moisture.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is a common vehicle for water-insoluble compounds.

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 0.2 mg/mL in the dosing solution, a 10x stock in DMSO would be 2 mg/mL.

  • In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).

  • Add PEG300 to a final concentration of 40%.

  • Add Tween-80 to a final concentration of 5%.

  • Add saline to bring the solution to the final volume (45%).

  • Vortex thoroughly until a clear solution is obtained. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Example for 1 mL of 0.2 mg/mL dosing solution:

  • 100 µL of 2 mg/mL this compound in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of Saline

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This formulation uses a cyclodextrin to improve solubility.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).

  • Add the 20% SBE-β-CD in saline solution to bring the solution to the final volume (90%).

  • Vortex thoroughly until a clear solution is obtained.

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for lipophilic compounds.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).

  • Add corn oil to bring the solution to the final volume (90%).

  • Vortex thoroughly until a clear solution is obtained.

In Vivo Administration Protocol
  • Animal Acclimatization: Acclimatize C57BL/6 mice to the housing conditions for at least one week prior to the start of the experiment.

  • Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the desired dose (e.g., 0.2 mg/kg). A typical injection volume for mice is 5-10 mL/kg.

  • Administration:

    • Gently restrain the mouse.

    • Administer the calculated volume of the this compound formulation via intraperitoneal (i.p.) injection using a sterile syringe and an appropriate gauge needle.

    • For studies involving tumor models, the administration should be initiated as per the experimental design (e.g., after tumor inoculation and when tumors reach a certain size).

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

    • Record body weights at regular intervals (e.g., 2-3 times per week).

    • For tumor studies, measure tumor volume at regular intervals using calipers.

  • Vehicle Control: A control group of mice should be administered the vehicle solution (without this compound) following the same administration schedule.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study of this compound in a C57BL/6 mouse tumor model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization (C57BL/6 mice) tumor_inoculation Tumor Cell Inoculation (e.g., CT26) acclimatization->tumor_inoculation group_assignment Randomization into Treatment Groups tumor_inoculation->group_assignment formulation Preparation of this compound Formulation and Vehicle group_assignment->formulation administration Daily i.p. Administration (e.g., 0.2 mg/kg) formulation->administration monitoring Daily Health Monitoring & Regular Body Weight Measurement administration->monitoring tumor_measurement Regular Tumor Volume Measurement administration->tumor_measurement survival_analysis Survival Analysis monitoring->survival_analysis tumor_measurement->survival_analysis tissue_collection Tissue Collection (Tumor, Spleen, etc.) survival_analysis->tissue_collection immunophenotyping Immunophenotyping (e.g., Flow Cytometry of TAMs, MDSCs) tissue_collection->immunophenotyping data_analysis Data Analysis and Interpretation immunophenotyping->data_analysis

Caption: Workflow for in vivo study of this compound in C57BL/6 mice, from setup to endpoint analysis.

Conclusion

The in vivo administration of the Irg1 inhibitor, this compound, in C57BL/6 mice offers a valuable tool for investigating the role of the Irg1/itaconate axis in various physiological and pathological processes, particularly in the context of immuno-oncology. The protocols and data presented in this document provide a foundation for designing and conducting such studies. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful monitoring for efficacy and potential toxicity is essential for the successful application of this compound in preclinical research.

References

Modulating Macrophage Polarization Using Irg1/ACOD1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is a key enzyme induced in macrophages upon inflammatory stimuli. It catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate and its derivatives are emerging as critical regulators of macrophage function, influencing their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. This document provides detailed application notes and protocols for utilizing chemical modulators of the Irg1/itaconate pathway to study macrophage polarization. As a specific inhibitor named "Irg1-IN-1" is not widely documented, this guide focuses on the well-characterized itaconate derivative, 4-octyl itaconate (4-OI) , and a competitive inhibitor of Irg1/ACOD1, citraconate .

Mechanism of Action: The Irg1-Itaconate Axis in Macrophage Polarization

The Irg1-itaconate axis is a crucial metabolic checkpoint that influences macrophage effector functions. Upon activation by pro-inflammatory signals like lipopolysaccharide (LPS), Irg1 expression is upregulated, leading to the accumulation of itaconate. Itaconate exerts its immunomodulatory effects through multiple mechanisms, including the inhibition of the enzyme succinate dehydrogenase (SDH), which alters cellular metabolism and signaling. Itaconate and its derivatives can also directly modify proteins through alkylation of cysteine residues, impacting various signaling pathways. For instance, itaconate has been shown to inhibit the JAK1-STAT6 pathway, which is crucial for M2 polarization. By targeting this axis, researchers can dissect the metabolic requirements of macrophage polarization and explore potential therapeutic interventions for inflammatory diseases and cancer.

Data Presentation: Quantitative Effects of Irg1/ACOD1 Modulators on Macrophage Polarization

The following tables summarize the quantitative effects of 4-octyl itaconate (4-OI) and citraconate on macrophage polarization markers from various studies.

Table 1: Effects of 4-Octyl Itaconate (4-OI) on M1 Macrophage Polarization
Cell TypePolarization Stimuli4-OI ConcentrationIncubation TimeMarkerQuantitative Effect
Human Monocyte-Derived Macrophages (MDMs)LPS100 µM24 hoursCD80 ExpressionSignificant reduction[1]
Human Monocyte-Derived Macrophages (MDMs)LPS100 µM24 hoursCD86 ExpressionSignificant reduction[1]
Human Monocyte-Derived Macrophages (MDMs)LPS100 µM24 hoursTNF-α SecretionSignificant inhibition[1]
Human Monocyte-Derived Macrophages (MDMs)LPS100 µM24 hoursIL-6 SecretionSignificant inhibition[1]
RAW264.7 MacrophagesLPSNot specifiedNot specifiedCD86 ExpressionSignificantly lower with 4-OI[2]
RAW264.7 MacrophagesLPSNot specifiedNot specifiedTNF-α, IL-1β, IFN-γSignificantly inhibited by 4-OI
Table 2: Effects of 4-Octyl Itaconate (4-OI) on M2 Macrophage Polarization
Cell TypePolarization Stimuli4-OI ConcentrationIncubation TimeMarkerQuantitative Effect
Human Monocyte-Derived Macrophages (MDMs)IL-4100 µM24 hoursCD206 ExpressionNo significant alteration
Human Monocyte-Derived Macrophages (MDMs)IL-4100 µM24 hoursCD163 ExpressionNo significant alteration
Human Monocyte-Derived Macrophages (MDMs)IL-4100 µM24 hoursIL-10 SecretionNo significant difference
RAW264.7 MacrophagesIL-4Not specifiedNot specifiedCD206 ExpressionIncreased with 4-OI
Table 3: Effects of Citraconate on ACOD1 Activity
SystemCitraconate ConcentrationEffect
Cell-free assay (recombinant hACOD1)Micromolar concentrationsCompetitive inhibition of ACOD1 activity
dTHP-1 cells (LPS/IFN-γ stimulated)1 mMEssentially eliminated itaconate accumulation

Experimental Protocols

Protocol 1: In Vitro Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs) and Treatment with 4-OI

Materials:

  • Bone marrow cells from mice

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Interleukin-4 (IL-4)

  • 4-Octyl Itaconate (4-OI)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

Procedure:

  • Isolation and Differentiation of BMDMs:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages. Change the medium on day 3 and day 6.

  • Macrophage Seeding:

    • On day 7, detach the differentiated macrophages and seed them in 6-well plates at a density of 1 x 10^6 cells/well. Allow the cells to adhere overnight.

  • Polarization and 4-OI Treatment:

    • For M1 Polarization: Replace the medium with fresh DMEM containing 10% FBS. Add M1 polarizing stimuli (e.g., 100 ng/mL LPS and 20 ng/mL IFN-γ).

    • For M2 Polarization: Replace the medium with fresh DMEM containing 10% FBS. Add M2 polarizing stimuli (e.g., 20 ng/mL IL-4).

    • Treatment: Concurrently with the polarization stimuli, treat the cells with the desired concentration of 4-OI (e.g., 50-125 µM). A vehicle control (DMSO) should be run in parallel.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • After incubation, collect the supernatant for cytokine analysis (ELISA).

    • Lyse the cells for gene expression analysis (RT-qPCR) or protein analysis (Western blot).

    • For flow cytometry, detach the cells and stain for surface markers (e.g., CD86 for M1, CD206 for M2).

Protocol 2: Polarization of THP-1 Macrophages and Treatment with Citraconate

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Interleukin-4 (IL-4)

  • Citraconate

  • 12-well tissue culture plates

Procedure:

  • Differentiation of THP-1 Monocytes:

    • Seed THP-1 monocytes in RPMI-1640 medium with 10% FBS at a density of 0.5 x 10^6 cells/well in a 12-well plate.

    • Differentiate the monocytes into M0 macrophages by treating with 50-100 ng/mL PMA for 24-48 hours.

  • Resting Phase:

    • After differentiation, remove the PMA-containing medium, wash the cells with PBS, and add fresh RPMI-1640 medium with 10% FBS. Let the cells rest for 24 hours.

  • Polarization and Citraconate Treatment:

    • For M1 Polarization: Replace the medium and add M1 polarizing stimuli (e.g., 100 ng/mL LPS and 20 ng/mL IFN-γ).

    • For M2 Polarization: Replace the medium and add M2 polarizing stimuli (e.g., 20 ng/mL IL-4).

    • Treatment: Add citraconate at the desired concentration (e.g., 1 mM to inhibit itaconate production) along with the polarization stimuli.

  • Incubation:

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Collect supernatant and cell lysates for analysis of polarization markers as described in Protocol 1.

Visualizations

Irg1_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_macrophage Macrophage cluster_krebs Krebs Cycle LPS LPS/IFN-γ TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates Irg1 Irg1 (ACOD1) Expression NFkB->Irg1 induces Cis_Aconitate cis-Aconitate Itaconate Itaconate Cis_Aconitate->Itaconate catalyzed by Irg1 SDH SDH Inhibition Itaconate->SDH JAK1 JAK1-STAT6 Inhibition Itaconate->JAK1 M1_Polarization Modulation of M1 Polarization SDH->M1_Polarization M2_Polarization Inhibition of M2 Polarization JAK1->M2_Polarization Macrophage_Polarization_Workflow cluster_prep Cell Preparation cluster_exp Experimental Treatment cluster_analysis Analysis start Isolate/Culture Monocytes/Macrophages (BMDM or THP-1) differentiate Differentiate to M0 (M-CSF or PMA) start->differentiate polarize_m1 Polarize to M1 (LPS + IFN-γ) differentiate->polarize_m1 polarize_m2 Polarize to M2 (IL-4) differentiate->polarize_m2 treat_inhibitor Add Inhibitor (4-OI or Citraconate) + Vehicle Control polarize_m1->treat_inhibitor polarize_m2->treat_inhibitor incubate Incubate (24-48 hours) treat_inhibitor->incubate analysis Analyze Polarization Markers: - Gene Expression (qPCR) - Protein Secretion (ELISA) - Surface Markers (Flow Cytometry) incubate->analysis

References

preparing Irg1-IN-1 stock solution and working dilutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irg1-IN-1 is a potent and specific inhibitor of Immune-responsive gene 1 (IRG1), an enzyme that catalyzes the production of itaconate from cis-aconitate, a key intermediate in the Krebs cycle.[1][2][3] Itaconate plays a crucial role in regulating inflammatory responses and metabolism in immune cells, particularly macrophages.[4][5] By inhibiting IRG1, this compound allows for the investigation of the physiological and pathological roles of the IRG1-itaconate axis. These application notes provide detailed protocols for the preparation of this compound stock solutions and working dilutions for both in vitro and in vivo studies.

Physicochemical and Solubility Data

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueReference
Molecular Formula C₁₈H₁₅FO₄
Molecular Weight 314.31 g/mol
CAS Number 2407652-42-8
Appearance White solid
Purity >99%
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.
SolventSolubilityNotesReference
DMSO ≥ 80 mg/mL (≥ 254.53 mM)Sonication is recommended to aid dissolution. Use freshly opened DMSO as it is hygroscopic.
In Vivo Formulation 1 ≥ 3.3 mg/mL (≥ 10.5 mM)10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Add solvents sequentially and ensure the solution is clear before adding the next. Sonication is recommended.
In Vivo Formulation 2 ≥ 2.5 mg/mL (≥ 7.95 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).
In Vivo Formulation 3 ≥ 2.5 mg/mL (≥ 7.95 mM)10% DMSO, 90% Corn Oil.

Signaling Pathways

The IRG1-itaconate axis is a critical regulatory node in inflammatory and metabolic signaling. This compound, by inhibiting itaconate production, can modulate these pathways.

IRG1_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptors Receptors cluster_signaling Signaling Cascades cluster_tca TCA Cycle LPS LPS TLR2 TLR2 LPS->TLR2 MTB M. tuberculosis MTB->TLR2 STING STING MTB->STING NFkB NF-κB TLR2->NFkB IFNAR IFNAR STING->IFNAR Irg1 IRG1 (ACOD1) NFkB->Irg1 Induces Expression IFNAR->Irg1 Induces Expression cis_aconitate cis-Aconitate cis_aconitate->Irg1 itaconate Itaconate Irg1->itaconate Catalyzes Irg1_IN_1 This compound Irg1_IN_1->Irg1 Inhibits

Figure 1: Simplified signaling pathway of IRG1 induction and inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution (In Vitro)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 314.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.43 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.

Preparation of Working Dilutions (In Vitro)

This protocol provides a general guideline for preparing working dilutions from the 100 mM stock solution for cell-based assays.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Final Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Example Working Concentrations from Literature:

ApplicationCell TypeConcentrationReference
Inhibition of Itaconate ProductionHuman Monocyte-Derived Macrophages (hMDMs)0.5 mM, 2 mM
Inhibition of Cell ProliferationC-IRG1-9 Rat Glioma Cells0.5 mM, 1 mM
Increased T Cell ProliferationTCR-activated hCD8+ T cells10 nM
Histone Methylation StudiesTCR-activated hCD8+ T cells10 µM
Preparation of this compound Formulation for In Vivo Studies

This protocol describes the preparation of an this compound formulation for intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 33 mg/mL).

  • Formulation: To prepare the final dosing solution, follow the ratio of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

    • For 1 mL of dosing solution, start with 100 µL of the this compound stock in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Finally, add 450 µL of sterile saline and mix well.

  • Administration: The final solution should be clear. Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).

Example In Vivo Dosing from Literature:

Animal ModelDosingRouteDurationEffectReference
C57BL/6 mice with CT26 colorectal tumors0.2 mg/kgi.p.27 daysAntitumor effect, increased survival

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experimentation cluster_analysis Analysis stock_prep Prepare this compound Stock Solution working_dilution Prepare Working Dilutions stock_prep->working_dilution treatment Treatment with This compound working_dilution->treatment cell_culture Cell Culture/ Animal Model cell_culture->treatment incubation Incubation/ Dosing Period treatment->incubation data_collection Data Collection (e.g., Cell Viability, Cytokine Levels) incubation->data_collection data_analysis Data Analysis and Interpretation data_collection->data_analysis

Figure 2: General experimental workflow for using this compound.

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound in both in vitro and in vivo research settings. Adherence to these protocols will help ensure the accuracy and reproducibility of experimental findings in the investigation of the IRG1-itaconate axis in health and disease.

References

Application Notes and Protocols: Investigating the IRG1/Itaconate Pathway in Primary Human Monocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Immunoresponsive gene 1 (IRG1), also known as aconitate decarboxylase 1 (ACOD1), is a key enzyme expressed in myeloid cells, including monocytes and macrophages, particularly during inflammatory conditions.[1] IRG1 links cellular metabolism to innate immunity by catalyzing the production of itaconate from the Krebs cycle intermediate cis-aconitate.[2][3] Itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), have demonstrated significant immunomodulatory functions, primarily exerting anti-inflammatory effects.[2][4] This document provides detailed protocols for studying the IRG1/itaconate pathway in primary human monocytes. As "Irg1-IN-1" does not correspond to a known specific inhibitor, these protocols focus on inducing endogenous IRG1 expression using lipopolysaccharide (LPS) and on applying itaconate derivatives to investigate the downstream functional consequences of this pathway.

Key Signaling Pathways

The induction of IRG1 in monocytes is primarily triggered by pro-inflammatory stimuli, such as LPS, which activates the Toll-like receptor 4 (TLR4) signaling cascade. This leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of IRG1 and other inflammatory genes. The product of IRG1, itaconate, in turn, exerts anti-inflammatory effects through mechanisms such as the inhibition of succinate dehydrogenase (SDH) and the activation of the Nrf2 antioxidant pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK IKK IKK Pathway MyD88->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB IRG1_Gene IRG1 Gene Transcription AP1->IRG1_Gene Activates NFkB->IRG1_Gene Activates IRG1_Protein IRG1 Enzyme IRG1_Gene->IRG1_Protein Translation Itaconate Itaconate IRG1_Protein->Itaconate Produces Cis_Aconitate cis-Aconitate Cis_Aconitate->IRG1_Protein Substrate

Caption: LPS-induced IRG1 expression pathway in monocytes.

Experimental Workflow Overview

The general workflow for investigating the IRG1/itaconate axis involves the isolation of primary human monocytes, followed by either stimulation to induce endogenous IRG1 or treatment with itaconate derivatives. The cellular responses are then analyzed using molecular and immunological assays.

cluster_0 Treatment Conditions cluster_1 Analysis A Isolate PBMCs from Whole Blood B Purify CD14+ Monocytes (e.g., Magnetic Beads) A->B C Culture Primary Human Monocytes B->C D1 Control (Medium) C->D1 D2 LPS Stimulation (Induce IRG1) C->D2 D3 4-OI / DMI Treatment C->D3 E Incubate Cells (Time-course) D1->E D2->E D3->E F1 qPCR: IRG1, Cytokine mRNA E->F1 F2 Western Blot: IRG1 Protein E->F2 F3 ELISA: Secreted Cytokines E->F3

Caption: Experimental workflow for studying the IRG1 pathway.

Quantitative Data Summary

The following tables summarize typical concentrations and time points for experiments involving LPS and itaconate derivatives on primary human monocytes or related models.

Table 1: LPS-Mediated Induction of IRG1

Parameter Value Range Cell Type Notes Source(s)
LPS Concentration 0.2 ng/mL - 10 µg/mL Primary Human Monocytes / Macrophages Low doses (0.2 ng/mL) can prime cells, while higher doses (100 ng/mL - 10 µg/mL) strongly induce IRG1.
Incubation Time 2 - 24 hours Primary Human Monocytes / Macrophages IRG1 mRNA is detectable at 2h, peaks around 6h, and decreases by 12-24h.

| Expected Outcome | >100-fold increase in IRG1 mRNA | Mouse Macrophages | A 866-fold increase in IRG1 mRNA was observed at 6h in a mouse macrophage cell line. | |

Table 2: Treatment with Itaconate Derivatives

Compound Concentration Range Cell Type Observed Effects Source(s)
4-Octyl Itaconate (4-OI) 25 µM - 125 µM Human PBMCs / Macrophages Inhibits production of pro-inflammatory cytokines (e.g., IL-1β, IL-6).
Dimethyl Itaconate (DMI) 50 µM - 250 µM Primary Human Monocytes Dose-dependently inhibits LPS-mediated IRG1 expression.

| Itaconate | 0.5 mM - 2.5 mM | Mouse Macrophages | Reduces IL-1β, IL-6, and IL-12 secretion. | |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Monocytes

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • CD14 MicroBeads, human (or other monocyte isolation kit)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase.

  • Collect the peripheral blood mononuclear cell (PBMC) layer and transfer to a new tube.

  • Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet and isolate CD14+ monocytes using a magnetic-activated cell sorting (MACS) system according to the manufacturer's protocol.

  • Count the purified monocytes and assess purity via flow cytometry (optional).

  • Resuspend cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and plate at the desired density.

  • Allow cells to rest for at least 2-4 hours before stimulation.

Protocol 2: Induction of IRG1 Expression with LPS

Materials:

  • Cultured primary human monocytes

  • Lipopolysaccharide (LPS) solution (e.g., from E. coli)

  • Complete RPMI 1640 medium

Procedure:

  • Prepare a stock solution of LPS in sterile PBS or cell culture medium.

  • Remove the culture medium from the rested monocytes.

  • Add fresh complete medium containing the desired final concentration of LPS (e.g., 100 ng/mL). For control wells, add medium without LPS.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 6 hours for peak IRG1 mRNA expression).

  • After incubation, harvest the cells for RNA or protein analysis, and collect the supernatant for cytokine analysis.

Protocol 3: Treatment with Itaconate Derivatives

Materials:

  • Cultured primary human monocytes

  • 4-Octyl Itaconate (4-OI) or Dimethyl Itaconate (DMI)

  • DMSO (for dissolving derivatives)

  • LPS (if co-treating or pre-treating)

  • Complete RPMI 1640 medium

Procedure:

  • Prepare a stock solution of 4-OI or DMI in DMSO. Note the final DMSO concentration in culture should be kept low (<0.1%) to avoid toxicity.

  • Remove the medium from the cultured monocytes.

  • Add fresh complete medium containing the desired final concentration of the itaconate derivative (e.g., 50-125 µM for 4-OI). Include a vehicle control (medium with the same concentration of DMSO).

  • If investigating the effect on LPS-induced inflammation, add LPS to the appropriate wells either simultaneously with or after a pre-incubation period with the itaconate derivative.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 24 hours).

  • Harvest cell lysates and supernatants for downstream analysis.

Protocol 4: Assessment of Downstream Effects
  • Quantitative PCR (qPCR):

    • Isolate total RNA from cell lysates using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for IRG1, TNF, IL6, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Analyze relative gene expression using the ΔΔCt method.

  • Western Blot:

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against IRG1 and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a suitable secondary antibody and visualize using an imaging system.

  • ELISA:

    • Collect cell culture supernatants and centrifuge to remove debris.

    • Use commercially available ELISA kits to quantify the concentration of secreted cytokines such as TNF-α and IL-6, following the manufacturer's instructions.

References

Application Notes and Protocols for Cell Viability Assays with Irg1-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell viability assays using the Immune-responsive gene 1 (Irg1) inhibitor, Irg1-IN-1. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation guidelines.

Introduction

Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that catalyzes the production of itaconate from the Krebs cycle intermediate, cis-aconitate.[1][2][3] Itaconate is a key immunometabolite that modulates inflammatory responses and cellular metabolism.[4][5] The inhibitor, this compound, is a valuable tool for studying the role of the Irg1/itaconate axis in various cellular processes, including cell viability, proliferation, and apoptosis. Understanding the impact of Irg1 inhibition on cell viability is crucial for drug development efforts targeting inflammatory diseases and cancer.

Mechanism of Action

Irg1 is highly expressed in activated macrophages and other immune cells in response to inflammatory stimuli. The itaconate produced by Irg1 has several downstream effects that can influence cell viability. It can inhibit the enzyme succinate dehydrogenase (SDH), leading to alterations in the Krebs cycle and cellular respiration. Itaconate also activates the Nrf2 antioxidant pathway and can modulate the production of inflammatory cytokines. By inhibiting Irg1, this compound reduces the intracellular concentration of itaconate, thereby reversing these effects and allowing for the investigation of the direct consequences of itaconate depletion on cell survival. For instance, studies have shown that itaconate can selectively inhibit the growth of ER-positive breast cancer cells by inducing cell cycle arrest and apoptosis. Conversely, itaconate supplementation has been observed to increase the survival of granulosa cells under endoplasmic reticulum stress.

Data Presentation

The following tables summarize the reported effects of this compound and itaconate on cell proliferation and viability in different cell lines.

Table 1: Effect of this compound on Cell Proliferation

Cell LineConcentrationTreatment DurationObserved Effect
C-IRG1-9 rat glioma cells0.5 mM; 1 mM48-96 hInhibition of proliferation
TCR-activated hCD8+ T cells10 nM48-96 hIncreased proliferation

Table 2: Effect of Itaconate/Irg1 Expression on Cell Viability

Cell LineConditionObserved Effect
ER-positive breast cancer cellsItaconate treatment or IRG1 overexpressionInhibition of cell growth, induction of apoptosis
Bovine granulosa cells4-OI (itaconate derivative) supplementation (200 µM)Increased cell survival under stress
Intrahepatic cholangiocarcinoma cellsIRG1 overexpression in co-cultured macrophagesAttenuated proliferation ability

Experimental Protocols

Detailed methodologies for performing cell viability assays with this compound treatment are provided below. The two most common and robust assays are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a reliable indicator of metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (solubilized according to manufacturer's instructions, e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled multiwell plate at the desired density in the appropriate volume of culture medium (e.g., 100 µL for a 96-well plate).

    • Include control wells with medium only for background luminescence measurement.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare and add this compound dilutions as described in the MTT assay protocol.

    • Incubate for the desired treatment duration.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Visualizations

Irg1/Itaconate Signaling Pathway

Irg1_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase 2 Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase 2 Itaconate Itaconate cis-Aconitate->Itaconate Irg1 alpha-KG alpha-KG Isocitrate->alpha-KG IDH Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA OGDH Succinate Succinate Succinyl-CoA->Succinate SUCLG1 Fumarate Fumarate Succinate->Fumarate SDH SDH_inhibition SDH Inhibition Itaconate->SDH_inhibition inhibits Nrf2_activation Nrf2 Pathway Itaconate->Nrf2_activation activates Inflammation_Modulation Inflammation Itaconate->Inflammation_Modulation modulates Irg1_IN_1 This compound Irg1_IN_1->Itaconate Metabolic_Reprogramming Metabolic Reprogramming SDH_inhibition->Metabolic_Reprogramming leads to Cell_Viability Cell Viability/ Proliferation/ Apoptosis Metabolic_Reprogramming->Cell_Viability affects Antioxidant_Response Antioxidant Response Nrf2_activation->Antioxidant_Response promotes Antioxidant_Response->Cell_Viability affects Inflammation_Modulation->Cell_Viability affects

Caption: Irg1/Itaconate signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Cell Viability Assay

Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_treatment Prepare this compound serial dilutions overnight_incubation->prepare_treatment add_treatment Add this compound to cells prepare_treatment->add_treatment treatment_incubation Incubate for desired duration (e.g., 24-72h) add_treatment->treatment_incubation add_reagent Add Viability Reagent (MTT or CellTiter-Glo) treatment_incubation->add_reagent reagent_incubation Incubate as per protocol add_reagent->reagent_incubation measure Measure Absorbance or Luminescence reagent_incubation->measure analyze Data Analysis: Calculate % Viability measure->analyze end End analyze->end

Caption: Generalized workflow for a cell viability assay with this compound treatment.

References

Application of Irg1-IN-1 in Glioblastoma Cell Line Research: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals no specific public data or research articles detailing the application of a compound named "Irg1-IN-1" in glioblastoma cell line research. The name may refer to a very new, unpublished, or internally designated compound.

However, the underlying target of such a putative inhibitor, the enzyme Immunoresponsive Gene 1 (Irg1), also known as Aconitate Decarboxylase 1 (ACOD1), is an area of growing interest in cancer biology, including glioblastoma. This document provides a detailed overview of the current understanding of the Irg1/itaconate axis in glioblastoma and the broader context of Irg1 inhibition in cancer research, which would be relevant to the study of any future Irg1 inhibitor.

Introduction to Irg1/ACOD1 and Itaconate in Cancer

Irg1/ACOD1 is an enzyme that catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate.[1] Initially studied for its role in the inflammatory response of macrophages, the Irg1-itaconate axis is now recognized as a significant modulator of the tumor microenvironment (TME).[2][3] In many cancers, itaconate produced by tumor-associated macrophages (TAMs) has been shown to be immunosuppressive, thereby promoting tumor growth.[2][4] This has led to the exploration of Irg1/ACOD1 as a therapeutic target to enhance anti-tumor immunity.

The Role of the Irg1/ACOD1-Itaconate Axis in Glioblastoma

Glioblastoma (GBM) is characterized by a complex and highly immunosuppressive TME, where TAMs are a major cellular component. Research is actively exploring the role of the Irg1/ACOD1-itaconate axis in the polarization of these TAMs within the glioblastoma microenvironment.

Studies using mouse models of glioblastoma are underway to understand how the absence of ACOD1 in TAMs affects tumor progression. Preliminary findings suggest that the loss of Irg1 may lead to an increase in lymphocyte infiltration into the tumor, indicating a potential anti-tumorigenic effect. Furthermore, one study has indicated that microRNA-378 can directly target and reduce the expression of IRG1 in human glioma cells.

The current research focus is predominantly on the role of Irg1/itaconate in the immune cells within the glioblastoma TME, rather than on the glioblastoma cells themselves.

Development of Irg1/ACOD1 Inhibitors for Cancer Therapy

The development of specific and potent inhibitors for Irg1/ACOD1 is an emerging area of research. While no inhibitor is widely available for research, several approaches are being investigated:

  • Citraconic Acid Analogs: Novel, pharmacologically improved analogs of citraconic acid are being developed as first-in-class specific competitive inhibitors of ACOD1.

  • Small Molecule Inhibitors: Conference abstracts have mentioned the synthesis and preclinical evaluation of small molecule ACOD1 inhibitors, such as ERG344 and ERG350. These compounds have shown promise in syngeneic tumor models, although not specifically in glioblastoma.

These developments highlight the therapeutic potential of targeting Irg1/ACOD1 in cancer.

Hypothesized Signaling Pathway of Irg1/Itaconate in the Glioblastoma TME

Based on the available literature, the following diagram illustrates the hypothesized role of the Irg1/itaconate axis in modulating the glioblastoma tumor microenvironment.

Irg1_Glioblastoma_TME Hypothesized Role of Irg1/Itaconate in the Glioblastoma TME cluster_TAM Tumor-Associated Macrophage (TAM) cluster_TME Tumor Microenvironment cluster_Tcell CD8+ T Cell cluster_GBM Glioblastoma Cell TCA_Cycle TCA Cycle cis_Aconitate cis-Aconitate TCA_Cycle->cis_Aconitate Irg1 Irg1 (ACOD1) cis_Aconitate->Irg1 Itaconate_intra Itaconate Irg1->Itaconate_intra Itaconate_extra Secreted Itaconate Itaconate_intra->Itaconate_extra Secretion T_cell_inhibition Inhibition of Proliferation and Effector Function Itaconate_extra->T_cell_inhibition Suppresses GBM_cell GBM Cell Irg1_inhibitor This compound (Hypothetical Inhibitor) Irg1_inhibitor->Irg1 Inhibits

Caption: Hypothesized role of Irg1/Itaconate in the Glioblastoma TME.

Future Research Directions for Irg1 Inhibitors in Glioblastoma

While current research is focused on the TME, future studies involving specific Irg1 inhibitors could expand to include direct investigations on glioblastoma cell lines. Potential areas of exploration include:

  • Direct Effects on Glioblastoma Cell Viability and Proliferation: Investigating whether Irg1 inhibition has any direct cytotoxic or cytostatic effects on glioblastoma cells.

  • Modulation of Intrinsic Signaling Pathways: Exploring if itaconate, or its absence due to Irg1 inhibition, affects key signaling pathways within glioblastoma cells that are known to drive tumor growth and survival.

  • Sensitization to Standard Therapies: Assessing whether Irg1 inhibition can sensitize glioblastoma cells to standard-of-care treatments such as radiation and chemotherapy.

Conclusion

At present, there is no publicly available information on the application of a specific molecule named "this compound" in glioblastoma cell line research. The broader field of Irg1/ACOD1 inhibition in cancer is still in its early stages, with a primary focus on modulating the immune response within the tumor microenvironment. The role of the Irg1-itaconate axis in glioblastoma is an active area of investigation, and the development of potent and specific Irg1 inhibitors will be crucial for advancing this research. Future studies may elucidate a direct role for this pathway within glioblastoma cells, at which point detailed application notes and protocols for specific inhibitors can be developed. Researchers interested in this area should monitor the literature for the publication of data on novel Irg1/ACOD1 inhibitors and their characterization in various cancer models, including glioblastoma.

References

Application Notes and Protocols for Irg1-IN-1 Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intraperitoneal (i.p.) injection of Irg1-IN-1 in mice, a small molecule inhibitor of Immune-responsive gene 1 (Irg1). The protocols and data presented are intended to assist in the design and execution of in vivo studies investigating the therapeutic potential of targeting the Irg1/itaconate pathway in various disease models.

Introduction

Immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1), is an enzyme that catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate, particularly in myeloid cells during inflammation.[1][2] Itaconate has emerged as a critical immunomodulatory metabolite with antimicrobial and anti-inflammatory properties.[2][3] this compound is a tool compound used to inhibit Irg1 activity, thereby reducing itaconate production and allowing for the investigation of the role of the Irg1/itaconate pathway in diseases such as cancer, inflammation, and autoimmune disorders.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the in vivo use of this compound in mice based on available literature. This data can serve as a starting point for dose-ranging and efficacy studies.

ParameterValueAnimal ModelStudy FocusOutcomeReference
Dosage 0.2 mg/kgC57BL/6 miceColorectal CancerIncreased survival, decreased intratumoral M-MDSCs
Administration Route Intraperitoneal (i.p.)C57BL/6 miceColorectal Cancer-
Dosing Frequency DailyC57BL/6 miceColorectal Cancer-
Treatment Duration 27 daysC57BL/6 miceColorectal Cancer-
Vehicle Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot specifiedGeneral in vivo use-

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol is based on the formulation provided by MedchemExpress. Researchers should optimize the formulation based on their specific experimental needs and the solubility of their specific batch of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 0.2 mg/kg) and the weight of the mice, calculate the total amount of this compound needed.

  • Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dissolve this compound:

    • First, dissolve the calculated amount of this compound powder in the DMSO portion of the vehicle. Vortex or sonicate briefly if necessary to ensure complete dissolution.

    • Gradually add the PEG300 to the DMSO/Irg1-IN-1 mixture while vortexing.

    • Add the Tween-80 and vortex to mix.

    • Finally, add the saline to reach the final desired volume and concentration.

  • Ensure complete dissolution: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be required. However, be cautious of compound stability under these conditions.

  • Storage: It is recommended to prepare the formulation fresh for each injection. If short-term storage is necessary, store at 4°C and protect from light. Ascertain the stability of the compound in the formulation for the intended storage duration.

Intraperitoneal Injection Procedure in Mice

Materials:

  • Prepared this compound solution

  • Mouse restrainer (optional, but recommended for inexperienced handlers)

  • Sterile syringe and needle (27-30 gauge)

  • 70% ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Handling: Handle the mouse gently but firmly to minimize stress. One common method is to scruff the mouse by grasping the loose skin at the back of the neck.

  • Locate the Injection Site: The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Positioning: Tilt the mouse slightly with its head pointing downwards. This allows the abdominal organs to shift away from the injection site.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.

    • Aspirate gently to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is drawn, withdraw the needle and select a new site with a fresh needle.

    • Slowly inject the calculated volume of the this compound solution. The typical injection volume for a mouse is 100-200 µL.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Signaling Pathway and Experimental Workflow

Irg1/Itaconate Signaling Pathway and Inhibition by this compound

The following diagram illustrates the metabolic pathway leading to itaconate production and the point of inhibition by this compound.

Irg1_Pathway cluster_krebs Krebs Cycle (Mitochondrion) cluster_itaconate Itaconate Synthesis Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Irg1 Irg1 (ACOD1) cis_Aconitate->Irg1 Itaconate Itaconate Irg1->Itaconate Immunomodulation Immunomodulation Itaconate->Immunomodulation Antimicrobial_effects Antimicrobial Effects Itaconate->Antimicrobial_effects Irg1_IN_1 This compound Irg1_IN_1->Irg1 Inhibition

Caption: Irg1/Itaconate pathway and this compound inhibition.

Experimental Workflow for In Vivo Studies

This diagram outlines a typical workflow for an in vivo study using this compound in a mouse model of disease.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model 1. Establish Disease Model (e.g., Tumor Implantation) Randomization 2. Randomize Mice into Treatment Groups Animal_Model->Randomization Formulation 3. Prepare this compound Formulation Randomization->Formulation Injection 4. Daily Intraperitoneal Injection of this compound or Vehicle Formulation->Injection Monitoring 5. Monitor Animal Health and Tumor Growth Injection->Monitoring Endpoint 6. Euthanasia and Tissue Collection Monitoring->Endpoint Analysis 7. Downstream Analysis (e.g., Flow Cytometry, Histology) Endpoint->Analysis Data_Analysis 8. Statistical Analysis of Results Analysis->Data_Analysis

Caption: In vivo experimental workflow for this compound studies.

Safety and Toxicity

Currently, there is limited publicly available information specifically detailing the safety and toxicity profile of this compound in mice. As with any experimental compound, it is crucial to conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) in the specific mouse strain and disease model being used. Careful monitoring for signs of toxicity, including weight loss, changes in behavior, and organ-specific toxicity (e.g., through blood chemistry and histology), is essential throughout the study.

Conclusion

This compound provides a valuable tool for elucidating the role of the Irg1/itaconate pathway in health and disease. The protocols and data presented here offer a foundation for researchers to design and conduct in vivo experiments in mice. Adherence to proper animal handling and experimental techniques, along with careful safety monitoring, will be critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Irg1-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and utilizing the Immune-responsive gene 1 (Irg1) inhibitor, Irg1-IN-1, in a cell culture setting. This document details the mechanism of action of Irg1, the function of this compound, and crucially, provides protocols to assess its long-term stability in cell culture media, ensuring the reliability and reproducibility of experimental results.

Introduction to Irg1 and the Inhibitor this compound

Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that plays a critical role in linking cellular metabolism to the immune response.[1][2] During inflammation, Irg1 expression is highly upregulated in macrophages, where it catalyzes the production of itaconic acid from the Krebs cycle intermediate, cis-aconitate.[1][2] Itaconic acid has antimicrobial and anti-inflammatory properties.[3]

This compound is a small molecule inhibitor of Irg1. By blocking the enzymatic activity of Irg1, this compound reduces the production of itaconic acid. This makes it a valuable tool for studying the role of the Irg1-itaconate axis in various physiological and pathological processes, including cancer, inflammation, and autoimmune diseases.

Long-Term Stability of this compound in Cell Culture Media

The stability of a small molecule inhibitor in cell culture media is a critical factor for the successful design and interpretation of in vitro experiments. Degradation of the compound over time can lead to a decrease in its effective concentration, resulting in misleading or inconclusive data. Currently, specific long-term stability data for this compound in various cell culture media is not extensively published. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.

The following sections provide detailed protocols for assessing the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Factors Influencing Small Molecule Stability in Cell Culture Media
FactorDescriptionPotential Impact on this compound Stability
Temperature Typically 37°C for mammalian cell culture.Higher temperatures can accelerate chemical degradation.
pH Usually maintained between 7.2 and 7.4.pH can influence hydrolysis and other degradation reactions.
Media Components Amino acids, vitamins, and other supplements.Components may react with or catalyze the degradation of the inhibitor.
Serum Often contains enzymes (e.g., esterases).Enzymatic degradation of the inhibitor can occur.
Light Exposure Can cause photodegradation of sensitive compounds.The light sensitivity of this compound should be considered.
Cellular Metabolism If cells are present, they can metabolize the compound.Intracellular enzymes can modify and inactivate the inhibitor.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC or LC-MS/MS

This protocol describes a general method to determine the chemical stability of this compound in a cell culture medium of choice (e.g., DMEM, RPMI-1640) over a time course.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates (low-binding plates recommended)

  • HPLC or LC-MS/MS system

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (optional, for mobile phase)

  • -80°C freezer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution.

    • Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Prepare working solutions of this compound by diluting the stock solution in the desired cell culture medium (with and without 10% FBS) to a final concentration relevant to your experiments (e.g., 10 µM).

    • Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • As a control, prepare a working solution in PBS to assess the inherent chemical stability in a simpler aqueous buffer.

  • Incubation:

    • In a 24-well plate, add 1 mL of each working solution to triplicate wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect aliquots (e.g., 100 µL) from each well at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Immediately after collection, quench any potential degradation by adding an equal volume of ice-cold acetonitrile.

    • Store the quenched samples at -80°C until analysis.

  • Sample Analysis by HPLC or LC-MS/MS:

    • Thaw the samples and centrifuge to pellet any precipitates.

    • Analyze the supernatant to determine the concentration of the parent this compound compound.

    • A generic reversed-phase HPLC method can be a starting point, for example, using a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • LC-MS/MS will provide higher sensitivity and specificity and can also be used to identify potential degradation products.

  • Data Analysis:

    • Plot the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • From this data, the half-life (t₁/₂) of this compound in the specific medium can be calculated.

Table 2: Example Data Presentation for this compound Stability Assay
Time (hours)% Remaining in DMEM% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640% Remaining in RPMI-1640 + 10% FBS
0 100100100100
2
4
8
24
48
72
Half-life (t₁/₂) (hours)

This table should be populated with your experimental data.

Protocol 2: Cell Viability Assay to Functionally Assess this compound Activity

This protocol is to determine the cytotoxic or cytostatic effects of this compound on a chosen cell line. This can also serve as an indirect measure of the inhibitor's activity over time.

Materials:

  • Cell line of interest (e.g., macrophages like RAW 264.7)

  • Complete cell culture medium

  • This compound

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium and add the diluted inhibitor solutions to the cells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 3: Measurement of Itaconic Acid Production

This protocol measures the direct downstream effect of this compound inhibition.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

  • LPS (Lipopolysaccharide)

  • This compound

  • GC-MS or LC-MS/MS for metabolite analysis

Procedure:

  • Cell Culture and Treatment:

    • Culture macrophages to the desired confluence.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce Irg1 expression.

  • Metabolite Extraction:

    • After the desired incubation time (e.g., 6-24 hours), collect the cell culture supernatant and/or cell lysates.

    • Perform metabolite extraction, for example, using a cold methanol/water/chloroform extraction method.

  • Analysis of Itaconic Acid:

    • Analyze the extracted metabolites for itaconic acid levels using GC-MS or LC-MS/MS.

  • Data Analysis:

    • Quantify the amount of itaconic acid produced in the presence and absence of this compound.

    • This will confirm the inhibitory activity of the compound.

Signaling Pathways and Experimental Workflows

Irg1 Signaling Pathway

The following diagram illustrates the central role of Irg1 in the production of itaconic acid from the Krebs cycle and its subsequent immunomodulatory effects.

Irg1_Signaling_Pathway cluster_krebs Krebs Cycle (Mitochondria) cluster_inflammation Inflammatory Response Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Irg1 Irg1 cis-Aconitate->Irg1 Substrate Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Irg1 Induces Expression Itaconic Acid Itaconic Acid Irg1->Itaconic Acid Catalyzes Production Immunomodulatory Effects Immunomodulatory Effects Itaconic Acid->Immunomodulatory Effects Leads to This compound This compound This compound->Irg1 Inhibits

Caption: The Irg1 signaling pathway, its inhibition by this compound, and its metabolic context.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps for determining the stability of this compound in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM This compound Stock in DMSO Prep_Work Prepare Working Solutions in Media (± Serum) & PBS Prep_Stock->Prep_Work Incubate Incubate at 37°C, 5% CO₂ Prep_Work->Incubate Collect Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) Incubate->Collect Quench Quench with Cold Acetonitrile Collect->Quench Store Store at -80°C Quench->Store Analyze Analyze by HPLC or LC-MS/MS Store->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Calculate Calculate Half-Life (t½) Plot->Calculate

Caption: A generalized workflow for an in vitro stability assay of this compound.

By following these protocols and understanding the underlying principles, researchers can confidently assess the stability of this compound in their specific experimental setups, leading to more accurate and reliable data in the study of the Irg1-itaconate pathway.

References

Troubleshooting & Optimization

Troubleshooting Inconsistent Results with Irg1-IN-1: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Irg1-IN-1, a valuable tool for researchers, scientists, and drug development professionals investigating the role of Immune-responsive gene 1 (Irg1) and its metabolite, itaconate, in various physiological and pathological processes. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and sources of variability when using this compound in a question-and-answer format.

Q1: I am observing variable or lower-than-expected inhibition of itaconate production. What are the possible causes?

A1: Inconsistent inhibition of itaconate production is a common issue that can stem from several factors related to the inhibitor itself, the experimental setup, and cellular responses.

  • Inhibitor Solubility and Stability:

    • Precipitation: this compound, like many small molecules, has limited aqueous solubility. Precipitation in your stock solution or, more commonly, upon dilution into aqueous cell culture media can lead to a lower effective concentration.

    • Degradation: The stability of this compound in cell culture media over long incubation periods may be limited. Degradation of the compound will reduce its effective concentration over time.

  • Cellular Factors:

    • Cell Health and Density: The metabolic state and density of your cells can influence Irg1 expression and itaconate production, thereby affecting the apparent potency of the inhibitor.

    • Irg1 Expression Levels: The level of Irg1 expression can vary significantly between cell types and upon stimulation. Higher levels of the target protein may require higher concentrations of the inhibitor for effective inhibition.

    • Time-Course of Irg1 Induction: Irg1 is an inducible gene, with expression peaking at different times post-stimulation in various cell types. The timing of inhibitor addition relative to stimulant addition is critical.[1]

  • Experimental Procedure:

    • Inaccurate Pipetting: Inaccurate pipetting, especially of small volumes for serial dilutions, can lead to significant errors in the final inhibitor concentration.

    • Inconsistent Incubation Times: Variability in incubation times with the inhibitor or the stimulus can lead to inconsistent results.

Troubleshooting Workflow for Inconsistent Inhibition:

cluster_0 Troubleshooting Inconsistent this compound Activity A Inconsistent Inhibition Observed B Check Stock Solution (Clarity, Storage) A->B H Review Protocol for Consistency A->H B->A Precipitate found C Optimize Dilution Protocol (Pre-warm media, vortexing) B->C Stock OK C->A Precipitation on dilution D Verify Cell Health & Density C->D Dilution OK D->A Inconsistent cell state E Optimize Inhibitor Concentration & Incubation Time D->E Cells Healthy E->A Suboptimal parameters F Assess Itaconate Levels E->F Optimized F->A Variability persists G Consistent Results F->G Inhibition Consistent H->A cluster_0 Mitochondrion cluster_1 Inhibition TCA TCA Cycle cis_aconitate cis-Aconitate TCA->cis_aconitate Irg1 Irg1 (ACOD1) cis_aconitate->Irg1 Itaconate Itaconate Irg1->Itaconate Irg1_IN_1 This compound Irg1_IN_1->Irg1 cluster_0 This compound Efficacy Workflow A Plate Cells B Pre-treat with this compound (Dose-response) A->B C Stimulate to Induce Irg1 (e.g., LPS) B->C D Incubate C->D E Harvest Cells/Supernatant D->E F Measure Intracellular Itaconate (LC-MS/MS) E->F G Measure Downstream Effects (e.g., Cytokines, Cell Viability) E->G H Data Analysis F->H G->H

References

Technical Support Center: Managing Irg1-IN-1 Cytotoxicity in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the use of Irg1-IN-1, particularly at high concentrations. The information provided is based on published data for itaconic acid and its derivatives, as specific cytotoxicity data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of Immunoresponsive gene 1 (Irg1), also known as aconitate decarboxylase (ACOD1).[1] Irg1 is an enzyme that catalyzes the conversion of the Krebs cycle intermediate cis-aconitate to itaconate.[2][3][4] By inhibiting Irg1, this compound reduces the cellular production of itaconic acid. Itaconic acid itself has known anti-inflammatory and antimicrobial properties and is a subject of research in cancer and autoimmune diseases.

Q2: I am observing high levels of cell death in my experiment when using this compound. What are the potential causes?

A2: High concentrations of itaconic acid and its derivatives have been reported to induce cytotoxicity in various cell types. The potential mechanisms underlying this cytotoxicity include:

  • Mitochondrial Dysfunction: At millimolar concentrations, itaconic acid has been shown to impair mitochondrial respiration, decrease mitochondrial calcium retention capacity, and inhibit key complexes of the electron transport chain (Complex I, IV) and ATP synthase.

  • Glutathione Depletion: Itaconic acid derivatives can deplete cellular levels of glutathione (GSH), a critical antioxidant. This can lead to increased oxidative stress and subsequent cell death.

  • Apoptosis Induction: Studies have shown that high concentrations of itaconic acid can induce apoptotic cell death, particularly in neuronal cells.

Q3: At what concentrations is cytotoxicity of itaconic acid and its derivatives typically observed?

A3: The cytotoxic concentrations can vary depending on the cell type, experimental conditions (e.g., normoxic vs. hypoxic), and the specific itaconic acid derivative used. The following table summarizes some reported cytotoxic and non-cytotoxic concentrations.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot cytotoxicity issues encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Action
High level of cell death (observed via microscopy, unexpected drop in cell number) Concentration of this compound is too high.- Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental duration.- Start with concentrations reported in the literature for similar cell types (e.g., 0.5 mM - 2 mM for in vitro studies) and titrate down.- Refer to the quantitative data table for reported cytotoxic concentrations of related compounds.
Cell type is particularly sensitive.- Consider using a less sensitive cell line if experimentally feasible.- Shorten the incubation time with this compound.
Off-target effects.- While specific off-target effects of this compound at high concentrations are not well-documented, consider them as a possibility.- Ensure the observed phenotype is reversible upon removal of the compound.
Increased markers of apoptosis (e.g., caspase activation, TUNEL staining) Induction of apoptosis by high concentrations of the inhibitor.- Measure markers of apoptosis (e.g., caspase-3/7 activity) at different concentrations of this compound.- Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if cell death is rescued, confirming an apoptotic mechanism.
Decreased metabolic activity (e.g., low MTT/XTT signal) Mitochondrial dysfunction.- Perform a mitochondrial stress test (e.g., using a Seahorse XF Analyzer) to assess parameters like basal respiration, ATP production, and maximal respiration.- Measure mitochondrial membrane potential using dyes like TMRE or JC-1.
Glutathione depletion leading to oxidative stress.- Measure intracellular glutathione (GSH) levels.- Assess reactive oxygen species (ROS) production using fluorescent probes (e.g., DCFH-DA).- Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxic effects.

Quantitative Data Summary

The following tables summarize the concentrations of itaconic acid and its derivatives that have been reported to be cytotoxic or non-cytotoxic in different cell types. This data can be used as a reference for designing experiments with this compound.

Table 1: Cytotoxic Concentrations of Itaconic Acid and Derivatives

CompoundCell TypeConcentrationObserved Effect
Itaconic AcidCerebellar Granule Cells8-10 mMInduced apoptotic cell death.
Itaconic AcidCerebellar Granule Cells (hypoxic conditions)1 mMInduced substantial neuronal apoptosis.

Table 2: Non-Cytotoxic Concentrations of Itaconic Acid and Derivatives

CompoundCell TypeConcentrationDuration
Itaconic AcidPrimary Rat AstrocytesUp to 300 µMUp to 6 hours
Dimethyl Itaconate (DI)Primary Rat AstrocytesUp to 300 µMUp to 6 hours
4-Octyl Itaconate (OI)Primary Rat AstrocytesUp to 300 µMUp to 6 hours
Itaconic AcidNeurons3-5 mMNot specified

Experimental Protocols

Below are detailed methodologies for key experiments to assess the potential cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound

    • LDH cytotoxicity assay kit

    • Microplate reader

  • Protocol:

    • Seed cells and treat with this compound as described for the MTT assay.

    • At the end of the incubation period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the maximum LDH release.

Measurement of Intracellular Glutathione (GSH)

This protocol describes a common method for measuring GSH levels.

  • Materials:

    • Cells of interest

    • This compound

    • Glutathione assay kit (colorimetric or fluorometric)

    • Microplate reader

  • Protocol:

    • Culture and treat cells with this compound.

    • Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves deproteinization.

    • Perform the glutathione assay according to the kit protocol. This usually involves a reaction where GSH reduces a substrate, leading to a colorimetric or fluorescent product.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Quantify GSH concentration by comparing the sample readings to a standard curve generated with known concentrations of GSH.

Mitochondrial Respiration Analysis: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function, including oxygen consumption rate (OCR).

  • Materials:

    • Seahorse XF Analyzer

    • Seahorse XF cell culture microplates

    • Cells of interest

    • This compound

    • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

    • Seahorse XF assay medium

  • Protocol:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • Treat cells with this compound for the desired duration.

    • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

    • Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A).

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will measure baseline OCR and then sequentially inject the compounds to determine key mitochondrial parameters: ATP production, maximal respiration, and non-mitochondrial respiration.

    • Analyze the data using the Seahorse Wave software.

Visualizations

Signaling Pathway of Irg1 Induction and Action

Irg1_Signaling cluster_stimulus Inflammatory Stimuli cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_protein Protein & Product cluster_inhibitor Inhibition cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates STAT STAT TLR4->STAT Activates Irg1_gene Irg1 Gene NFkB->Irg1_gene Promotes Transcription STAT->Irg1_gene Promotes Transcription Irg1_protein Irg1 (ACOD1) Protein Irg1_gene->Irg1_protein Translation Itaconate Itaconic Acid Irg1_protein->Itaconate Catalyzes Production SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibits Anti_inflammatory Anti-inflammatory Effects Itaconate->Anti_inflammatory Mediates Irg1_IN_1 This compound Irg1_IN_1->Irg1_protein Inhibits Succinate Succinate Accumulation SDH->Succinate Leads to Cytotoxicity_Workflow Start Start: Observe High Cell Death with this compound Dose_Response Step 1: Perform Dose-Response (MTT/LDH Assay) Start->Dose_Response Is_Cytotoxic Is Cytotoxicity Concentration-Dependent? Dose_Response->Is_Cytotoxic Lower_Conc Action: Use Lower, Non-Toxic Concentration Is_Cytotoxic->Lower_Conc Yes Investigate_Further Step 2: Investigate Mechanism Is_Cytotoxic->Investigate_Further No / High Sensitivity Mito_Assay A: Assess Mitochondrial Function (Seahorse Assay) Investigate_Further->Mito_Assay GSH_Assay B: Measure Glutathione Levels Investigate_Further->GSH_Assay Apoptosis_Assay C: Measure Apoptosis Markers Investigate_Further->Apoptosis_Assay Mito_Dysfunction Finding: Mitochondrial Dysfunction Mito_Assay->Mito_Dysfunction GSH_Depletion Finding: Glutathione Depletion GSH_Assay->GSH_Depletion Apoptosis_Induction Finding: Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction Mito_Rescue Potential Solution: Mitochondrial Protectants Mito_Dysfunction->Mito_Rescue Antioxidant_Rescue Potential Solution: Co-treat with Antioxidants (e.g., NAC) GSH_Depletion->Antioxidant_Rescue Caspase_Inhibitor Potential Solution: Co-treat with Caspase Inhibitors Apoptosis_Induction->Caspase_Inhibitor

References

Technical Support Center: Optimizing Irg1-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using Irg1-IN-1, an inhibitor of Immune-responsive gene 1 (Irg1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the enzyme Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1). Irg1 is responsible for the production of itaconate, a metabolite with anti-inflammatory properties.[1][2] By inhibiting Irg1, this compound blocks the production of itaconate, thereby modulating immune responses. This makes it a valuable tool for studying the role of the Irg1/itaconate axis in various physiological and pathological processes, including inflammation, cancer, and infectious diseases.[3][4]

Q2: What is a recommended starting concentration and incubation time for this compound in cell culture experiments?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental endpoint. Based on available data, a good starting point for many cell lines is a concentration range of 10 µM to 2 mM, with incubation times ranging from 24 to 72 hours.[5] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line and assay to determine the optimal conditions.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected effects of this compound treatment on cells?

A4: By inhibiting itaconate production, this compound can reverse the anti-inflammatory effects of itaconate. This can lead to various cellular responses depending on the context, such as altered cytokine production, changes in cellular metabolism, and modulation of inflammatory signaling pathways like the NF-κB pathway.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound treatment 1. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit Irg1 in your specific cell type. 2. Insufficient incubation time: The treatment duration may not be long enough for the effects of itaconate depletion to manifest. 3. Low Irg1 expression: The cells you are using may not express Irg1 at a high enough level under your experimental conditions. 4. Inhibitor instability: this compound may be unstable in your cell culture medium over long incubation periods.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 5 mM). 2. Conduct a time-course experiment, measuring your endpoint at multiple time points (e.g., 12, 24, 48, 72 hours). 3. Confirm Irg1 expression in your cells at the mRNA or protein level before and after stimulation (if applicable). Consider using a positive control cell line known to express high levels of Irg1. 4. Consider replenishing the media with fresh this compound during long incubation periods (e.g., every 24 hours).
High cell toxicity or death 1. High concentration of this compound: The concentration used may be cytotoxic to your cells. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture may be too high. 3. Cell sensitivity: Your cell line may be particularly sensitive to perturbations in metabolic pathways.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 of this compound for your cells and use concentrations well below the toxic range. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (DMSO alone) in your experiments. 3. Titrate down the concentration of this compound and shorten the incubation time.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of the inhibitor or other reagents. 3. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Different Cell Lines

Cell LineConcentration RangeIncubation TimeExperimental Readout
Human Monocyte-Derived Macrophages (hMDMs)0.5 mM - 2 mMNot SpecifiedReduction of itaconic acid and TNFα secretion
C-IRG1-9 rat glioma cells0.5 mM - 1 mM48 - 96 hoursInhibition of proliferation
TCR-activated human CD8+ T cells10 nM - 10 µM24 - 72 hoursIncreased proliferation, altered histone methylation

Note: This table provides examples from available literature. It is essential to empirically determine the optimal conditions for your specific experimental setup.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Inhibitor Preparation: Prepare a 2X stock solution of this compound in cell culture medium for a range of concentrations (e.g., 0, 2, 10, 50, 200, 1000 µM). Also, prepare a 2X vehicle control (DMSO) at the highest concentration used for the inhibitor.

  • Treatment: Add an equal volume of the 2X inhibitor or vehicle solutions to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).

  • Assay: Perform your desired assay to measure the biological endpoint (e.g., cell viability, cytokine production, gene expression).

  • Analysis: Plot the response against the inhibitor concentration to determine the optimal non-toxic concentration that gives the desired effect.

Protocol 2: Determining the Optimal Incubation Time for this compound (Time-Course)
  • Cell Seeding: Seed your cells in multiple identical multi-well plates.

  • Inhibitor Preparation: Prepare a 2X stock solution of this compound at the optimal concentration determined from the dose-response experiment and a corresponding vehicle control.

  • Treatment: Add an equal volume of the 2X inhibitor or vehicle solutions to the wells of all plates.

  • Incubation and Analysis: Incubate the plates and perform your assay at different time points (e.g., 6, 12, 24, 48, 72 hours).

  • Analysis: Plot the response against the incubation time to determine the time point at which the maximal effect is observed.

Mandatory Visualization

Irg1_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria LPS LPS TLRs TLRs LPS->TLRs Pathogens Pathogens Pathogens->TLRs MyD88 MyD88 TLRs->MyD88 NF_kB NF_kB MyD88->NF_kB Irg1_Gene_Expression Irg1 Gene Expression NF_kB->Irg1_Gene_Expression Irg1_Protein Irg1 Protein (ACOD1) Irg1_Gene_Expression->Irg1_Protein Itaconate Itaconate cis_Aconitate cis_Aconitate cis_Aconitate->Itaconate Catalyzed by Irg1 Irg1_IN_1 This compound Irg1_IN_1->Irg1_Protein Inhibition

Caption: Irg1 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis Select_Cells Select Cell Line & Determine Seeding Density Dose_Response Plan Dose-Response (Concentration Range) Select_Cells->Dose_Response Time_Course Plan Time-Course (Incubation Times) Dose_Response->Time_Course Prepare_Reagents Prepare this compound Stock & Working Solutions Time_Course->Prepare_Reagents Treat_Cells Treat Cells with this compound & Vehicle Control Prepare_Reagents->Treat_Cells Incubate Incubate for Designated Time Treat_Cells->Incubate Perform_Assay Perform Endpoint Assay (e.g., ELISA, qPCR, Viability) Incubate->Perform_Assay Analyze_Data Analyze and Plot Data Perform_Assay->Analyze_Data Optimize Determine Optimal Concentration & Time Analyze_Data->Optimize

Caption: General experimental workflow for optimizing this compound incubation time.

References

avoiding precipitation of Irg1-IN-1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Irg1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on avoiding precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (ACOD1). IRG1 is an enzyme that catalyzes the production of itaconic acid from the Krebs cycle intermediate cis-aconitate, particularly in activated macrophages.[1][2][3] By inhibiting IRG1, this compound blocks the synthesis of itaconic acid, thereby modulating immune and inflammatory responses.[4][5] This makes it a valuable tool for studying the role of the IRG1/itaconate axis in various diseases, including cancer, inflammation, and autoimmune disorders.

Q2: What are the primary challenges when working with this compound in aqueous solutions?

A2: The primary challenge with this compound is its limited solubility in aqueous solutions, which can lead to precipitation. This is a common issue for hydrophobic small molecules when transitioning from a high-concentration organic stock solution (e.g., in DMSO) to an aqueous environment like cell culture media or buffers.

Q3: What are the consequences of this compound precipitation in my experiments?

A3: Precipitation of this compound can lead to several experimental issues:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-reproduce results.

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of the soluble compound.

  • Assay Interference: Precipitates can interfere with various assays, particularly those involving imaging or absorbance/fluorescence readings.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your aqueous experimental setups.

Step 1: Proper Stock Solution Preparation and Storage

  • Recommended Solvent: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (318.16 mM) being achievable with the aid of ultrasonication.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.

Step 2: Dilution into Aqueous Media

Precipitation often occurs during the dilution of the DMSO stock into your aqueous experimental medium. The key is to perform this step gradually to avoid a sudden change in solvent polarity.

  • Pre-warm Media: Always use pre-warmed (e.g., 37°C) cell culture media or buffer for dilutions. This can help increase the solubility of the compound.

  • Serial Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of your aqueous medium. Instead, perform an intermediate dilution step.

    • Add the required volume of the DMSO stock to a small volume of serum-free media or buffer.

    • Gently vortex or pipette to mix thoroughly.

    • Add this intermediate dilution to the final volume of your complete media.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.5%) to minimize solvent-induced toxicity.

Step 3: Visual Inspection and Remediation

  • Microscopic Examination: After preparing your working solution, visually inspect it for any signs of precipitation. A microscope can be used to detect fine precipitates that may not be visible to the naked eye.

  • Sonication and Gentle Warming: If you observe precipitation, you can try to redissolve the compound by briefly sonicating the solution or gently warming it to 37°C. However, be cautious with warming as it may affect the stability of other components in your medium.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Stock solution issue. Prepare fresh stock. check_stock->stock_issue No check_dilution How was the working solution prepared? check_stock->check_dilution Yes direct_dilution Direct dilution of stock in media check_dilution->direct_dilution serial_dilution Used serial dilution check_dilution->serial_dilution recommend_serial Recommendation: Use serial dilution protocol. direct_dilution->recommend_serial check_concentration What is the final concentration of this compound? serial_dilution->check_concentration high_conc Concentration too high check_concentration->high_conc low_conc Concentration within soluble range check_concentration->low_conc reduce_conc Recommendation: Lower the final concentration. high_conc->reduce_conc check_media Are you using serum-free media? low_conc->check_media serum_free Yes check_media->serum_free with_serum No check_media->with_serum serum_effect Note: Serum proteins can help stabilize hydrophobic compounds. serum_free->serum_effect final_check Still observing precipitation? with_serum->final_check serum_effect->final_check remediation Try gentle warming (37°C) or brief sonication. final_check->remediation Yes contact_support If issues persist, contact technical support. final_check->contact_support No, problem solved. remediation->contact_support

Caption: A flowchart for troubleshooting this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemConcentrationObservations
DMSO≥ 100 mg/mL (318.16 mM)Requires ultrasonication for complete dissolution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.95 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (7.95 mM)Clear solution
10% DMSO, 90% corn oil≥ 2.5 mg/mL (7.95 mM)Clear solution

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Briefly sonicate the solution to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

  • Prepare an intermediate dilution of this compound.

    • In a sterile tube, add the required volume of the 10 mM stock to a small volume of pre-warmed (37°C) serum-free cell culture medium to achieve a 10-100 fold dilution (e.g., 1 mM or 100 µM).

    • Gently mix by pipetting.

  • Add the intermediate dilution to your final volume of complete cell culture medium (containing serum, if applicable) to reach the desired final concentration.

    • Ensure the final DMSO concentration is below 0.5%.

  • Gently mix the final solution and add it to your cells.

  • Visually inspect the culture plates for any signs of precipitation under a microscope.

Protocol 2: In Vivo Formulation of this compound

This protocol is for reference and should be optimized for your specific animal model and administration route.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final concentration of this compound in this formulation can reach ≥ 2.5 mg/mL.

Signaling Pathway

The IRG1/Itaconate Signaling Pathway

Irg1 expression is induced in macrophages by various inflammatory stimuli, including lipopolysaccharide (LPS) and pathogens like Mycobacterium tuberculosis. This induction is mediated by transcription factors such as Interferon Regulatory Factor 1 (IRF1), STAT1/3, and NF-κB. Once expressed, IRG1 translocates to the mitochondria where it catalyzes the conversion of cis-aconitate to itaconic acid. Itaconic acid then exerts its immunomodulatory effects through several mechanisms, including the inhibition of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle, and the activation of the Nrf2 antioxidant response pathway.

IRG1_Pathway cluster_upstream Upstream Regulation cluster_cellular Cellular Process cluster_downstream Downstream Effects LPS LPS / Pathogens TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB IRF1 IRF1 TLR4->IRF1 STATs STAT1/3 TLR4->STATs IRG1_gene IRG1 Gene NFkB->IRG1_gene IRF1->IRG1_gene STATs->IRG1_gene IRG1_protein IRG1 Protein (ACOD1) IRG1_gene->IRG1_protein Transcription & Translation Mitochondrion Mitochondrion IRG1_protein->Mitochondrion Translocation cis_aconitate cis-Aconitate Itaconate Itaconic Acid cis_aconitate->Itaconate IRG1 catalysis SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibition Nrf2 Nrf2 Activation Itaconate->Nrf2 Irg1_IN_1 This compound Irg1_IN_1->IRG1_protein Inhibition Anti_inflammatory Anti-inflammatory Effects SDH->Anti_inflammatory Modulation of inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant

References

impact of serum concentration on Irg1-IN-1 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Irg1-IN-1, a potent inhibitor of Immune-responsive gene 1 (Irg1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a special focus on the impact of serum concentration on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor of the enzyme Immune-responsive gene 1 (Irg1), also known as Aconitate Decarboxylase 1 (ACOD1). Irg1 is a key enzyme in the metabolic pathway that produces itaconic acid, a metabolite with immunomodulatory functions. By inhibiting Irg1, this compound blocks the production of itaconic acid, making it a valuable tool for studying the role of this pathway in various physiological and pathological processes, including inflammation and cancer.[1][2]

Q2: How does serum in cell culture media affect the activity of this compound?

A2: Serum, particularly fetal bovine serum (FBS), contains a high concentration of proteins, with albumin being the most abundant. These proteins can bind to small molecule inhibitors like this compound. This binding sequesters the inhibitor, reducing the "free" concentration available to enter the cells and interact with its target, Irg1. Consequently, the apparent potency (as measured by IC50) of this compound may be significantly lower in the presence of serum compared to serum-free conditions.

Q3: I am observing a discrepancy between the IC50 value of this compound in a biochemical (enzyme) assay and a cell-based assay. What could be the reason?

A3: This is a common observation and is often due to the presence of serum in your cell culture medium. Biochemical assays are typically performed in a clean, serum-free buffer system, providing a direct measure of the inhibitor's potency against the isolated enzyme. In contrast, cell-based assays are conducted in a complex milieu that includes serum proteins. The binding of this compound to these proteins reduces its effective concentration, leading to a higher apparent IC50 value (a rightward shift in the dose-response curve).

Q4: What is an "IC50 shift" assay and why is it important?

A4: An IC50 shift assay is an experiment designed to quantify the effect of serum proteins on the potency of a compound. It involves determining the IC50 of the inhibitor in the presence of varying concentrations of serum or a specific serum protein like human serum albumin (HSA). The results of this assay are crucial for understanding how the inhibitor might behave in a more physiological environment and for correlating in vitro data with in vivo efficacy.

Troubleshooting Guides

Problem 1: this compound shows high potency in my enzymatic assay but weak or no activity in my cell-based assay.

  • Possible Cause: High serum protein binding of this compound in the cell culture medium is reducing its free, active concentration.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cell line can tolerate it, perform the assay with a lower serum concentration (e.g., 2% or 5% FBS instead of 10%). Observe if the potency of this compound increases.

    • Perform an IC50 Shift Assay: Quantify the impact of serum by testing a range of this compound concentrations in media containing different percentages of FBS (e.g., 0%, 2%, 5%, 10%). This will reveal the extent of the potency shift.

    • Use Serum-Free Medium: If possible for your experimental setup and cell line, consider adapting your cells to a serum-free medium for the duration of the treatment with this compound.

    • Consider Physicochemical Properties: While specific data for this compound is limited, compounds with high lipophilicity (high LogP) tend to have higher plasma protein binding.

Problem 2: My results with this compound are inconsistent or not reproducible.

  • Possible Cause 1: Variation in serum lots. The composition of FBS can vary significantly between different batches, leading to differences in protein content and, consequently, variable effects on this compound activity.

  • Troubleshooting Steps:

    • Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to ensure consistency.

    • Heat-Inactivate Serum Consistently: If you heat-inactivate your serum, ensure the protocol is consistent, as this can affect protein integrity.

  • Possible Cause 2: Instability of this compound in culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare working solutions of this compound fresh from a frozen stock for each experiment.

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solution of this compound to avoid repeated freeze-thaw cycles.

    • Check for Precipitation: When diluting the DMSO stock solution into your aqueous culture medium, ensure that the inhibitor does not precipitate. The final DMSO concentration should typically be below 0.5%.

Data Presentation

Table 1: Illustrative Example of an IC50 Shift for an Inhibitor Due to Serum Protein Binding

Disclaimer: The following data is hypothetical and intended to illustrate the concept of an IC50 shift. It is not based on experimental data for this compound. Researchers should perform their own experiments to determine the actual IC50 shift for this compound in their specific assay conditions.

Serum Concentration (% FBS)Apparent IC50 (µM)Fold Shift in IC50 (relative to 0% FBS)
0%0.51.0
2%1.22.4
5%2.85.6
10%6.513.0

Experimental Protocols

Protocol: Determining the Impact of Serum Concentration on this compound Activity (IC50 Shift Assay)

Objective: To quantify the effect of Fetal Bovine Serum (FBS) on the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

Materials:

  • Cells expressing Irg1 (e.g., LPS-stimulated RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Assay for measuring Irg1 activity or a downstream marker (e.g., itaconic acid measurement by LC-MS, or a relevant cytokine ELISA)

  • Plate reader or other detection instrument

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the end of the experiment. Allow cells to adhere overnight.

  • Preparation of Media with Varying Serum Concentrations: Prepare four batches of cell culture medium containing 0%, 2%, 5%, and 10% FBS.

  • Preparation of this compound Serial Dilutions:

    • For each serum concentration, prepare a series of this compound dilutions.

    • First, prepare the highest concentration of this compound in each of the four types of media. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

    • Perform a serial dilution (e.g., 1:3 or 1:5) to generate a dose-response curve (typically 8-10 concentrations). Include a vehicle control (medium with DMSO only) for each serum condition.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared this compound dilutions (and vehicle controls) to the appropriate wells.

    • Incubate the plate for a predetermined time, sufficient for the inhibitor to take effect (e.g., 6-24 hours). This time should be optimized for your specific assay.

  • Assay Readout:

    • After the incubation period, measure the endpoint of your assay (e.g., itaconic acid levels in the supernatant, cell viability, or cytokine production).

  • Data Analysis:

    • For each serum concentration, plot the assay signal as a function of the log of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each serum condition.

    • Calculate the fold shift in IC50 by dividing the IC50 value at each serum concentration by the IC50 value in 0% serum.

Visualizations

Irg1_Signaling_Pathway cluster_krebs Krebs Cycle (Mitochondrion) cis-Aconitate cis-Aconitate Irg1 Irg1 cis-Aconitate->Irg1 Substrate Itaconic Acid Itaconic Acid Irg1->Itaconic Acid Produces Inflammation Inflammation Itaconic Acid->Inflammation Modulates This compound This compound This compound->Irg1 Inhibits

Diagram 1: Simplified signaling pathway of Irg1 and the action of this compound.

IC50_Shift_Workflow start Start: Seed Cells in 96-well Plate prep_media Prepare Media with 0%, 2%, 5%, 10% FBS start->prep_media prep_inhibitor Prepare Serial Dilutions of This compound in each Media Type prep_media->prep_inhibitor treat_cells Treat Cells with this compound Dilutions prep_inhibitor->treat_cells incubate Incubate for Optimized Duration treat_cells->incubate readout Perform Assay Readout (e.g., LC-MS for Itaconate) incubate->readout analyze Analyze Data: Plot Dose-Response Curves and Calculate IC50 readout->analyze end End: Determine IC50 Shift analyze->end

Diagram 2: Experimental workflow for an IC50 shift assay.

Troubleshooting_Tree start Problem: This compound Inactive in Cell-Based Assay q1 Is the IC50 high compared to the biochemical assay? start->q1 a1_yes Likely Serum Protein Binding q1->a1_yes Yes a1_no Check Compound Stability and Cell Health q1->a1_no No action1 Perform IC50 Shift Assay with varying %FBS a1_yes->action1 action3 Prepare fresh inhibitor dilutions, check for precipitation a1_no->action3 action2 Reduce %FBS or use serum-free media action1->action2

Diagram 3: Troubleshooting decision tree for this compound activity issues.

References

controlling for vehicle effects in Irg1-IN-1 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Irg1-IN-1. The information is tailored for researchers, scientists, and drug development professionals to help control for vehicle effects and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the enzyme Immunoresponsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1).[1] IRG1 is responsible for producing itaconate, a metabolite with anti-inflammatory and immunomodulatory functions.[2] By inhibiting IRG1, this compound reduces the production of itaconate.[2][3] This allows researchers to study the role of the IRG1/itaconate axis in various biological processes, including inflammation, immune responses, and cancer.[3]

Q2: Why is a vehicle control essential when using this compound?

A2: A vehicle control is crucial because the solvents used to dissolve this compound, such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and cyclodextrins, are not biologically inert and can influence experimental results independently of the inhibitor. Vehicle controls help to distinguish the effects of this compound from those of the solvent.

Q3: What are the common vehicles for dissolving this compound, and what are their potential effects?

A3: Common vehicles for this compound include DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil. Each of these can have biological effects. For example, DMSO can suppress the production of pro-inflammatory cytokines and affect cell signaling pathways like MAPK and NF-κB. High concentrations of PEG400 have been associated with neurotoxicity in mice. Therefore, it is critical to use the lowest effective concentration of the vehicle and to always include a vehicle-only control group in your experiments.

Q4: Can the vehicle affect macrophage polarization and cytokine production?

A4: Yes. DMSO, a common solvent for this compound, has been shown to repress the production of inflammatory cytokines from human blood cells. It can also reduce both M1 and M2 macrophage skewing. This is a critical consideration when studying the effects of this compound on macrophage function, as the vehicle itself may have overlapping effects.

Q5: How might this compound affect T cell proliferation and function?

A5: this compound has been shown to increase the proliferation of TCR-activated human CD8+ T cells at low nanomolar concentrations. Conversely, the IRG1/itaconate pathway has been implicated in inhibiting the proliferation and promoting the apoptosis of tissue-resident memory T cells. Therefore, the effect of this compound on T cells can be complex and may depend on the specific context and cell type being studied.

Troubleshooting Guide

Problem Possible Cause Solution
High cytotoxicity in both this compound treated and vehicle control groups. The concentration of the vehicle (e.g., DMSO) may be too high for your specific cell line.Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration. For in vitro assays, it is recommended to keep the final DMSO concentration below 0.5%.
Unexpected changes in cytokine levels in the vehicle control group. The vehicle itself is modulating cytokine production. DMSO, for instance, is known to suppress inflammatory cytokines.Acknowledge the vehicle's effect and compare the this compound treated group directly to the vehicle control group, not to an untreated control.
Inconsistent results between experiments. Variability in vehicle preparation or final concentration. The hygroscopic nature of DMSO can also affect the solubility of the compound.Prepare fresh vehicle and this compound solutions for each experiment. Use newly opened DMSO to ensure accurate concentrations. For in vivo studies, prepare the formulation on the day of use.
This compound is precipitating out of solution. The solubility of this compound in the chosen vehicle is limited.Gentle heating and/or sonication can be used to aid dissolution. If precipitation persists, consider using a different vehicle formulation as recommended by the supplier.
No observable effect of this compound. The concentration of this compound may be too low, or the cells may not express IRG1 under the experimental conditions.Confirm IRG1 expression in your cell type of interest. IRG1 is often induced by inflammatory stimuli like LPS. Perform a dose-response experiment with this compound to determine the optimal working concentration.

Data Presentation

Table 1: Recommended Vehicle Formulations for In Vivo Studies with this compound

Formulation Components Solubility Notes
110% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mLA multi-component vehicle suitable for achieving a clear solution.
210% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mLUtilizes a cyclodextrin to improve solubility.
310% DMSO, 90% corn oil≥ 2.5 mg/mLAn oil-based vehicle for lipophilic drug delivery.
Data sourced from MedChemExpress product datasheet.

Table 2: Effects of DMSO on RAW264.7 Macrophage Viability and Inflammatory Markers

DMSO Concentration Cell Viability (% of Control) Effect on LPS-induced IL-1β and IL-6 Production
0.25% - 1.5%No significant toxicitySignificant inhibition
2.0%~87%Significant inhibition
Data summarized from a study by Shang et al. (2023).

Experimental Protocols

Protocol 1: In Vitro Macrophage Stimulation and this compound Treatment
  • Cell Culture: Plate macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) at the desired density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1 µM, 2 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL), to the wells.

  • Incubation: Incubate for the desired time period (e.g., 6-24 hours) to assess cytokine production or gene expression.

  • Analysis: Collect the supernatant to measure cytokine levels (e.g., by ELISA) and/or lyse the cells to extract RNA or protein for further analysis (e.g., qPCR or Western blot).

Protocol 2: In Vivo Administration of this compound
  • Animal Model: Use an appropriate mouse model for your research question (e.g., a tumor model or an inflammation model).

  • This compound Formulation: Prepare the this compound formulation using one of the recommended vehicles (see Table 1). For example, for a 0.2 mg/kg dose, dissolve this compound in the chosen vehicle. Prepare a vehicle-only control.

  • Administration: Administer the this compound formulation or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).

  • Monitoring: Monitor the animals for any adverse effects and for the experimental endpoints of interest (e.g., tumor growth, inflammatory markers).

  • Endpoint Analysis: At the end of the experiment, collect tissues or blood for analysis of relevant biomarkers.

Visualizations

Irg1_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Transcription cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects of Itaconate LPS LPS TLR4 TLR4 LPS->TLR4 Mycobacterium tuberculosis Mycobacterium tuberculosis TLR2 TLR2 Mycobacterium tuberculosis->TLR2 STING_IFNAR STING_IFNAR Mycobacterium tuberculosis->STING_IFNAR MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 NF_kB NF_kB MyD88->NF_kB Irg1_gene_expression Irg1 Gene Expression NF_kB->Irg1_gene_expression IRF1_9_STAT1 IRF1_9_STAT1 STING_IFNAR->IRF1_9_STAT1 IRF1_9_STAT1->Irg1_gene_expression IRG1_protein IRG1 (ACOD1) Protein Irg1_gene_expression->IRG1_protein Itaconate Itaconate IRG1_protein->Itaconate cis_aconitate cis-Aconitate cis_aconitate->IRG1_protein SDH_inhibition Succinate Dehydrogenase (SDH) Inhibition Itaconate->SDH_inhibition TET_inhibition TET DNA Dioxygenase Inhibition Itaconate->TET_inhibition JAK_STAT_inhibition JAK/STAT Pathway Inhibition Itaconate->JAK_STAT_inhibition Irg1_IN_1 This compound Irg1_IN_1->IRG1_protein

Caption: Simplified signaling pathway for IRG1 induction and the mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Irg1_IN_1 Prepare this compound Stock Solution (in DMSO) Irg1_IN_1_Treated This compound Treated Prepare_Irg1_IN_1->Irg1_IN_1_Treated Prepare_Vehicle Prepare Vehicle Control (e.g., DMSO in media) Vehicle_Control Vehicle Control Prepare_Vehicle->Vehicle_Control Cell_Culture Plate Cells Treatment_Groups Treatment Groups Cell_Culture->Treatment_Groups Untreated Untreated Control Treatment_Groups->Untreated Treatment_Groups->Vehicle_Control Treatment_Groups->Irg1_IN_1_Treated Stimulation Add Stimulus (e.g., LPS) Untreated->Stimulation Vehicle_Control->Stimulation Irg1_IN_1_Treated->Stimulation Incubation Incubate Stimulation->Incubation Collect_Samples Collect Supernatant/ Cell Lysate Incubation->Collect_Samples Assay Perform Assay (e.g., ELISA, qPCR, Western Blot) Collect_Samples->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: General experimental workflow for in vitro studies using this compound, highlighting control groups.

References

Technical Support Center: Troubleshooting Irg1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing inhibitors of Immuno-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (CAD). This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding experiments where an Irg1 inhibitor, such as Irg1-IN-1, fails to reduce itaconate production.

Frequently Asked Questions (FAQs)
Q1: My Irg1 inhibitor, this compound, is not reducing itaconate levels in my experiment. What are the possible reasons?

Failure to observe inhibition of itaconate production can stem from several factors, categorized into three main areas: the experimental model, the inhibitor itself, and the analytical methodology. A systematic evaluation of each step is crucial for identifying the issue.

Common Causes for Lack of Inhibition:

  • Inadequate Irg1 Gene Expression: The Irg1 gene is not constitutively expressed in most cell types. Its transcription is strongly induced by pro-inflammatory stimuli.[1] Without sufficient Irg1 enzyme present, there is no target for the inhibitor to act upon.

  • Problems with Inhibitor Bioavailability or Activity: The inhibitor may not be reaching the enzyme within the cell's mitochondria, or it may have degraded. Issues with solubility, stability, and cell permeability are common.[2]

  • Flaws in Experimental Design or Timing: The timing of inhibitor addition relative to inflammatory stimulation and the final sample collection is critical for observing an effect.

  • Inaccurate Itaconate Quantification: The method used to measure itaconate may lack the required sensitivity or specificity, leading to unreliable results.[3]

Below are detailed troubleshooting guides to address each of these potential problems.

Troubleshooting Guide 1: Verifying the Experimental Model

The most common reason for an Irg1 inhibitor showing no effect is the absence or insufficient expression of the Irg1 enzyme. In resting (unstimulated) cells, Irg1 levels are often undetectable.

Is Your Cell Model Expressing Irg1?
  • Requirement for Stimulation: Irg1 expression is potently induced in myeloid cells like macrophages and monocytes by inflammatory agents, most commonly Lipopolysaccharide (LPS). Ensure your protocol includes a robust stimulation step.

  • Verification of Irg1 Expression: Before testing inhibitors, confirm that your stimulation protocol successfully induces Irg1 mRNA and protein. This can be checked via qPCR and Western Blot, respectively. Itaconate production in stimulated, untreated cells is the ultimate functional confirmation.

  • Appropriate Cell Type: While macrophage cell lines (e.g., RAW264.7, J774.1) and primary bone marrow-derived macrophages (BMDMs) are standard models, other cell types may not express Irg1.

Troubleshooting Workflow for Experimental Model Validation

cluster_0 Model Validation Workflow cluster_1 Verification Steps start Start: Select Cell Model (e.g., RAW264.7) stimulate Stimulate cells with LPS (e.g., 100 ng/mL for 6-12h) start->stimulate harvest Harvest Cells & Supernatant stimulate->harvest qpcr qPCR for Irg1 mRNA harvest->qpcr wb Western Blot for Irg1 Protein harvest->wb lcms LC-MS for Itaconate harvest->lcms check_expr Is Irg1 Expression /Itaconate Production Significantly Induced? qpcr->check_expr wb->check_expr lcms->check_expr proceed Proceed to Inhibitor Experiment check_expr->proceed Yes troubleshoot Troubleshoot Model: - Check LPS activity - Verify cell line integrity - Optimize stimulation time/dose check_expr->troubleshoot No

Caption: Workflow to validate Irg1 expression in the cellular model.
Troubleshooting Guide 2: Assessing the Inhibitor and Treatment Conditions

Even in a validated model, the inhibitor itself can be the source of the problem. This compound is an itaconic acid derivative and requires careful handling.

Is Your Inhibitor Active and Reaching the Target?
Parameter Potential Issue Recommended Action
Solubility The inhibitor has precipitated out of the culture medium.Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., DMSO). Visually inspect the medium for precipitation after adding the inhibitor. Perform a dilution series.
Stability The compound may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, light exposure) or instability in the culture medium over long incubation times.Aliquot stock solutions to minimize freeze-thaw cycles. Store as recommended by the manufacturer (-80°C for long-term). Test different pre-incubation times.
Concentration The concentration used may be too low to effectively inhibit the enzyme.Perform a dose-response experiment with a wide range of concentrations (e.g., from nM to high µM) to determine the IC50. Published data suggests activity for this compound in the 0.5-2 mM range for macrophages.
Cell Permeability The inhibitor may not be efficiently crossing the plasma and mitochondrial membranes to reach Irg1.While many itaconate derivatives are cell-permeable, this can be a limiting factor. If suspected, consider using a positive control inhibitor known to be cell-permeable, such as 4-octyl itaconate (4-OI).
Treatment Timing The inhibitor was added too late relative to LPS stimulation.Irg1 protein levels peak several hours after stimulation. It is common practice to pre-incubate cells with the inhibitor for a short period (e.g., 1-3 hours) before adding LPS to ensure the inhibitor is present when the enzyme is expressed.
Troubleshooting Guide 3: Evaluating the Analytical Method

An apparent lack of inhibition could be an artifact of an unreliable measurement technique. The gold standard for quantifying small metabolites like itaconate is Liquid Chromatography-Mass Spectrometry (LC-MS).

Is Your Itaconate Quantification Method Accurate?
Method Pros Cons Troubleshooting Tips
LC-MS/MS High sensitivity and specificity. Can distinguish between isomers (itaconate, citraconate, mesaconate).Requires specialized equipment and expertise. Potential for matrix effects.Ensure proper sample extraction (e.g., methanol/water precipitation). Use a stable isotope-labeled internal standard for accurate quantification. Validate the method with a standard curve.
GC-MS High sensitivity.Often requires derivatization, which adds complexity and potential for variability.Confirm complete derivatization. Check for interference from other sample components.
Enzymatic Assays Can be high-throughput.May lack specificity. Prone to interference from compounds in the sample matrix.Run appropriate controls, including samples without enzyme and samples with known inhibitors, to check for assay interference.

Troubleshooting Logic for No Observed Inhibition

cluster_model Model/Assay Issue cluster_inhibitor Inhibitor Issue start Start: No inhibition of itaconate production observed q1 Did the positive control (LPS-stimulated, no inhibitor) show high itaconate levels? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes res1 Problem with cell model or itaconate detection. 1. Verify Irg1 induction (qPCR). 2. Check LC-MS method with itaconate standard. 3. Confirm LPS activity. ans1_no->res1 q2 Was a dose-response experiment performed? ans1_yes->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes res2 Perform dose-response. The concentration may be too low. ans2_no->res2 q3 Was the inhibitor pre-incubated before LPS stimulation? ans2_yes->q3 ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes res3 Optimize treatment timing. Pre-incubate for 1-3h before LPS. ans3_no->res3 res4 Problem with inhibitor compound. 1. Check solubility in media. 2. Prepare fresh stock from powder. 3. Consider compound stability. ans3_yes->res4

Caption: A decision tree for troubleshooting failed Irg1 inhibition experiments.
Experimental Protocols

Protocol: Testing this compound in LPS-Stimulated RAW264.7 Macrophages

This protocol provides a standard workflow for assessing the efficacy of an Irg1 inhibitor.

1. Cell Culture and Seeding:

  • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells in a 12-well plate at a density of 0.5 x 10^6 cells per well. Allow cells to adhere overnight.

2. Inhibitor Preparation and Treatment:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the stock solution in fresh, pre-warmed culture medium to create a range of working concentrations (e.g., 2 mM, 1 mM, 0.5 mM, 0.1 mM). Remember to prepare a vehicle control (medium with the highest equivalent percentage of DMSO).

  • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.

  • Pre-incubate the cells for 2 hours at 37°C, 5% CO2.

3. Stimulation:

  • Add LPS directly to each well to a final concentration of 100 ng/mL.

  • Incubate for an additional 12-24 hours.

4. Sample Collection and Extraction:

  • Collect the cell culture supernatant for extracellular itaconate analysis.

  • Wash the cells once with ice-cold PBS.

  • Add 500 µL of ice-cold 80% methanol/water solution to each well to lyse the cells and precipitate proteins.

  • Scrape the wells and collect the lysate.

  • Centrifuge the lysate at >12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (which contains the metabolites) for analysis.

5. Itaconate Quantification by LC-MS/MS:

  • Analyze the extracted samples using a validated LC-MS/MS method.

  • A typical method involves reverse-phase or ion-pairing chromatography coupled to a triple quadrupole mass spectrometer operating in negative ion mode.

  • Monitor the specific MRM (Multiple Reaction Monitoring) transition for itaconate.

  • Quantify the concentration by comparing the signal to a standard curve prepared with a pure itaconate standard.

Irg1 Signaling and Inhibition Pathway

cluster_cell Macrophage cluster_nucleus Nucleus cluster_mito Mitochondrion LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Irg1_gene Irg1 Gene Transcription NFkB->Irg1_gene Irg1_mRNA Irg1 mRNA Irg1_gene->Irg1_mRNA Irg1_protein Irg1 (CAD) Enzyme Irg1_mRNA->Irg1_protein TCA TCA Cycle Aconitate cis-Aconitate TCA->Aconitate Aconitate->Irg1_protein Itaconate Itaconate Irg1_protein->Itaconate Catalyzes Inhibitor This compound Inhibitor->Irg1_protein Inhibits

Caption: Pathway of LPS-induced itaconate production and the target of this compound.

References

addressing variability in in vivo efficacy of Irg1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Irg1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an itaconic acid derivative that functions as an inhibitor of the enzyme Immunoresponsive Gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1).[1][2][3][4] Irg1 catalyzes the production of itaconate from the Krebs cycle intermediate, cis-aconitate.[5] Itaconate is an immunomodulatory metabolite that can influence inflammatory responses. By inhibiting Irg1, this compound reduces the production of itaconate, which can be beneficial in research areas such as cancer, inflammation, and autoimmune diseases where the Irg1/itaconate axis plays a significant role.

Q2: What are the key signaling pathways affected by inhibiting Irg1?

A2: The product of Irg1, itaconate, influences several key signaling pathways. Therefore, inhibiting Irg1 with this compound is expected to modulate these pathways. Key pathways include:

  • Succinate Dehydrogenase (SDH) Inhibition: Itaconate is a known inhibitor of SDH (Complex II) in the mitochondrial electron transport chain, leading to the accumulation of succinate. This can have downstream effects on hypoxia-inducible factor 1-alpha (HIF-1α) stabilization.

  • Keap1/Nrf2 Pathway: Itaconate can activate the Nrf2 pathway, which is involved in antioxidant responses, by modifying Keap1.

  • JAK/STAT Pathway: Itaconate has been shown to inhibit the phosphorylation of Janus Kinase 1 (JAK1), which can impact STAT6 activation in alternatively activated (M2) macrophages.

  • NF-κB Pathway: The Irg1/itaconate axis can modulate NF-κB signaling to either promote or inhibit inflammation depending on the context.

Q3: In which research areas is this compound primarily used?

A3: this compound is primarily used in pre-clinical research for cancer, inflammation, and autoimmune diseases. In oncology, targeting Irg1 is being explored to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immunity.

Troubleshooting Guide

Issue 1: High variability in in vivo efficacy between experiments.

  • Possible Cause 1: Formulation and Administration.

    • Recommendation: this compound is a hydrophobic compound and requires a suitable vehicle for in vivo administration. Ensure consistent preparation of the formulation for each experiment. Inconsistent suspension or precipitation can lead to variable dosing. Consider using one of the validated formulation protocols (see Experimental Protocols section). Auditory or visual checks for precipitation before administration are recommended.

  • Possible Cause 2: Animal Model and Tumor Microenvironment.

    • Recommendation: The efficacy of targeting the Irg1/itaconate pathway can be highly dependent on the specific tumor microenvironment and the immune status of the animal model. The expression of Irg1 is often highest in myeloid cells, such as tumor-associated macrophages (TAMs). The composition of the tumor immune infiltrate can significantly impact the outcome. It is advisable to characterize the immune cell populations in your tumor model.

  • Possible Cause 3: Dosing Regimen.

    • Recommendation: Ensure that the dosing regimen (dose, frequency, and duration) is consistent and appropriate for your model. Refer to the published data (see Data Presentation section) and consider conducting a dose-response study to determine the optimal dose for your specific application.

Issue 2: Difficulty in dissolving this compound for in vivo administration.

  • Possible Cause: Poor Solubility.

    • Recommendation: this compound has low aqueous solubility. It is recommended to use a formulation vehicle containing solvents like DMSO, PEG300, and/or surfactants like Tween-80. Sonication or gentle heating may aid in dissolution, but care should be taken to avoid degradation of the compound. Always prepare fresh formulations before use. For detailed formulation protocols, refer to the Experimental Protocols section.

Issue 3: Unexpected or off-target effects observed.

  • Possible Cause: Context-dependent role of Irg1/itaconate.

    • Recommendation: The Irg1/itaconate axis can have either pro- or anti-inflammatory effects depending on the cellular context and the specific disease model. For example, while itaconate can be anti-inflammatory in some settings, its inhibition in the tumor microenvironment may be beneficial for anti-tumor immunity. It is crucial to carefully review the literature relevant to your specific model system. Consider including additional control groups to investigate the specific effects of this compound on different immune cell populations.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for Irg1 Inhibitors

CompoundAnimal ModelCancer TypeDosing RegimenKey Findings
This compoundC57BL/6 miceColorectal Tumor (CT26)0.2 mg/kg, i.p., daily for 27 daysIncreased survival; Decreased intratumoral frequency of monocytic myeloid-derived suppressor cells (M-MDSCs).
LNP-siIrg1C57BL/6 miceColon Cancer (MC38)Intravenous, 3 times, every 3 daysReduced tumor growth by ~57.7%.
LNP-siIrg1C57BL/6 miceMelanoma (B16-F10)Intravenous, 3 times, every 3 daysReduced tumor weight by ~75.4%.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol provides several options for formulating this compound for intraperitoneal (i.p.) injection in mice. The final concentration should be adjusted based on the desired dose and the injection volume.

  • Option A: DMSO/PEG300/Tween-80/Saline Formulation

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • For the final formulation, mix the components in the following ratio:

      • 10% DMSO (from the stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Add each component one by one and vortex thoroughly to ensure a clear solution.

    • This formulation has been reported to achieve a solubility of at least 2.5 mg/mL.

  • Option B: DMSO/SBE-β-CD/Saline Formulation

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

    • For the final formulation, mix the components in the following ratio:

      • 10% DMSO (from the stock solution)

      • 90% of the 20% SBE-β-CD in saline solution

    • Vortex until the solution is clear.

    • This formulation has also been reported to achieve a solubility of at least 2.5 mg/mL.

  • Option C: DMSO/Corn Oil Formulation

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • For the final formulation, mix 10% of the DMSO stock solution with 90% corn oil.

    • Vortex thoroughly to ensure a uniform suspension.

    • This formulation has been reported to achieve a solubility of at least 2.5 mg/mL.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model

This protocol provides a general workflow for assessing the in vivo efficacy of this compound in a murine cancer model.

  • Cell Culture and Tumor Implantation:

    • Culture the desired cancer cells (e.g., CT26 colorectal carcinoma) under standard conditions.

    • On Day 0, implant the tumor cells subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups.

  • Treatment Administration:

    • Prepare the this compound formulation and the corresponding vehicle control as described in Protocol 1.

    • Administer this compound or vehicle control to the respective groups according to the planned dosing regimen (e.g., 0.2 mg/kg, i.p., daily).

  • Endpoint Analysis:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be further processed for downstream analysis, such as flow cytometry to analyze immune cell infiltration or immunohistochemistry.

Visualizations

Irg1_Signaling_Pathway Irg1/Itaconate Signaling Pathway cluster_krebs Mitochondrion (Krebs Cycle) cluster_cytosol Cytosol cis-Aconitate cis-Aconitate SDH Succinate Dehydrogenase (SDH) Irg1 Irg1 (ACOD1) cis-Aconitate->Irg1 substrate Succinate Succinate Itaconate Itaconate Irg1->Itaconate produces Itaconate->SDH inhibits Keap1_Nrf2 Keap1 Nrf2 Itaconate->Keap1_Nrf2 inhibits Keap1 JAK1 JAK1 Itaconate->JAK1 inhibits Irg1_IN_1 This compound Irg1_IN_1->Irg1 Nrf2_nucleus Nrf2 (nucleus) Keap1_Nrf2->Nrf2_nucleus Nrf2 release Antioxidant_Genes Antioxidant Gene Expression Nrf2_nucleus->Antioxidant_Genes STAT_P STAT Phosphorylation JAK1->STAT_P

Caption: Simplified signaling pathway of Irg1/Itaconate and the inhibitory action of this compound.

Experimental_Workflow In Vivo Efficacy Experimental Workflow Tumor_Implantation 1. Tumor Cell Implantation Tumor_Growth 2. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 3. Randomization Tumor_Growth->Randomization Treatment 4. Treatment (this compound or Vehicle) Randomization->Treatment Endpoint 5. Endpoint Analysis (Tumor size, weight, etc.) Treatment->Endpoint

Caption: General experimental workflow for an in vivo efficacy study of this compound.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Variability High_Variability High In Vivo Variability Observed Check_Formulation Check Formulation Consistency? High_Variability->Check_Formulation Review_Model Review Animal Model Characteristics? Check_Formulation->Review_Model Yes Solution_Formulation Standardize formulation prep. Use validated protocols. Check_Formulation->Solution_Formulation No Optimize_Dosing Optimize Dosing Regimen? Review_Model->Optimize_Dosing Yes Solution_Model Characterize tumor immune infiltrate. Select appropriate model. Review_Model->Solution_Model No Solution_Dosing Conduct dose-response study. Optimize_Dosing->Solution_Dosing No

Caption: A logical workflow for troubleshooting variability in in vivo experiments with this compound.

References

best practices for storing and handling Irg1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Irg1-IN-1, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems that may arise when working with this compound.

Issue 1: Inconsistent or No Compound Activity in Experiments

If you observe a lack of expected biological effect or high variability in your results, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Compound Degradation - Ensure the stock solution has not exceeded its recommended storage time and temperature.[1][2] - Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon preparation.[1][3] - Protect the compound from light.[1]
Incorrect Concentration - Verify the calculations used to prepare the stock and working solutions. - Ensure the compound was fully dissolved in the solvent. Gentle heating or sonication may be necessary.
Precipitation in Media - Check the final concentration of the solvent (e.g., DMSO) in your cell culture media and ensure it is not at a toxic level for your cells. - Visually inspect the media for any signs of precipitation after adding this compound.
Off-Target Effects - Perform a dose-response curve to determine if the observed effect is consistent with the expected potency. - Use appropriate positive and negative controls in your experiment.

Logical Workflow for Troubleshooting Inconsistent Activity

G start Inconsistent/No Activity Observed check_storage Verify Storage Conditions (Temp, Duration, Light Exposure) start->check_storage check_prep Review Solution Preparation (Calculations, Dissolution) check_storage->check_prep Storage OK resolve_storage Prepare Fresh Stock Solution check_storage->resolve_storage Improper Storage check_precipitation Inspect for Precipitation in Working Solution check_prep->check_precipitation Prep OK resolve_prep Re-prepare Solution Carefully check_prep->resolve_prep Error Found check_controls Analyze Experimental Controls (Positive/Negative) check_precipitation->check_controls No Precipitate resolve_precipitation Optimize Solvent Concentration check_precipitation->resolve_precipitation Precipitate Observed resolve_controls Re-evaluate Experimental Design check_controls->resolve_controls Controls Failed

Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should solid this compound be stored? Solid this compound should be stored at 4°C, sealed, and protected from moisture and light.

Q2: What are the recommended storage conditions for this compound stock solutions? Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

Q3: Can I store my stock solution at 4°C? It is not recommended to store stock solutions at 4°C for extended periods. For short-term use, it is best to prepare fresh dilutions from a frozen stock.

Q4: My stock solution has changed color. What should I do? A color change can indicate chemical degradation. It is recommended to discard the solution and prepare a fresh stock from the solid compound.

Solubility and Preparation

Q5: What is the best solvent for preparing this compound stock solutions? DMSO is a suitable solvent for preparing stock solutions of this compound, with a solubility of 100 mg/mL (318.16 mM) with the aid of ultrasonic treatment.

Q6: I'm having trouble dissolving this compound. What can I do? If you encounter precipitation or phase separation, gentle heating and/or sonication can help with dissolution.

Q7: How should I prepare this compound for in vivo studies? Several formulations can be used for in vivo administration, achieving a solubility of at least 2.5 mg/mL. The solvents should be added sequentially:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

  • Protocol 3: 10% DMSO, 90% Corn Oil.

Experimental Use

Q8: What is the mechanism of action of this compound? this compound is an itaconic acid derivative that inhibits the activity of Immune-responsive gene 1 (IRG1). IRG1 is an enzyme that produces itaconic acid from the TCA cycle intermediate cis-aconitate.

Signaling Pathway of IRG1

G cluster_tca TCA Cycle cluster_effects Downstream Effects Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate IRG1 IRG1 (cis-aconitate decarboxylase) cis-Aconitate->IRG1 Substrate Itaconate Itaconic Acid IRG1->Itaconate Produces Immunomodulation Immunomodulation Itaconate->Immunomodulation Antimicrobial_Activity Antimicrobial_Activity Itaconate->Antimicrobial_Activity Irg1_IN_1 This compound Irg1_IN_1->IRG1 Inhibits

Caption: The inhibitory action of this compound on the IRG1 enzyme, preventing the production of itaconic acid.

Data Summary

Storage Conditions for this compound Solutions

Temperature Duration Notes
-80°C6 monthsSealed storage, away from moisture and light.
-20°C1 monthSealed storage, away from moisture and light.

In Vitro and In Vivo Concentrations

Application Cell Line / Animal Model Concentration / Dosage Observed Effect
In VitroHuman Monocyte-Derived Macrophages0.5 mM; 2 mMReduced production of itaconic acid and TNFα secretion.
In VitroC-IRG1-9 rat glioma cells0.5 mM; 1 mMInhibited cell proliferation.
In VitroTCR-activated hCD8+ T cells10 nMIncreased cell proliferation.
In VivoC57BL/6 mice with CT26 colorectal tumors0.2 mg/kg (i.p.)Increased survival and decreased intratumoral M-MDSCs.

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM)

  • Materials: this compound (Molecular Weight: 314.31), DMSO, sterile polypropylene tubes.

  • Procedure:

    • Weigh out the required amount of this compound powder. For 1 mg, you will need 318.16 µL of DMSO to make a 10 mM solution.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

2. General Protocol for Cell-Based Assays

This protocol provides a general framework. Specific parameters such as cell seeding density, treatment duration, and final this compound concentration should be optimized for your specific cell line and assay.

  • Materials: Cultured cells, appropriate cell culture medium, this compound stock solution, multi-well plates.

  • Procedure:

    • Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired treatment period.

    • At the end of the incubation, perform the desired downstream analysis (e.g., cell viability assay, protein extraction for western blot, RNA isolation for qPCR).

Experimental Workflow for a Cell-Based Assay

G start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prepare_solutions Prepare this compound Working Solutions and Vehicle Control adhere->prepare_solutions treat_cells Replace Medium and Treat Cells prepare_solutions->treat_cells incubate Incubate for a Defined Period treat_cells->incubate analyze Perform Downstream Analysis (e.g., Viability, Western Blot) incubate->analyze end End analyze->end

Caption: A standard workflow for conducting a cell-based assay using this compound.

References

how to normalize data from Irg1-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing data from experiments involving the IRG1 inhibitor, Irg1-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Immunoresponsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1).[1][2][3] The primary function of the IRG1 enzyme is to catalyze the decarboxylation of cis-aconitate, a key intermediate in the Krebs cycle, to produce itaconate.[2][4] Itaconate is an immunomodulatory metabolite that plays a significant role in inflammation. By inhibiting IRG1, this compound effectively reduces the production of itaconate, thereby allowing for the study of the role of this metabolic pathway in various physiological and pathological processes.

Q2: I am using this compound to treat cells and want to measure the resulting decrease in itaconate levels by LC-MS. How should I normalize my data?

Normalizing Liquid Chromatography-Mass Spectrometry (LC-MS) data is crucial for correcting non-biological variations, such as differences in sample loading or instrument sensitivity over time. For quantifying itaconate levels in cell lysates or supernatants after treatment with this compound, several normalization strategies can be employed.

Recommended Normalization Strategies for LC-MS Data:

Normalization MethodDescriptionAdvantagesConsiderations
Internal Standard (IS) A known amount of a stable, isotopically-labeled itaconate is added to each sample prior to extraction and analysis. The signal of the endogenous itaconate is then divided by the signal of the IS.Corrects for sample-to-sample variation in extraction efficiency and instrument response.Requires a suitable internal standard that is not naturally present in the samples and has similar ionization properties to itaconate.
Total Ion Count (TIC) / Sum Normalization The intensity of the itaconate peak is divided by the sum of the intensities of all detected peaks in that sample.Simple to implement and can correct for variations in sample amount.Assumes that the majority of metabolites do not change between samples, which may not be true in all experimental conditions.
Median Normalization The intensity of the itaconate peak is divided by the median intensity of all identified metabolite peaks within a sample.More robust to outliers compared to TIC/Sum normalization.Similar to TIC normalization, it assumes that most metabolite levels are stable across samples.
Normalization to Cell Number or Protein Content The measured itaconate concentration is divided by the cell count or total protein concentration of the corresponding sample.Directly accounts for differences in cell number or sample biomass.Requires an additional assay to determine cell number (e.g., hemocytometer) or total protein (e.g., BCA assay).

Experimental Protocol: Quantification of Itaconate by LC-MS/MS

This protocol provides a general framework for the quantification of itaconate in cell culture supernatants or cell lysates.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time.

    • For supernatant analysis, collect the cell culture medium.

    • For cell lysate analysis, wash cells with ice-cold PBS, and then lyse the cells using a suitable method (e.g., methanol-water extraction).

    • Add an internal standard (e.g., 13C-labeled itaconate) to each sample.

    • Centrifuge the samples to pellet any debris and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separate metabolites on a suitable column (e.g., a C18 reversed-phase column).

    • Use an appropriate mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Set the mass spectrometer to monitor for the specific mass-to-charge (m/z) transitions of itaconate and the internal standard.

  • Data Normalization and Analysis:

    • Integrate the peak areas for itaconate and the internal standard in each sample.

    • Calculate the ratio of the itaconate peak area to the internal standard peak area.

    • Generate a standard curve using known concentrations of itaconate to determine the absolute concentration in the samples.

    • Further normalize the data to cell number or total protein concentration if desired.

Q3: How do I normalize data from cell viability assays (e.g., MTT, MTS) when treating cells with this compound?

Cell viability assays are often used to assess the cytotoxic effects of a compound or to ensure that observed effects are not due to cell death. When using this compound, it is important to distinguish between a specific effect on a biological process and a general effect on cell viability.

Normalization Procedure for Cell Viability Assays:

  • Include Proper Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This serves as your 100% viability control.

    • Blank Control: Wells containing only cell culture medium without cells. This is for background subtraction.

    • Positive Control (Optional): A compound known to induce cell death.

  • Calculation of Percent Viability:

    • Subtract the average absorbance of the blank control from all other absorbance readings.

    • Normalize the data to the vehicle control by dividing the corrected absorbance of each treated well by the average corrected absorbance of the vehicle control wells.

    • Express the results as a percentage of the vehicle control.

Formula: % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100

Data Presentation:

TreatmentConcentration (µM)Average AbsorbanceCorrected Absorbance% Viability
Vehicle (DMSO)01.251.20100%
This compound11.221.1797.5%
This compound101.181.1394.2%
This compound1001.151.1091.7%
BlankN/A0.05N/AN/A

If this compound is found to inhibit cell proliferation, normalizing to the initial cell seeding density or total protein at the end of the experiment can provide a more accurate measure of viability per cell.

Q4: What is the best way to normalize ELISA data for cytokine measurements (e.g., TNF-α) after this compound treatment?

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the concentration of secreted cytokines, such as TNF-α, in cell culture supernatants. Proper normalization is essential for accurate and reproducible results.

Normalization Strategies for ELISA Data:

Normalization MethodDescriptionBest For
Standard Curve A standard curve is generated using known concentrations of the cytokine. The absorbance values of the unknown samples are then used to calculate their concentrations based on this curve.Absolute quantification of the cytokine concentration (e.g., pg/mL).
Normalization to a Control Sample A common control sample is included on every plate. The results for all other samples are then expressed as a ratio or fold change relative to this control.Comparing results across multiple plates and experiments to reduce inter-assay variability.
Normalization to Cell Number or Total Protein The calculated cytokine concentration is divided by the number of cells or the total protein content of the cell lysate from which the supernatant was collected.Accounting for differences in cell number between wells, which can affect the total amount of secreted cytokine.

General ELISA Protocol and Data Normalization:

  • Perform the ELISA: Follow the manufacturer's protocol for the specific ELISA kit being used. This typically involves coating the plate with a capture antibody, adding standards and samples, adding a detection antibody, and then a substrate for color development.

  • Generate a Standard Curve: Create a standard curve by plotting the absorbance values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit for the best accuracy.

  • Calculate Sample Concentrations: Determine the concentration of the cytokine in your samples by interpolating their absorbance values from the standard curve.

  • Normalize the Data:

    • If samples were diluted, multiply the calculated concentration by the dilution factor.

    • To compare across plates, you can normalize to a common control sample.

    • For a more refined analysis, normalize the cytokine concentration to the cell number or total protein content of the corresponding wells.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Cellular Assays

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding treatment This compound or Vehicle Control cell_seeding->treatment lcms LC-MS for Itaconate treatment->lcms elisa ELISA for Cytokines treatment->elisa viability Cell Viability (MTT/MTS) treatment->viability normalization Data Normalization lcms->normalization elisa->normalization viability->normalization quantification Quantification normalization->quantification

Caption: Workflow for cellular experiments using this compound.

Irg1 Signaling Pathway and Point of Inhibition

signaling_pathway cluster_krebs Krebs Cycle cluster_itaconate Itaconate Pathway Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase IRG1 IRG1 (ACOD1) Cis_Aconitate->IRG1 Itaconate Itaconate IRG1->Itaconate Inhibitor This compound Inhibitor->IRG1

Caption: Inhibition of the IRG1 enzyme by this compound.

References

Validation & Comparative

A Comparative Guide: Unraveling the Nuances of Irg1 Inhibition through Chemical and Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the immunometabolic regulator Immune-responsive gene 1 (Irg1), the choice between a chemical inhibitor like Irg1-IN-1 and a genetic knockout model is a critical experimental design decision. This guide provides an objective comparison of these two methodologies, summarizing key performance indicators, providing experimental context, and highlighting the distinct advantages and limitations of each approach.

Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is a key enzyme in immunometabolism.[1] It is highly expressed in macrophages and other immune cells upon inflammatory stimuli.[2] Irg1 catalyzes the decarboxylation of the Krebs cycle intermediate cis-aconitate to produce itaconate, a metabolite with significant antimicrobial and immunomodulatory functions.[2][3] Given its central role in linking cellular metabolism to immune responses, Irg1 has emerged as a promising therapeutic target for a range of diseases, including inflammatory disorders, infectious diseases, and cancer.[4]

This guide delves into the two primary methods for studying Irg1 function: the use of the chemical inhibitor this compound and the application of Irg1 knockout (Irg1-/-) genetic models. While both aim to ablate Irg1 function, they operate through fundamentally different mechanisms, each with its own set of experimental considerations.

At a Glance: this compound vs. Irg1 Knockout

FeatureThis compound (Chemical Inhibitor)Irg1 Knockout (Genetic Model)
Mechanism of Action Direct inhibition of Irg1 enzymatic activity.Complete and systemic abrogation of Irg1 gene expression.
Temporal Control Acute, reversible, and dose-dependent inhibition. Allows for temporal studies of Irg1 function.Permanent, constitutive loss of Irg1 function from the embryonic stage.
Specificity Potential for off-target effects, though presented as an itaconic acid derivative targeting Irg1.Highly specific to the Irg1 gene. Potential for developmental compensation.
In Vitro Applications Amenable to cell culture experiments to study acute effects of Irg1 inhibition.Requires generation of knockout cell lines or use of primary cells from knockout animals.
In Vivo Applications Systemic administration allows for studying the effects of acute Irg1 inhibition in whole organisms.Provides a model for studying the systemic and long-term consequences of Irg1 deficiency.
Key Advantage Temporal control and ease of use in a wide range of experimental systems.High specificity and suitability for studying chronic effects and developmental roles.
Key Disadvantage Potential for off-target effects and incomplete inhibition.Lack of temporal control and potential for compensatory mechanisms to arise during development.

Signaling and Experimental Workflows

To better visualize the concepts discussed, the following diagrams illustrate the Irg1 signaling pathway, the mechanisms of inhibition, and a generalized experimental workflow for comparing these methodologies.

cluster_0 Mitochondrion cluster_1 Cellular Effects TCA_Cycle TCA Cycle cis_Aconitate cis-Aconitate TCA_Cycle->cis_Aconitate Irg1 Irg1 (ACOD1) cis_Aconitate->Irg1 Itaconate Itaconate Irg1->Itaconate SDH_inhibition Succinate Dehydrogenase Inhibition Itaconate->SDH_inhibition Anti_inflammatory_effects Anti-inflammatory Effects Itaconate->Anti_inflammatory_effects Antimicrobial_effects Antimicrobial Effects Itaconate->Antimicrobial_effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->Irg1 Induces Expression

Figure 1: The Irg1-Itaconate Signaling Pathway.

cluster_0 This compound (Chemical Inhibition) cluster_1 Irg1 Knockout (Genetic Inhibition) Irg1_enzyme Irg1 Enzyme Itaconate Itaconate Irg1_enzyme->Itaconate Irg1_IN_1 This compound Irg1_IN_1->Irg1_enzyme Inhibits cis_Aconitate cis-Aconitate cis_Aconitate->Irg1_enzyme Irg1_gene Irg1 Gene No_Irg1_protein No Irg1 Protein Irg1_gene->No_Irg1_protein Transcription/Translation Blocked No_Itaconate No Itaconate No_Irg1_protein->No_Itaconate cis_Aconitate_ko cis-Aconitate cis_Aconitate_ko->No_Irg1_protein

Figure 2: Mechanisms of Irg1 Inhibition.

cluster_0 Treatment Groups cluster_1 Analysis Experimental_System Experimental System (e.g., Macrophages, Mice) Control Control (Vehicle/Wild-Type) Experimental_System->Control Irg1_IN_1 This compound Treatment Experimental_System->Irg1_IN_1 Irg1_KO Irg1 Knockout Experimental_System->Irg1_KO Metabolomics Metabolomics (Itaconate Levels) Control->Metabolomics Transcriptomics Transcriptomics (Gene Expression) Control->Transcriptomics Proteomics Proteomics (Protein Expression) Control->Proteomics Functional_Assays Functional Assays (e.g., Cytokine Production, Phagocytosis) Control->Functional_Assays Irg1_IN_1->Metabolomics Irg1_IN_1->Transcriptomics Irg1_IN_1->Proteomics Irg1_IN_1->Functional_Assays Irg1_KO->Metabolomics Irg1_KO->Transcriptomics Irg1_KO->Proteomics Irg1_KO->Functional_Assays Comparative_Analysis Comparative Analysis Metabolomics->Comparative_Analysis Transcriptomics->Comparative_Analysis Proteomics->Comparative_Analysis Functional_Assays->Comparative_Analysis

Figure 3: Experimental Workflow for Comparison.

Performance Comparison Based on Experimental Data

While direct head-to-head comparative studies are limited, we can synthesize data from separate studies to highlight the expected outcomes of each approach.

In Vitro Data Summary
ParameterThis compound Treatment (LPS-stimulated hMDMs)Irg1 Knockdown (siRNA in LPS-stimulated RAW264.7 cells)
Itaconate Production Reduced.60% decrease compared to control.
TNF-α Secretion Reduced.Not directly reported in the same study.
Cell Proliferation Inhibits C-IRG1-9 rat glioma cells; increases TCR-activated hCD8+ T cell proliferation.Not reported.
Gene Expression Not reported.80% decrease in Irg1 mRNA levels.
In Vivo Data Summary
ModelThis compound Treatment (0.2 mg/kg, i.p.)Irg1 Knockout
Cancer (CT26 colorectal tumor) Increased survival, decreased intratumoral M-MDSCs.Suppressed tumor growth (melanoma, colon, breast cancer), prolonged survival, increased tumor-infiltrating CD8+ T cells.
Airway Inflammation (HDM-challenged mice) Not reported.Increased eosinophilic airway inflammation, mucous cell metaplasia, and Th2 cytokine production.
Infection (M. tuberculosis) Not reported.Rapidly succumbed to infection with increased inflammation and pathology.

Experimental Protocols

Detailed, step-by-step protocols are crucial for reproducibility. Below are generalized protocols based on available information.

This compound In Vitro Protocol (Human Monocyte-Derived Macrophages)
  • Cell Culture: Culture human monocyte-derived macrophages (hMDMs) in appropriate media.

  • Stimulation: Stimulate cells with lipopolysaccharide (LPS) to induce Irg1 expression.

  • Inhibitor Treatment: Treat cells with this compound at concentrations of 0.5 mM to 2 mM. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate for a specified period (e.g., 24 hours).

  • Analysis: Harvest supernatant to measure cytokine levels (e.g., TNF-α) by ELISA. Harvest cell lysates for metabolomic analysis of itaconate levels by LC-MS.

This compound In Vivo Protocol (Mouse Tumor Model)
  • Animal Model: Utilize a syngeneic mouse tumor model, such as C57BL/6 mice with CT26 colorectal tumors.

  • Inhibitor Preparation: Prepare this compound for intraperitoneal (i.p.) injection.

  • Administration: Administer this compound at a dosage of 0.2 mg/kg via i.p. injection. A vehicle control group should be included.

  • Treatment Schedule: Continue treatment for a specified duration (e.g., 27 days).

  • Monitoring and Analysis: Monitor tumor growth and survival. At the experimental endpoint, tumors can be excised for analysis of immune cell infiltration by flow cytometry.

Irg1 Knockout Mouse Experiments (General)
  • Animal Breeding: Breed Irg1 heterozygous mice to generate Irg1-/- and wild-type (WT) littermate controls.

  • Genotyping: Confirm the genotype of all animals by PCR.

  • Experimental Model: Induce the disease model of interest (e.g., tumor implantation, allergen challenge, infection).

  • Monitoring: Monitor disease progression and relevant physiological parameters.

  • Tissue Collection and Analysis: At the experimental endpoint, collect tissues of interest (e.g., tumors, lungs, spleen) for analysis, including histology, flow cytometry for immune cell populations, and measurement of cytokine levels.

Logical Framework for Choosing a Model

The decision to use this compound versus an Irg1 knockout model should be guided by the specific research question.

cluster_0 Considerations cluster_1 Model Choice Research_Question Research Question Acute_vs_Chronic Acute vs. Chronic Effects? Research_Question->Acute_vs_Chronic Temporal_Control Is Temporal Control Needed? Research_Question->Temporal_Control Developmental_Role Investigating Developmental Role? Research_Question->Developmental_Role Off_Target_Concerns Concerned about Off-Target Effects? Research_Question->Off_Target_Concerns Choose_Inhibitor Choose this compound Acute_vs_Chronic->Choose_Inhibitor Acute Choose_Knockout Choose Irg1 Knockout Acute_vs_Chronic->Choose_Knockout Chronic Temporal_Control->Choose_Inhibitor Yes Temporal_Control->Choose_Knockout No Developmental_Role->Choose_Knockout Yes Off_Target_Concerns->Choose_Inhibitor Low Concern/Validated Specificity Off_Target_Concerns->Choose_Knockout High Concern

Figure 4: Logical Framework for Model Selection.

Conclusion

Both this compound and Irg1 knockout models are valuable tools for dissecting the role of Irg1 in health and disease. The choice of model is contingent on the specific scientific question being addressed. This compound offers the advantage of temporal control, making it ideal for studying the acute effects of Irg1 inhibition. However, the potential for off-target effects necessitates careful validation. Conversely, Irg1 knockout mice provide a highly specific model for investigating the long-term and developmental consequences of Irg1 deficiency, though the lack of temporal control and the possibility of compensatory mechanisms should be considered. For a comprehensive understanding of Irg1 biology, a combinatorial approach, where findings from one model are validated with the other, is the most robust strategy. As research in this field progresses, direct comparative studies will be invaluable in further elucidating the subtle yet significant differences between chemical and genetic inhibition of Irg1.

References

selectivity profile of Irg1-IN-1 against other metabolic enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of Irg1-IN-1, a known inhibitor of Immune-responsive gene 1 (Irg1). Due to the limited availability of direct enzymatic screening data against a broad panel of metabolic enzymes, this guide focuses on the functional selectivity of this compound. This is achieved by examining its on-target activity, the downstream metabolic consequences of Irg1 inhibition, and the known effects of itaconate, the product of the Irg1 enzyme, on other metabolic enzymes.

Introduction to this compound

This compound is a derivative of itaconic acid that effectively inhibits the activity of Immune-responsive gene 1 (Irg1), an enzyme that catalyzes the production of itaconate from cis-aconitate, a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] By reducing the levels of itaconate, this compound can modulate inflammatory responses and cellular metabolism, making it a valuable tool for research in cancer, inflammation, and autoimmune diseases.[2]

On-Target and Downstream Effects of this compound

The primary mechanism of action of this compound is the inhibition of Irg1, leading to a decrease in itaconate production.[2] This has several downstream consequences that indirectly define its selectivity within a biological system.

Table 1: Summary of Known Effects of this compound

Target/ProcessEffect of this compoundConcentrationCell/SystemReference
Irg1 ActivityInhibitionNot SpecifiedInferred[2]
Itaconic Acid ProductionReduction0.5 mM; 2 mMLPS-stimulated hMDMs
TNFα SecretionReduction0.5 mM; 2 mMLPS-stimulated hMDMs
C-IRG1-9 Rat Glioma Cell ProliferationInhibition0.5 mM; 1 mMC-IRG1-9 cells
TCR-activated hCD8+ T Cell ProliferationIncrease10 nMTCR-activated hCD8+ T cells
H3K4me3 LevelsDepletion10 µMTCR-activated hCD8+ T cells
Antitumor EffectIncreased survival, decreased M-MDSCs0.2 mg/kg (i.p.)C57BL/6 mice with CT26 tumors

Indirect Selectivity Profile: Modulation of Downstream Metabolic Enzymes

The selectivity of this compound can be further understood by examining the known targets of itaconate. By inhibiting Irg1, this compound effectively reduces the concentration of itaconate, thereby relieving the inhibition of these downstream enzymes.

Succinate Dehydrogenase (SDH)

Itaconate is a known endogenous inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the TCA cycle and the electron transport chain. Inhibition of SDH by itaconate leads to the accumulation of succinate, which has pro-inflammatory effects. Therefore, by reducing itaconate levels, this compound is expected to restore SDH activity.

Isocitrate Lyase (ICL)

Itaconic acid is an inhibitor of isocitrate lyase (ICL), a crucial enzyme in the glyoxylate shunt pathway, which is essential for the growth of certain bacteria, such as Mycobacterium tuberculosis and Salmonella enterica. The antimicrobial activity of macrophages is, in part, attributed to the production of itaconate which then inhibits bacterial ICL. Consequently, treatment with this compound would be expected to diminish this antimicrobial effect by reducing itaconate levels.

Table 2: Indirect Effect of this compound on Other Metabolic Enzymes via Itaconate Reduction

EnzymePathwayRole of ItaconateConsequence of this compound Treatment
Succinate Dehydrogenase (SDH)TCA Cycle, Electron Transport ChainInhibitionRelief of Inhibition, Decreased Succinate Accumulation
Isocitrate Lyase (ICL)Glyoxylate Shunt (in bacteria)InhibitionRelief of Inhibition, Potential Reduction in Antimicrobial Activity

Signaling Pathways and Experimental Workflows

The Irg1 Metabolic Pathway

The following diagram illustrates the central role of Irg1 in the production of itaconate and its subsequent impact on downstream metabolic pathways.

Irg1_Pathway Irg1 Metabolic Pathway cluster_tca TCA Cycle cluster_irg1 Irg1-Mediated Pathway cluster_downstream Downstream Effects of Itaconate Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Itaconate Itaconate cis-Aconitate->Itaconate Irg1 (ACOD1) alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate IDH Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Itaconate->Succinate Inhibits SDH Glyoxylate_Shunt Glyoxylate Shunt (Bacteria) Itaconate->Glyoxylate_Shunt Inhibits ICL Irg1_IN_1 Irg1_IN_1 Irg1_IN_1->Itaconate Inhibits Irg1

Caption: The Irg1 metabolic pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in a cellular context.

Experimental_Workflow Workflow for this compound Activity Assessment cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Macrophages Macrophages LPS_Stimulation LPS Stimulation Macrophages->LPS_Stimulation Irg1_IN_1_Treatment This compound Treatment LPS_Stimulation->Irg1_IN_1_Treatment Metabolomics Metabolomics (LC-MS/GC-MS) - Itaconate - Succinate Irg1_IN_1_Treatment->Metabolomics ELISA ELISA - TNFα Irg1_IN_1_Treatment->ELISA qPCR qPCR - Irg1 mRNA Irg1_IN_1_Treatment->qPCR Cell_Proliferation Cell Proliferation Assay Irg1_IN_1_Treatment->Cell_Proliferation

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Stimulation

Human monocyte-derived macrophages (hMDMs) or murine macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions. To induce Irg1 expression, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 10 ng/mL to 5 µg/mL for a period of 6 to 24 hours.

This compound Treatment

This compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. The inhibitor is then added to the cell culture medium at the desired final concentrations (e.g., 0.5 mM, 2 mM) concurrently with or after LPS stimulation.

Measurement of Itaconate and Other Metabolites

Intracellular metabolites are extracted from cell lysates. The levels of itaconate, succinate, and other TCA cycle intermediates are quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Cytokine Measurement

The concentration of secreted cytokines, such as TNFα, in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Gene Expression Analysis

Total RNA is isolated from cells, and reverse transcription is performed to generate cDNA. The relative expression levels of Irg1 mRNA are determined by quantitative real-time PCR (qPCR) using specific primers.

Cell Proliferation Assay

The effect of this compound on cell proliferation is assessed using standard methods, such as the MTT or MTS assay, which measure metabolic activity as an indicator of cell viability and proliferation.

In Vivo Antitumor Studies

C57BL/6 mice are subcutaneously inoculated with tumor cells (e.g., CT26 colorectal carcinoma). Once tumors are established, mice are treated with this compound (e.g., 0.2 mg/kg, intraperitoneal injection) or a vehicle control. Tumor growth and mouse survival are monitored over time. At the end of the study, tumors can be excised for analysis of immune cell infiltration, such as myeloid-derived suppressor cells (MDSCs), by flow cytometry.

Conclusion

While a direct, broad-panel selectivity profile for this compound against other metabolic enzymes is not currently available in the public domain, its functional selectivity can be inferred from its specific inhibition of Irg1 and the well-documented downstream metabolic consequences. This compound serves as a potent tool to probe the roles of the Irg1-itaconate axis in health and disease. Its ability to indirectly modulate the activity of enzymes like succinate dehydrogenase and isocitrate lyase through the depletion of itaconate highlights its targeted impact within the intricate network of cellular metabolism. Further studies are warranted to fully elucidate its off-target profile and to continue to explore its therapeutic potential.

References

Validating the Anti-Tumor Efficacy of Irg1-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Irg1-IN-1's anti-tumor effects against other alternative inhibitors of the Irg1/ACOD1-itaconate pathway. This document synthesizes available experimental data to aid in the evaluation and potential application of these compounds in cancer research.

The enzyme Immune-responsive gene 1 (Irg1), also known as Aconitate Decarboxylase 1 (ACOD1), and its metabolic product, itaconate, have emerged as significant players in the tumor microenvironment.[1][2][3] Overexpression of Irg1 in tumor-associated macrophages can lead to an immunosuppressive environment, hindering the body's natural anti-tumor response.[2][3] Consequently, the inhibition of Irg1 presents a promising therapeutic strategy for various cancers. This guide focuses on this compound, a novel small molecule inhibitor, and compares its activity with other known modulators of the Irg1 pathway.

Performance Comparison of Irg1/ACOD1 Inhibitors

The following tables summarize the available quantitative data on the anti-tumor effects of this compound and its alternatives.

Table 1: In Vitro Anti-Proliferative Activity of Irg1/ACOD1 Inhibitors

CompoundCancer Cell LineAssayEndpointResultCitation
This compound C-IRG1-9 (rat glioma)Cell ProliferationInhibition of ProliferationEffective at 0.5 mM and 1 mM
ERG344 C6 (rat glioblastoma)Itaconate SynthesisIC50~150 µM
Itaconate MCF-7 (ER-positive breast cancer)Colony FormationInhibition of Colony FormationSignificant reduction in colony numbers
Itaconate ZR-75-B (ER-positive breast cancer)Colony FormationInhibition of Colony FormationSignificant reduction in colony numbers
Itaconic Acid Hybrids MCF-7, HCT 116, H460, LN-229, Capan-1, DND-41, HL-60, K-562, Z-138Growth InhibitionGI500.7 - 8.6 µM for most active compounds
Citraconate HCT116 (colorectal cancer)Cell Proliferation (CCK-8)Increased ProliferationSignificantly promotes proliferation
Citraconate MC38 (colorectal cancer)Cell Proliferation (CCK-8)Increased ProliferationSignificantly promotes proliferation

Table 2: In Vivo Anti-Tumor Efficacy of Irg1/ACOD1 Inhibitors

CompoundAnimal ModelTumor TypeDosage and AdministrationKey FindingsCitation
This compound C57BL/6 miceCT26 colorectal tumor0.2 mg/kg, i.p., for 27 daysIncreased survival, decreased intratumoral M-MDSCs
ERG344 Syngeneic mouse modelCT26 colon cancer0.2 mg/kg i.p. or 0.3 mg/kg p.o. dailySuppressed tumor growth, increased survival probability
ERG344 Syngeneic mouse modelCT26 colon cancer3 mg/kg i.p.~17% complete tumor regression
Irg1 Deficiency Syngeneic mouse modelsB16-F10 (melanoma), MC38 (colon cancer), E0771 (breast cancer)Genetic knockoutSignificantly suppressed tumor growth

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Irg1_Signaling_Pathway Irg1/ACOD1 Signaling Pathway in the Tumor Microenvironment cluster_macrophage Tumor-Associated Macrophage (TAM) cluster_extracellular Extracellular Space cluster_tcell T Cell TCA TCA Cycle cis_Aconitate cis-Aconitate TCA->cis_Aconitate Irg1 Irg1/ACOD1 cis_Aconitate->Irg1 Itaconate_intra Intracellular Itaconate Irg1->Itaconate_intra Itaconate_extra Secreted Itaconate Itaconate_intra->Itaconate_extra T_Cell_Function T Cell Proliferation & Function Itaconate_extra->T_Cell_Function Inhibits Immunosuppression Immunosuppression Itaconate_extra->Immunosuppression Irg1_IN_1 This compound Irg1_IN_1->Irg1 Inhibits

Caption: Irg1/ACOD1 pathway in the tumor microenvironment and the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for Validating Anti-Tumor Effects start Cancer Cell Lines treatment Treatment with This compound or Alternative start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end Conclusion on Anti-Tumor Effects data_analysis->end

References

Measuring Target Engagement of Irg1-IN-1 in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Accurately determining if a drug candidate binds to its intended target within a living cell is a critical step in drug discovery. This guide provides a comparative overview of methodologies to measure the target engagement of Irg1-IN-1, a known inhibitor of Immunoresponsive gene 1 (Irg1), also known as Aconitate Decarboxylase 1 (ACOD1). We will explore both direct and indirect approaches, offering detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in selecting the most suitable assay for your research needs.

Introduction to Irg1 and this compound

Irg1 is a mitochondrial enzyme that plays a key role in immunometabolism by catalyzing the decarboxylation of the tricarboxylic acid (TCA) cycle intermediate cis-aconitate to produce itaconate.[1][2][3] Itaconate has emerged as a crucial immunomodulatory metabolite with anti-inflammatory and antimicrobial properties.[4][5] this compound is a small molecule inhibitor designed to block the enzymatic activity of Irg1, thereby reducing itaconate production. Verifying that this compound engages with Irg1 in live cells is paramount to understanding its mechanism of action and therapeutic potential.

Signaling Pathway of Irg1

The expression of Irg1 is induced by various inflammatory stimuli, such as lipopolysaccharide (LPS), which activates signaling pathways leading to the production of itaconate. This metabolic shift has downstream effects on cellular processes, including the modulation of inflammatory responses.

Irg1_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mito Mitochondrion LPS LPS Signaling_Pathways Signaling Pathways (e.g., NF-κB) LPS->Signaling_Pathways TCA_Cycle TCA Cycle cis_Aconitate cis-Aconitate TCA_Cycle->cis_Aconitate produces Irg1 Irg1 (ACOD1) cis_Aconitate->Irg1 substrate Itaconate Itaconate Irg1->Itaconate catalyzes Immunomodulation Immunomodulatory Effects Itaconate->Immunomodulation Irg1_IN_1 This compound Irg1_IN_1->Irg1 inhibits Irg1_Expression Irg1 Gene Expression Signaling_Pathways->Irg1_Expression Irg1_Expression->Irg1

Caption: Signaling pathway of Irg1 activation and inhibition by this compound.

Comparison of Target Engagement Methods

We will compare three key methods for assessing this compound target engagement in live cells: two direct binding assays (Cellular Thermal Shift Assay and NanoBRET Assay) and one indirect functional assay (Itaconic Acid Quantification).

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET AssayItaconic Acid Quantification (LC-MS/MS)
Principle Ligand binding stabilizes the target protein against thermal denaturation.Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.Measures the downstream product of the target enzyme's activity.
Assay Type Direct BindingDirect BindingIndirect (Functional)
Labeling Requirement Label-free for the compound. Requires a specific antibody for detection.Requires genetic tagging of the target (e.g., NanoLuc) and a fluorescently labeled tracer.Label-free.
Throughput Low to medium, can be adapted for higher throughput.High-throughput compatible.Medium to high-throughput with appropriate automation.
Quantitative Data EC50 (cellular potency), ΔTagg (thermal shift).IC50 (cellular affinity), Residence Time.IC50 (functional inhibition).
Key Advantage Measures engagement with the endogenous or overexpressed protein in a physiological context without modifying the compound.Highly sensitive and quantitative, provides real-time binding kinetics in live cells.Directly measures the functional consequence of target engagement.
Key Disadvantage Some protein-ligand interactions may not result in a significant thermal shift. Irg1 is a mitochondrial protein which may require modified protocols.Requires significant upfront development of a specific fluorescent tracer and genetic modification of cells.Indirect; inhibition of itaconate could be due to off-target effects.

Experimental Protocols and Data

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the protein.

CETSA_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Compound_Treatment 2. Treat with this compound (or vehicle) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis (Freeze-thaw) Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble/aggregated) Cell_Lysis->Centrifugation Supernatant_Collection 6. Collect Supernatant (Soluble proteins) Centrifugation->Supernatant_Collection Western_Blot 7. Western Blot (Detect soluble Irg1) Supernatant_Collection->Western_Blot Data_Analysis 8. Data Analysis (Melting curve, EC50) Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture: Culture a relevant cell line (e.g., HEK293T overexpressing Irg1, or macrophage cell lines like RAW 264.7) to 80-90% confluency.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Challenge: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a room temperature water bath.

  • Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble protein fraction. Determine protein concentration using a BCA assay and normalize all samples.

  • Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Irg1. Use an appropriate secondary antibody and detect the signal.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble Irg1 against the temperature to generate a melting curve. A shift in the melting temperature (ΔTagg) in the presence of this compound indicates target engagement. For dose-response analysis, heat all samples at a single optimized temperature (e.g., the Tagg of the vehicle-treated group) and plot the soluble Irg1 fraction against the log of the inhibitor concentration to determine the cellular EC50.

ParameterVehicle (DMSO)This compound (10 µM)
Melting Temperature (Tagg) 52°C58°C
Thermal Shift (ΔTagg) -+6°C
Cellular EC50 -1.5 µM
Method 2: NanoBRET Assay (A Prospective Approach)

The NanoBRET assay is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It requires the development of a specific fluorescent tracer for Irg1.

NanoBRET_Workflow Cell_Transfection 1. Transfect Cells (Irg1-NanoLuc fusion) Tracer_Addition 2. Add Fluorescent Tracer Cell_Transfection->Tracer_Addition Inhibitor_Titration 3. Add this compound (Competitor) Tracer_Addition->Inhibitor_Titration BRET_Measurement 4. Measure BRET Signal Inhibitor_Titration->BRET_Measurement Data_Analysis 5. Data Analysis (IC50) BRET_Measurement->Data_Analysis

Caption: Workflow for a NanoBRET Target Engagement Assay.

  • Reagent Development:

    • Irg1-NanoLuc Fusion Construct: Clone the Irg1 gene into a vector containing NanoLuciferase (NLuc). The crystal structure of mouse Irg1 (PDB ID: 7BR9) can inform the optimal location for the NLuc tag to avoid disrupting protein function.

    • Fluorescent Tracer: Synthesize a fluorescent tracer by conjugating a cell-permeable fluorophore (e.g., NanoBRET 590 dye) to a known Irg1 ligand. If this compound has a suitable functional group, it could be modified to create a tracer.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with the Irg1-NLuc expression vector.

  • Assay Setup: Plate the transfected cells in a 96- or 384-well plate. Add the fluorescent tracer at a predetermined optimal concentration.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • BRET Measurement: Add the NanoLuc substrate (e.g., furimazine) and measure the donor (NLuc) and acceptor (tracer) emissions using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50.

ParameterValue
Tracer EC50 100 nM
This compound Cellular IC50 500 nM
Method 3: Itaconic Acid Quantification by LC-MS/MS

This indirect method measures the functional outcome of Irg1 inhibition by quantifying the intracellular concentration of its product, itaconic acid.

LCMS_Workflow Cell_Treatment 1. Treat Macrophages with this compound & LPS Metabolite_Extraction 2. Metabolite Extraction (e.g., with Methanol) Cell_Treatment->Metabolite_Extraction Sample_Prep 3. Sample Preparation (Centrifugation, Derivatization if needed) Metabolite_Extraction->Sample_Prep LC_MS_MS 4. LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis 5. Data Analysis (Quantification, IC50) LC_MS_MS->Data_Analysis

Caption: Workflow for quantifying intracellular itaconic acid by LC-MS/MS.

  • Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) and stimulate with LPS (e.g., 100 ng/mL) to induce Irg1 expression. Concurrently, treat the cells with a dose range of this compound or vehicle for a specified time (e.g., 24 hours).

  • Metabolite Extraction: Wash the cells with ice-cold PBS. Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80% methanol. Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the extracts to pellet cell debris. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate itaconic acid from other metabolites using liquid chromatography (e.g., reversed-phase or HILIC). Quantify itaconic acid using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled itaconic acid as an internal standard for accurate quantification.

  • Data Analysis: Generate a standard curve using known concentrations of itaconic acid. Quantify the amount of itaconic acid in the cell extracts. Plot the percentage of itaconic acid production (relative to the LPS-stimulated, vehicle-treated control) against the log of the this compound concentration to determine the functional IC50.

This compound ConcentrationItaconic Acid Production (% of Control)
0 µM (Vehicle)100%
0.1 µM85%
1 µM55%
10 µM15%
100 µM5%
Functional IC50 ~1.2 µM

Conclusion

The choice of method to measure this compound target engagement depends on the specific research question, available resources, and the stage of drug development.

  • CETSA offers a robust, label-free approach to confirm direct binding in a cellular context and is well-suited for target validation.

  • A NanoBRET assay , once developed, provides a highly sensitive and high-throughput method for quantifying binding affinity and kinetics, ideal for lead optimization.

  • Itaconic acid quantification by LC-MS/MS is a powerful indirect method that confirms the functional consequence of this compound binding and is essential for linking target engagement to cellular activity.

For a comprehensive understanding of this compound's mechanism of action, a combination of a direct binding assay (like CETSA) and the indirect functional assay (itaconic acid quantification) is recommended. This dual approach provides strong evidence of target engagement and its functional impact in live cells.

References

Validating the Purity and Identity of Commercially Sourced Irg1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the quality of chemical reagents is paramount. This guide provides a framework for validating the purity and identity of commercially sourced Irg1-IN-1, a key inhibitor of Immunoresponsive gene 1 (Irg1). We offer a comparative analysis with an alternative inhibitor and detail the necessary experimental protocols for comprehensive validation.

This compound is a derivative of itaconic acid that functions by inhibiting the activity of Irg1, an enzyme that catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate.[1][2] By blocking Irg1, this compound modulates immune responses, making it a valuable tool for research in cancer, inflammation, and autoimmune diseases.[1][2] Given its significance, verifying the integrity of commercially available this compound is a critical first step in any experimental workflow.

Comparative Analysis of Irg1 Inhibitors

InhibitorPurity (Claimed)Available Validation DataMechanism of Action
This compound 99.82%H-NMR, RP-HPLC, MSItaconic acid derivative, inhibits Irg1 activity
Citraconate N/A (Natural Product)In vitro enzyme kineticsCompetitive inhibitor of ACOD1

Experimental Protocols for Validation

A multi-pronged approach utilizing various analytical techniques is recommended to rigorously validate the purity and identity of commercially sourced this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound sample by separating it from any potential impurities.

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable for small organic molecules.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point. A typical gradient could be: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound, but a standard wavelength like 254 nm can be used for initial screening.

    • Injection Volume: 5-10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The formula is: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound.

Protocol:

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: Use the same chromatographic conditions as for the HPLC purity analysis.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The choice depends on the chemical nature of this compound.

    • Mass Range: Scan a mass range that includes the expected molecular weight of this compound (314.31 g/mol ).

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Objective: To identify the characteristic functional groups present in the this compound molecule, providing a molecular fingerprint.

Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the this compound sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound if available, or analyze the characteristic absorption bands corresponding to its functional groups (e.g., C=O, C=C, C-F, O-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire both ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm that they are consistent with the known structure of this compound.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the Irg1 signaling pathway and the experimental workflow for validating this compound.

Irg1_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Macrophage LPS/Pathogens LPS/Pathogens TLR4 TLR4 LPS/Pathogens->TLR4 binds NF-kB_Pathway NF-κB Pathway TLR4->NF-kB_Pathway activates Irg1_Gene_Expression Irg1 Gene Expression NF-kB_Pathway->Irg1_Gene_Expression induces Irg1_Protein Irg1 (ACOD1) Irg1_Gene_Expression->Irg1_Protein translates to Itaconate Itaconate TCA_Cycle TCA Cycle cis-Aconitate cis-Aconitate TCA_Cycle->cis-Aconitate produces cis-Aconitate->Itaconate catalyzes Immunomodulation Immunomodulatory Effects Itaconate->Immunomodulation Irg1_IN_1 This compound Irg1_IN_1->Irg1_Protein inhibits

Caption: Irg1 signaling pathway and the inhibitory action of this compound.

Irg1_IN_1_Validation_Workflow cluster_validation Validation Experiments Commercial_Irg1_IN_1 Commercially Sourced This compound HPLC HPLC Commercial_Irg1_IN_1->HPLC LCMS LC-MS Commercial_Irg1_IN_1->LCMS FTIR FTIR Commercial_Irg1_IN_1->FTIR NMR NMR Commercial_Irg1_IN_1->NMR Purity_Assessment Purity > 95%? HPLC->Purity_Assessment Identity_Confirmation Correct MW & Structure? LCMS->Identity_Confirmation FTIR->Identity_Confirmation NMR->Identity_Confirmation Proceed_with_Research Proceed with Research Purity_Assessment->Proceed_with_Research Yes Contact_Supplier_or_Purify Contact Supplier or Purify Purity_Assessment->Contact_Supplier_or_Purify No Identity_Confirmation->Proceed_with_Research Yes Identity_Confirmation->Contact_Supplier_or_Purify No

Caption: Experimental workflow for validating commercially sourced this compound.

References

Assessing the Impact of Irg1-IN-1 on Global Metabolomics Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Irg1-IN-1, a potent inhibitor of Immune-responsive gene 1 (Irg1), with other methods of modulating cellular itaconate levels. We will delve into its impact on the global metabolomics profile, supported by experimental data and detailed protocols. This document aims to be an objective resource for researchers considering this compound for their studies in immunology, metabolism, and drug discovery.

Introduction to Irg1 and Itaconate Metabolism

Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is a crucial enzyme in the metabolic reprogramming of immune cells, particularly macrophages, during inflammation.[1] Irg1 catalyzes the decarboxylation of the tricarboxylic acid (TCA) cycle intermediate cis-aconitate to produce itaconate.[1] Itaconate, a dicarboxylic acid, has emerged as a key immunomodulatory metabolite with both anti-inflammatory and antimicrobial properties.[1] The modulation of itaconate levels through the inhibition of Irg1 presents a promising therapeutic strategy for a range of diseases, including inflammatory disorders and cancer.[2][3]

This compound: A Specific Inhibitor of Itaconate Synthesis

This compound is a novel small molecule inhibitor designed to specifically target the enzymatic activity of Irg1, thereby blocking the production of itaconate. Its chemical formula is C18H15FO4, and its IUPAC name is 2-((4-fluorophenyl)methylene)-3-phenylsuccinic acid.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Impact of this compound on Global Metabolomics

The primary and most direct impact of this compound on the cellular metabolome is the significant reduction of itaconic acid. Experimental data from the patent for this compound demonstrates its efficacy in inhibiting itaconate production in human monocyte-derived macrophages (hMDMs) stimulated with lipopolysaccharide (LPS).

Table 1: Effect of this compound on Itaconic Acid Production in LPS-Stimulated hMDMs
TreatmentConcentration (mM)Itaconic Acid Production (Relative to Control)
Control (LPS only)-100%
This compound0.5Reduced
This compound2Significantly Reduced

Data is qualitatively derived from the description of FIG. 1 in patent US20210261495A1. Quantitative values were not explicitly provided in the available text.

Inhibition of itaconate production has profound downstream effects on cellular metabolism, particularly on the TCA cycle. Itaconate is a known inhibitor of the enzyme succinate dehydrogenase (SDH), which converts succinate to fumarate. Therefore, treatment with this compound is expected to prevent the accumulation of succinate that is typically observed in activated macrophages.

Signaling Pathway of Irg1-Mediated Itaconate Production

The production of itaconate is intricately linked to the central carbon metabolism and inflammatory signaling pathways. The following diagram illustrates the position of Irg1 in the metabolic network.

Irg1_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_Irg1 Itaconate Synthesis Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Irg1 Irg1 (ACOD1) cis-Aconitate->Irg1 a_Ketoglutarate a_Ketoglutarate Isocitrate->a_Ketoglutarate Succinyl_CoA Succinyl_CoA a_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Itaconate Itaconate Irg1->Itaconate Itaconate->SDH Inhibition Irg1_IN_1 This compound Irg1_IN_1->Irg1 Inhibition SDH->Fumarate Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_extraction 2. Metabolite Extraction cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Analysis A Seed macrophages (e.g., hMDMs or RAW 264.7) B Stimulate with LPS (e.g., 100 ng/mL) A->B C Treat with this compound (e.g., 0.5-2 mM) and/or Vehicle Control B->C D Quench metabolism (e.g., cold methanol) C->D E Lyse cells and extract metabolites D->E F Liquid Chromatography Separation E->F G Tandem Mass Spectrometry Detection F->G H Peak Integration and Quantification G->H I Statistical Analysis (e.g., t-test, PCA) H->I J Pathway Analysis I->J

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Irg1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information based on general best practices for the disposal of novel small molecule inhibitors. As a specific Safety Data Sheet (SDS) for Irg1-IN-1 is not publicly available, researchers must consult the manufacturer-provided SDS and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.

This compound is an itaconic acid derivative utilized in research to inhibit the activity of Immune-responsive gene 1 (IRG1).[1][2] Proper handling and disposal are critical to ensure laboratory safety and environmental protection. The fundamental principle is to treat this compound and any materials contaminated with it as hazardous chemical waste.[3][4]

Key Compound Information

A summary of the pertinent data for this compound is presented below.

PropertyValueSource
CAS Number 2407652-42-8[5]
Molecular Formula C₁₈H₁₅FO₄
Molecular Weight 314.31 g/mol
Appearance SolidN/A
Solubility Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in aqueous buffers.
Storage Store powder at -20°C. Store solutions at -80°C.
Experimental Protocol: Preparation of Stock Solutions

This protocol outlines the preparation of stock solutions, a common procedure before experimental use.

  • Preparation: In a chemical fume hood, weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle sonication may be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -80°C.

Step-by-Step Disposal Procedure for this compound

The following procedure provides a step-by-step guide for the safe disposal of this compound and associated waste materials.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (powder, solution, or waste), ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • Safety goggles

  • A lab coat

  • Chemically resistant gloves (e.g., nitrile)

Step 2: Waste Segregation

Proper segregation of waste is crucial. Do not mix this compound waste with non-hazardous laboratory trash.

  • Solid Waste:

    • Place any unused or expired this compound powder into a designated hazardous solid waste container.

    • Collect all materials grossly contaminated with this compound, such as weigh boats, contaminated gloves, and bench paper, in the same container.

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., unused stock solutions, experimental media) in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

    • If organic solvents like DMSO or ethanol were used, the waste must be collected in a container designated for flammable organic waste.

  • Sharps Waste:

    • Dispose of any sharps contaminated with this compound (e.g., pipette tips, needles) in a designated, puncture-resistant sharps container for hazardous chemical waste.

Step 3: Labeling of Waste Containers

Properly label all waste containers to ensure safe handling and disposal by EHS personnel.

  • Clearly write "Hazardous Waste" on the container.

  • List the full chemical names of all contents, including "this compound" and any solvents (e.g., DMSO, Ethanol, Saline).

  • Indicate the approximate concentrations or amounts of each chemical.

Step 4: Storage of Waste

Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.

Step 5: Arranging for Waste Disposal

Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound waste down the drain or in the regular trash.

Step 6: Empty Container Disposal

A container that held this compound is generally not considered "empty" until it has been properly rinsed.

  • The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous liquid waste.

  • After a thorough triple rinsing, deface or remove the original label.

  • Dispose of the rinsed container according to your institution's guidelines for non-hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.

G cluster_prep Waste Generation cluster_collect Waste Collection & Segregation cluster_process Final Disposal Protocol A Unused this compound Powder E Hazardous Solid Waste Container A->E B Contaminated Labware (Gloves, Tubes, Bench Paper) B->E C This compound Solutions (DMSO, Media, Buffers) F Hazardous Liquid Waste Container (Flammable if applicable) C->F D Contaminated Sharps (Pipette Tips, Needles) G Hazardous Sharps Container D->G H Clearly Label All Waste Containers E->H F->H G->H I Store in Designated Secure Area H->I J Contact EHS for Waste Pickup I->J K EHS/Contractor Disposal J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Irg1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of Irg1-IN-1 (CAS No. 2407652-42-8). Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize risks associated with the handling of this research chemical.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecific Requirements
Eye/Face Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Wear a lab coat, long-sleeved shirt, and long pants. Ensure no skin is exposed.
Respiratory Protection Use a NIOSH-approved respirator or work in a well-ventilated area, preferably a fume hood.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling
  • Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered. A safety shower and eyewash station should be readily accessible.

  • Dispensing : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Solution Preparation : When preparing solutions, add the solvent to the compound slowly. For dissolving in DMSO, ultrasonic agitation may be necessary.

  • Avoidance of Contamination : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.

  • Hygiene : After handling, wash hands thoroughly with soap and water. Remove and wash contaminated clothing before reuse.

Storage

This compound requires specific storage conditions to maintain its stability.

FormStorage TemperatureDurationStorage Conditions
Solid 4°CAs specified by the supplierSealed container, protected from moisture and light.
In solvent -20°C1 monthSealed container, protected from moisture and light.
-80°C6 monthsSealed container, protected from moisture and light.

Emergency and Disposal Plan

A clear plan for emergencies and proper disposal is essential for safe laboratory operations.

Emergency Procedures: First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
  • Evacuate : Immediately evacuate personnel from the spill area.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Wear appropriate PPE. For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination : Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This product should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Experimental Protocols

Detailed experimental protocols for the use of this compound can be found in the product data sheets provided by suppliers such as MedChem Express. These protocols typically include information on preparing stock solutions and in-vitro/in-vivo experimental procedures.

Visual Workflow for Safe Handling and Emergency Response

G Safe Handling and Emergency Workflow for this compound cluster_handling Safe Handling Protocol cluster_emergency Emergency Response cluster_disposal Disposal prep 1. Preparation: - Don PPE - Prepare Workspace handle 2. Handling: - Use Fume Hood - Avoid Dust/Aerosols prep->handle hygiene 3. Post-Handling: - Wash Hands - Clean Workspace handle->hygiene disposal_node Dispose as Hazardous Waste (Follow Regulations) hygiene->disposal_node exposure Exposure Event first_aid Administer First Aid (See Table) exposure->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention medical_attention->disposal_node spill Accidental Spill contain Contain Spill - Evacuate & Ventilate - Wear PPE spill->contain dispose_waste Dispose of Waste (Follow Guidelines) contain->dispose_waste

Caption: Workflow for handling this compound and responding to emergencies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.